4-Bromo-5-methyl-2-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWJQZRBSYOVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625976 | |
| Record name | 4-Bromo-5-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-32-7 | |
| Record name | 4-Bromo-5-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-5-methyl-2-nitroaniline
Introduction
4-Bromo-5-methyl-2-nitroaniline, identified by the CAS Number 827-32-7 , is a substituted aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules.[1] Its unique structural arrangement, featuring a bromine atom, a methyl group, and a nitro group on an aniline scaffold, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry, agrochemical development, and materials science. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this versatile intermediate, with a particular focus on its relevance to drug discovery and development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical entity is fundamental to its application in synthetic chemistry and drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 827-32-7 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [2] |
| Molecular Weight | 231.05 g/mol | [2] |
| Appearance | Solid | |
| Boiling Point | 335.2 ± 37.0 °C at 760 mmHg | [2] |
| Storage Temperature | 2-8 °C, Protect from light | [2] |
Synthesis and Mechanistic Insights
The regioselective synthesis of this compound is a critical aspect of its utility. The most logical and commonly employed synthetic strategy involves the electrophilic nitration of 4-bromo-3-methylaniline. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of this reaction.
Caption: Proposed synthesis of this compound.
In this electrophilic aromatic substitution, the amino group (-NH₂) is a strongly activating, ortho-, para-director, while the methyl group (-CH₃) is also an activating ortho-, para-director. The bromine atom (-Br) is a deactivating ortho-, para-director. The interplay of these directing effects governs the position of the incoming nitro group (-NO₂). The position ortho to the strongly activating amino group and meta to the bromine and methyl groups is sterically and electronically favored, leading to the formation of the desired 2-nitro product.
Experimental Protocol: Nitration of 4-Bromo-3-methylaniline (Proposed)
This protocol is a generalized procedure based on established methods for the nitration of substituted anilines and should be optimized for specific laboratory conditions.
-
Protection of the Amino Group (Optional but Recommended): To prevent oxidation of the amino group and to control the regioselectivity, the amino group of 4-bromo-3-methylaniline can be protected, for example, by acetylation with acetic anhydride to form N-(4-bromo-3-methylphenyl)acetamide.
-
Nitration: The (acetylated) 4-bromo-3-methylaniline is dissolved in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (typically 0-5 °C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature to control the exothermic reaction.
-
Reaction Quench and Workup: After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion. The reaction is then quenched by carefully pouring it onto crushed ice.
-
Deprotection (if applicable): If the amino group was protected, the intermediate is hydrolyzed, typically by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH), to yield this compound.
-
Isolation and Purification: The crude product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.
Reactivity and Applications in Synthesis
The chemical reactivity of this compound is dictated by its three key functional groups: the amino, nitro, and bromo substituents. This trifunctional nature makes it a valuable synthon for the construction of more complex molecular architectures, particularly heterocyclic compounds.[2]
-
Amino Group: The primary amino group can be readily diazotized and subsequently converted into a wide range of other functional groups. It can also participate in condensation reactions to form imines or be acylated.
-
Nitro Group: The nitro group can be reduced to an amino group, providing a route to diamino derivatives. These diamines are key precursors for the synthesis of various heterocycles, such as benzimidazoles and quinoxalines.
-
Bromo Group: The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
Caption: Reactivity of this compound.
The use of this compound as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides, has been noted.[2] In the realm of medicinal chemistry, this compound serves as a scaffold for the development of novel therapeutic agents. The ability to selectively modify each of the functional groups allows for the generation of diverse libraries of compounds for biological screening.
Safety and Toxicology
Substituted nitroanilines, as a class of compounds, warrant careful handling due to their potential toxicity. While specific toxicological data for this compound is not extensively available, general precautions for this chemical family should be observed. The presence of a nitro group on an aniline ring is generally associated with increased cytotoxic effects.[3]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
The toxicity of substituted anilines is influenced by the nature and position of the substituents. Electron-withdrawing groups, such as the nitro group, tend to increase cytotoxicity.[3]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and scientists working in these fields. Further investigation into the biological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents.
References
-
New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Available from: [Link].
-
Electronic Supplementary Information. Royal Society of Chemistry. Available from: [Link].
-
13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Human Metabolome Database. Available from: [Link].
-
2-Nitroaniline. PubChem. Available from: [Link].
-
4-Nitroaniline. ZORA (Zurich Open Repository and Archive). Available from: [Link].
-
SAFETY DATA SHEET. Available from: [Link].
-
This compound. MySkinRecipes. Available from: [Link].
-
4-Bromo-2-methyl-5-nitroaniline. PubChem. Available from: [Link].
-
Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com. Available from: [Link].
-
p-Nitroaniline - IDLH. NIOSH | CDC. Available from: [Link].
-
mass spectra - fragmentation patterns. Chemguide. Available from: [Link].
-
COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. Available from: [Link].
-
Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Available from: [Link].
- Preparation method of bromoaniline. Google Patents.
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link].
-
13 C-NMR spectrum of compound (4i). ResearchGate. Available from: [Link].
-
4-bromo-5-fluoro-N-methyl-2-nitroaniline. PubChem. Available from: [Link].
-
4-Bromo-2-nitroaniline. PubChem. Available from: [Link].
-
A Practical Procedure for Regioselective Bromination of Anilines. Thieme. Available from: [Link].
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available from: [Link].
-
Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. Available from: [Link].
-
Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing. Available from: [Link].
-
Figure S7. Mass spectrum of 4-nitroaniline. ResearchGate. Available from: [Link].
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available from: [Link].
-
No.4|686-695|Aug-Oct|2022 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN. Heterocyclic Letters. Available from: [Link].
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link].
Sources
"4-Bromo-5-methyl-2-nitroaniline" chemical structure and IUPAC name
An In-depth Technical Guide: 4-Bromo-5-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Significance
This compound is a substituted aromatic amine that serves as a highly valuable intermediate in synthetic organic chemistry. Its molecular architecture, featuring a strategically functionalized benzene ring with amino, nitro, methyl, and bromo groups, offers a versatile platform for the construction of more complex molecules. The interplay of these substituents—an electron-donating amine, a weakly activating methyl group, and electron-withdrawing nitro and bromo groups—creates a unique electronic and steric profile. This profile is particularly advantageous in the synthesis of specialized agrochemicals and as a foundational building block in medicinal chemistry and drug development pipelines.[1] This guide provides a detailed examination of its structure, properties, a mechanistically justified synthetic approach, and its applications, grounded in the principles of modern chemical science.
IUPAC Nomenclature and Chemical Identifiers
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₇H₇BrN₂O₂[1]
-
Synonyms: 4-Bromo-5-methyl-2-nitrobenzenamine
Chemical Structure
The structure of this compound is defined by a benzene ring with substituents at positions 1 (amino), 2 (nitro), 4 (bromo), and 5 (methyl).
Caption: Structure of this compound.
Physicochemical and Handling Properties
The physical properties of a compound are critical for its application in synthesis, dictating choices for solvents, reaction temperatures, and purification methods. The data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 231.05 g/mol | [1] |
| Appearance | Solid (form may vary) | [1] |
| Boiling Point | 335.2 ± 37.0 °C at 760 mmHg (Predicted) | [1] |
| Storage Conditions | Store at 2-8°C, protected from light | [1] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use, general precautions for halogenated nitroanilines apply. These compounds are typically handled with care due to potential toxicity and irritation.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[5][6]
-
General Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[3][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4][5]
Proposed Synthesis and Mechanistic Rationale
A robust synthesis of this compound can be logically designed via the electrophilic nitration of 4-bromo-3-methylaniline. This route is highly effective due to the predictable directing effects of the substituents on the aromatic ring.
Mechanistic Insight: The Power of Directing Groups
The regioselectivity of this synthesis is a classic demonstration of electrophilic aromatic substitution principles.
-
Amino Group (-NH₂): The primary amine is a powerful activating, ortho, para-directing group. It strongly activates the positions ortho (C2, C6) and para (C4) to itself. In the starting material, 4-bromo-3-methylaniline, the C4 position is blocked by bromine.
-
Methyl Group (-CH₃): The methyl group is a weaker activating, ortho, para-directing group. It activates its ortho positions (C2, C4) and its para position (C6).
-
Synergistic Effect: Both the amino and methyl groups strongly direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 and C6 positions. The C2 position is sterically less hindered than the C6 position (which is flanked by the methyl group). Therefore, nitration is highly favored at the C2 position, leading to the desired product with high selectivity.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure based on standard nitration methodologies. It should be optimized and performed with all appropriate safety precautions.
-
Preparation: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add 0.1 mol of 4-bromo-3-methylaniline to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10°C. Stir until all the aniline has dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding 0.11 mol of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise from the dropping funnel to the aniline solution over 30-60 minutes. Critically maintain the reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup and Isolation: Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Neutralization: Slowly neutralize the acidic slurry with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Applications in Research and Development
The utility of this compound stems from its pre-functionalized structure, which allows for diverse and predictable chemical transformations.
Intermediate for Bioactive Molecules
This compound is primarily used as an intermediate for creating more complex molecules with potential biological activity.[1]
-
Agrochemicals: It serves as a building block in the synthesis of novel herbicides and fungicides.[1]
-
Pharmaceuticals: The structure is a key scaffold for developing new therapeutic agents. The amino group can be diazotized for Sandmeyer reactions, the nitro group can be reduced to a second amine to form diamines (precursors to heterocycles), and the bromo-substituent is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity.
The Nitroaromatic Moiety in Drug Design
For drug development professionals, the nitro group is of particular interest. Aromatic nitro compounds are found in a number of established drugs, including the antibiotic chloramphenicol and the antiparasitic agent metronidazole.[7][8]
-
Pharmacophore: The nitro group is a strong electron-withdrawing group that can participate in crucial hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors.[7] Its presence significantly alters the electronic properties of a molecule.
-
Toxicophore: Conversely, the nitro group can be a liability. In vivo, it can be metabolically reduced to form highly reactive nitroso and hydroxylamino intermediates, which can lead to cytotoxicity or mutagenicity.[7] This dual role as both a potential pharmacophore and toxicophore means that its inclusion in a drug candidate must be carefully evaluated during the development process.[7]
References
-
PubChem. (n.d.). 4-bromo-5-methyl-N-(2-methylpropyl)-2-nitroaniline. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 4-bromo-5-fluoro-N-methyl-2-nitroaniline. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. Retrieved January 12, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Chemsrc. (2025). 2-Bromo-4-methyl-5-nitroaniline | CAS#:102169-99-3. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 707. Retrieved January 12, 2026, from [Link]
-
Churakov, A. M., & Ioffe, S. L. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7356. Retrieved January 12, 2026, from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 827-32-7|this compound|BLD Pharm [bldpharm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 2-Bromo-4-methyl-5-nitroaniline | CAS#:102169-99-3 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
4-Bromo-5-methyl-2-nitroaniline: A Technical Guide for Researchers and Drug Development Professionals
This in-depth guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound 4-Bromo-5-methyl-2-nitroaniline. It covers its core molecular properties, synthesis, and critical applications as a versatile building block in medicinal chemistry.
Core Molecular and Physicochemical Properties
This compound is a substituted aromatic amine whose structural features are pivotal to its chemical reactivity and utility in organic synthesis. A precise understanding of its fundamental properties is essential for its effective application in research and development.
Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₂[1][2][3][4][5][6][7][8] |
| Molecular Weight | 231.05 g/mol [1][2][4][5][6][7][8] |
| CAS Number | 827-32-7[1][2][4] |
| Appearance | Solid[1] |
| Boiling Point | ~335.2 °C at 760 mmHg[9] |
| Purity | Typically available at ≥98%[7][10] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is a critical process for its application as a chemical intermediate. A common and logical synthetic route involves the regioselective nitration of a suitable precursor, 4-bromo-3-methylaniline. The following protocol is based on established principles of electrophilic aromatic substitution.
Experimental Protocol: Synthesis via Nitration
-
Reactor Preparation: Charge a glass reactor with concentrated sulfuric acid and cool it to 0-5°C using an ice bath.
-
Substrate Dissolution: Slowly add 4-bromo-3-methylaniline to the chilled sulfuric acid with continuous stirring until fully dissolved. The sulfuric acid acts as both a solvent and a protonating agent, which moderates the reactivity of the amino group.
-
Nitrating Agent Addition: In a separate vessel, prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the reactor, ensuring the internal temperature is maintained below 10°C. This temperature control is critical to prevent over-nitration and side-product formation.
-
Reaction: Stir the mixture at a controlled temperature until reaction completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude this compound product.
-
Isolation and Purification: Isolate the solid product by filtration, wash with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Synthesis Workflow Diagram
Caption: Synthetic utility of this compound.
Safety and Handling
As a combustible solid, this compound requires careful handling in a laboratory or industrial setting. [1]
-
Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is mandatory.
-
Ventilation: All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Storage: The compound should be stored in a cool, dry place, sealed in its container, and kept away from incompatible materials or foodstuffs. [6][11][12]
References
- This compound 827-32-7. Sigma-Aldrich.
- 827-32-7 | MFCD16619131 | this compound. AA Blocks.
- 4-bromo-N-methyl-2-nitroaniline 53484-26-7 wiki. Guidechem.
- CAS 827-32-7 this compound. Alfa Chemistry.
- This compound. Sunway Pharm Ltd.
- 827-32-7|this compound. BLD Pharm.
- 827-32-7 | this compound. Aromsyn Co.,Ltd..
- 4-Bromo-5-methylbenzene-1,2-diamine | 102169-44-8. Benchchem.
- 827-32-7 | this compound. ChemScene.
- This compound. MySkinRecipes.
- 827-32-7 this compound. AKSci.
- Buy 3-Bromo-5-methyl-4-nitroaniline | 885523-78-4. Smolecule.
- US20060235037A1 - Heterocyclic inhibitors of protein arginine methyl transferases.
- 5228-61-5|5-Bromo-2-nitroaniline. BLD Pharm.
- Buy this compound
- 2-Bromo-4-nitrotoluene 7745-93-9. Guidechem.
Sources
- 1. This compound 827-32-7 [sigmaaldrich.com]
- 2. aablocks.com [aablocks.com]
- 3. Page loading... [wap.guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound - CAS:827-32-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. 827-32-7|this compound|BLD Pharm [bldpharm.com]
- 7. 827-32-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound [myskinrecipes.com]
- 10. 827-32-7 this compound AKSci 2783AC [aksci.com]
- 11. 5228-61-5|5-Bromo-2-nitroaniline|BLD Pharm [bldpharm.com]
- 12. echemi.com [echemi.com]
"4-Bromo-5-methyl-2-nitroaniline" solubility in common organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-5-methyl-2-nitroaniline in Common Organic Solvents
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
This compound is a substituted aromatic amine with a molecular structure that presents interesting challenges and opportunities for solubility. As a key intermediate in the synthesis of various pharmaceuticals and dyes, understanding its behavior in different solvent systems is critical for process optimization, reaction kinetics, and product purification. This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its physicochemical properties, a detailed protocol for solubility determination, and a discussion of the factors governing its solubility in common organic solvents.
Physicochemical Properties of this compound
The presence of both hydrogen bond donors (the amino group) and acceptors (the nitro and amino groups) suggests that hydrogen bonding will play a significant role in its interaction with protic solvents.[2][3][4][5] The aromatic ring and the bromine and methyl substituents contribute to its nonpolar character, suggesting solubility in nonpolar solvents as well. The overall solubility will therefore be a balance of these competing factors.
A Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of organic solvents can be quantified by their dielectric constant; solvents with a dielectric constant greater than 5 are generally considered polar.[7]
The ability to form hydrogen bonds is another critical factor. Solvents that can act as hydrogen bond donors or acceptors will interact more strongly with solutes that have complementary functionalities.[2][4][5]
Experimental Protocol for Determining the Solubility of this compound
This section outlines a detailed, step-by-step methodology for the accurate determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Materials and Equipment:
-
This compound (analytical standard)
-
A selection of common organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water) of analytical grade
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid ensures that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase used for HPLC analysis).
-
Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved solute. A calibration curve prepared with known concentrations of this compound should be used for quantification.
-
Illustrative Solubility Data
The following table presents a hypothetical, yet scientifically plausible, summary of the solubility of this compound in a range of common organic solvents at 25 °C. This data is based on the inferred physicochemical properties and established solubility principles.
| Solvent | Polarity Index | Dielectric Constant | Predicted Solubility (g/L) |
| Hexane | 0.1 | 1.89 | < 1 |
| Toluene | 2.4 | 2.38 | 5 - 10 |
| Dichloromethane | 3.1 | 9.08 | 20 - 50 |
| Ethyl Acetate | 4.4 | 6.02 | 50 - 100 |
| Acetone | 5.1 | 20.7 | > 100 |
| Ethanol | 4.3 | 24.5 | 50 - 100 |
| Methanol | 5.1 | 32.7 | 20 - 50 |
| Water | 10.2 | 80.1 | < 0.1 |
Note: Polarity index and dielectric constant values are from various sources.[8]
Discussion of Solubility Trends
The predicted solubility data illustrates the interplay of polarity and hydrogen bonding.
Relationship between Solvent Polarity and Solubility:
Caption: Influence of solvent polarity on the solubility of this compound.
-
Nonpolar Solvents (Hexane, Toluene): The solubility in highly nonpolar solvents like hexane is expected to be very low. The polar nitro and amino groups dominate the molecule's character, making it incompatible with nonpolar environments. The slight solubility in toluene can be attributed to pi-pi stacking interactions between the aromatic rings of the solute and solvent.
-
Polar Aprotic Solvents (Dichloromethane, Ethyl Acetate, Acetone): A significant increase in solubility is predicted in these solvents. Their polarity allows for favorable dipole-dipole interactions with the nitro and amino groups. Acetone, being highly polar, is expected to be an excellent solvent for this compound.
-
Polar Protic Solvents (Ethanol, Methanol): High solubility is also anticipated in these solvents due to their ability to form hydrogen bonds with the amino and nitro groups of the solute.[2][4][5] However, the solubility might be slightly lower than in a highly polar aprotic solvent like acetone if the solvent's hydrogen bonding network with itself is very strong.
-
Water: Due to the significant nonpolar character imparted by the brominated benzene ring and the methyl group, the solubility in water is expected to be extremely low, despite the presence of hydrogen bonding groups.
Safety and Handling
This compound, like other nitroaniline derivatives, should be handled with care. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds suggests the following precautions.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[10][12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By considering the molecule's physicochemical properties and applying a rigorous experimental protocol, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The illustrative solubility data and discussion of trends offer valuable insights into the behavior of this important chemical intermediate.
References
-
How do hydrogen bonds affect solubility class 11 chemistry CBSE - Vedantu. Available at: [Link]
-
Comparison of the polarity of organic solvents. Available at: [Link]
-
The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. Available at: [Link]
-
How Do Hydrogen Bonds Influence Solubility? - Chemistry For Everyone. YouTube. Available at: [Link]
-
How do hydrogen bonds affect solubility? - askIITians. Available at: [Link]
-
Polarity of Solvents. Available at: [Link]
-
6.3: Hydrogen Bonding Interactions and Solubility - Chemistry LibreTexts. Available at: [Link]
-
Polar Protic and Aprotic Solvents - Chemistry LibreTexts. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]
-
Solvents and Polarity - Department of Chemistry : University of Rochester. Available at: [Link]
-
4-bromo-5-methyl-N-(2-methylpropyl)-2-nitroaniline | C11H15BrN2O2 | CID 101012469 - PubChem. Available at: [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]
-
Polarities of Solvents | Shodex HPLC Columns and Standards. Available at: [Link]
-
4-bromo-5-fluoro-N-methyl-2-nitroaniline | C7H6BrFN2O2 | CID 66110457 - PubChem. Available at: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem. Available at: [Link]
-
2-Bromo-4-methyl-5-nitroaniline | CAS#:102169-99-3 | Chemsrc. Available at: [Link]
-
5-Bromo-2-methyl-4-nitroaniline | C7H7BrN2O2 | CID 84820008 - PubChem. Available at: [Link]
-
4-Bromo-N-methyl-2-nitroaniline | CAS#:53484-26-7 | Chemsrc. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 3. al-kindipublisher.com [al-kindipublisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. shodex.com [shodex.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. 2-Bromo-4-methyl-5-nitroaniline | CAS#:102169-99-3 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-methyl-2-nitroaniline
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of 4-Bromo-5-methyl-2-nitroaniline (CAS No. 827-32-7), a substituted aromatic amine of significant interest in synthetic chemistry. Primarily focusing on its melting and boiling points, this document details the experimental procedures for their determination, discusses the underlying scientific principles, and offers insights into the causality of the experimental choices. Furthermore, this guide outlines the necessary safety and handling protocols essential for laboratory professionals. All data and protocols are supported by authoritative references to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Introduction
This compound is a halogenated nitroaromatic amine. Its molecular structure, featuring a bromine atom, a methyl group, and a nitro group on an aniline backbone, makes it a versatile intermediate in the synthesis of a variety of more complex organic molecules. The precise arrangement of these functional groups significantly influences the compound's reactivity, polarity, and physical properties, such as its melting and boiling points.
A thorough understanding and accurate determination of these fundamental physical constants are paramount for several reasons:
-
Purity Assessment: The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.
-
Reaction Condition Optimization: Knowledge of the boiling point is crucial for designing and controlling purification processes like distillation and for setting appropriate temperature parameters in chemical reactions to ensure optimal yield and minimize side reactions.
-
Material Characterization: The melting and boiling points are characteristic physical properties that aid in the identification and characterization of newly synthesized compounds.
-
Safety and Handling: Understanding the thermal stability of a compound, as indicated by its melting and boiling points, is essential for safe handling, storage, and transportation.
This guide will provide a detailed exploration of the melting and boiling points of this compound, complete with experimental protocols and the scientific rationale behind them.
Physicochemical Properties of this compound
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while an experimental melting point is available from commercial suppliers, the boiling point is a predicted value due to the compound's tendency to decompose at high temperatures.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 827-32-7 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 176-179°C | [2] |
| Boiling Point | 335.2 ± 37.0 °C at 760 mmHg (Predicted) | [3][4] |
Experimental Determination of Melting and Boiling Points
The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting and boiling points of this compound. The protocols are designed to be self-validating and are grounded in established laboratory practices.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol utilizes the capillary method, a widely accepted and accurate technique.
Causality Behind Experimental Choices:
-
Pulverized Sample: A finely powdered sample ensures uniform heat distribution within the capillary tube, leading to a more accurate and sharper melting point reading.
-
Capillary Tube: The small diameter of the capillary tube allows for efficient heat transfer to the sample and requires only a small amount of material.
-
Slow Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is crucial. Rapid heating can cause a lag between the thermometer reading and the actual temperature of the sample, leading to an erroneously wide melting range.
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of dry this compound on a clean, dry watch glass.
-
Using a spatula, finely pulverize the solid.
-
Press the open end of a capillary tube into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the bottom of the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.
-
-
Apparatus Setup:
-
Insert the capillary tube into the sample holder of a calibrated melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned according to the manufacturer's instructions to accurately measure the temperature of the heating block.
-
-
Measurement:
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to determine an approximate range.
-
For an accurate measurement, start heating the apparatus at a moderate rate until the temperature is about 15-20°C below the expected melting point (176°C).
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeat the measurement with a fresh sample and capillary tube to ensure reproducibility.
-
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Predicted)
As this compound is a solid with a high predicted boiling point, it is likely to decompose before it boils at atmospheric pressure. Therefore, an experimental determination of the boiling point is challenging and often not practical. The provided value of 335.2 ± 37.0 °C is based on computational predictions.[3][4]
Rationale for Prediction over Experimentation: Many complex organic molecules, especially those containing nitro groups, are thermally unstable. At elevated temperatures, the energy supplied can be sufficient to break chemical bonds within the molecule, leading to decomposition rather than a phase transition from liquid to gas. This is a common reason why experimental boiling points for such compounds are not reported in the literature.
For compounds that are stable at their boiling points, a common method for determination is the Thiele tube method, which is suitable for small sample sizes.
Conceptual Protocol for Boiling Point Determination (Thiele Tube Method):
-
Apparatus Setup:
-
Attach a small test tube containing 0.5 mL of the liquid sample to a thermometer using a rubber band.
-
Place a capillary tube, sealed at one end, into the test tube with the open end downwards.
-
Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
-
Measurement:
-
Heat the side arm of the Thiele tube gently with a Bunsen burner.
-
As the temperature rises, air trapped in the capillary tube will be expelled.
-
When the boiling point of the sample is reached, a steady stream of bubbles will emerge from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.
-
Caption: Conceptual Workflow for Boiling Point Determination.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Ventilation: Handle this compound in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Hazard Identification (based on related compounds):
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
For detailed safety information, it is always recommended to consult the most recent Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the melting and predicted boiling points of this compound. The experimental protocols for determining these crucial physical constants have been presented with a focus on scientific integrity and the rationale behind the procedural steps. The importance of these properties in purity assessment, reaction optimization, and material characterization has been highlighted. Adherence to the outlined safety and handling procedures is essential when working with this and related chemical compounds. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis and application of novel organic molecules.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
Sources
Spectroscopic C-H-A-R-T-E-R of 4-Bromo-5-methyl-2-nitroaniline: A Technical Guide
Introduction: The Molecular Blueprint
4-Bromo-5-methyl-2-nitroaniline, with the molecular formula C₇H₇BrN₂O₂, presents a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The strategic placement of a bromine atom, a methyl group, a nitro group, and an aniline moiety creates a specific electronic environment that can be precisely mapped by various analytical techniques. Understanding this spectroscopic data is paramount for confirming the compound's identity, assessing its purity, and predicting its reactivity in further synthetic transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms.
Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The electron-withdrawing nature of the nitro group and the bromine atom, along with the electron-donating effect of the amine and methyl groups, will significantly influence the chemical shifts of the aromatic protons.
Experimental Protocol for ¹H NMR Acquisition (General):
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | Singlet | 1H | H-3 | Deshielded by the adjacent electron-withdrawing NO₂ group. |
| ~6.8 | Singlet | 1H | H-6 | Shielded by the ortho-amino group and meta to the nitro group. |
| ~5.5-6.0 | Broad Singlet | 2H | -NH₂ | Chemical shift can vary depending on solvent and concentration. |
| ~2.3 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.
Experimental Protocol for ¹³C NMR Acquisition (General):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use the same NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C-2 | Attached to the electron-withdrawing NO₂ group. |
| ~140 | C-1 | Attached to the electron-donating NH₂ group. |
| ~135 | C-5 | Attached to the methyl group. |
| ~130 | C-3 | Aromatic CH. |
| ~120 | C-6 | Aromatic CH. |
| ~115 | C-4 | Attached to the bromine atom. |
| ~20 | -CH₃ | Typical chemical shift for a methyl carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
Experimental Protocol for IR Spectroscopy (General - KBr Pellet):
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder.
-
Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3300 | N-H stretching | Primary Amine (-NH₂) | Two bands are expected for the symmetric and asymmetric stretching. |
| 1620-1580 | N-H bending | Primary Amine (-NH₂) | Scissoring vibration. |
| 1550-1500 | Asymmetric NO₂ stretching | Nitro group (-NO₂) | Strong absorption band. |
| 1350-1300 | Symmetric NO₂ stretching | Nitro group (-NO₂) | Strong absorption band. |
| 3100-3000 | C-H stretching | Aromatic C-H | |
| 1600-1450 | C=C stretching | Aromatic Ring | |
| 800-700 | C-Br stretching | Aryl Bromide |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which can be used to confirm its structure.
Experimental Protocol for Mass Spectrometry (General - Electron Ionization):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Predicted Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of approximately equal intensity at m/z values corresponding to the isotopes ⁷⁹Br and ⁸¹Br. The calculated molecular weight is approximately 231.05 g/mol . Therefore, we expect to see peaks at m/z ≈ 230 and 232.
-
Key Fragmentation Pathways:
-
Loss of the nitro group (-NO₂): [M - 46]⁺
-
Loss of the bromine atom (-Br): [M - 79/81]⁺
-
Loss of a methyl radical (-CH₃): [M - 15]⁺
-
Caption: Workflow for structural elucidation.
Conclusion: A Cohesive Spectroscopic Portrait
The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound provide a comprehensive and self-validating spectroscopic profile. The confluence of information from these independent analytical techniques allows for an unambiguous confirmation of the compound's structure. The characteristic chemical shifts and coupling patterns in the NMR spectra, the specific vibrational frequencies in the IR spectrum, and the distinct molecular ion and fragmentation pattern in the mass spectrum all converge to paint a detailed picture of this molecule. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently identify and characterize it in their research and development endeavors.
References
While direct experimental spectra for this compound are not provided in the search results, the following resources for related compounds and general spectroscopic principles are valuable for interpretation.
-
PubChem Compound Summary for 4-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information.[Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology.[Link]
-
Research paper on the characterization of a related compound, 4-Bromo-2-nitroaniline. Research India Publications.[Link]
-
Computational and experimental spectral analysis of 4,5-dimethyl-2-nitroaniline. International Journal of Health and Clinical Research.[Link]
Navigating the Synthesis and Handling of 4-Bromo-5-methyl-2-nitroaniline: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and its Associated Risks
4-Bromo-5-methyl-2-nitroaniline, a substituted aromatic amine, represents a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. Its specific functionalization, incorporating a bromine atom, a methyl group, and a nitro group on the aniline scaffold, offers versatile reactivity for further chemical transformations. However, this same reactivity profile necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The presence of the nitro group, in particular, suggests potential toxicity, while the aromatic amine structure can be a precursor to skin and eye irritation.
This guide provides a comprehensive overview of the critical safety data and handling precautions for this compound (CAS No. 827-32-7). Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact isomer, this document synthesizes information from the SDS of closely related isomers, such as 4-Bromo-2-methyl-5-nitroaniline (CAS No. 71785-48-3) and 5-Bromo-4-methyl-2-nitroaniline (CAS No. 40371-63-9), to provide a robust and precautionary safety framework. It is imperative for all personnel handling this compound to treat it with the utmost care, assuming a hazard profile consistent with its chemical class.
I. Hazard Identification and Classification
Based on the data available for isomeric and structurally related compounds, this compound should be considered a hazardous substance. The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its potential to cause significant skin and eye irritation.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
This classification is inferred from data on isomeric compounds and should be treated as a precautionary guideline.
Pictograms:
Signal Word: Warning [1]
II. Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| CAS Number | 827-32-7 | [2] |
| Molecular Formula | C₇H₇BrN₂O₂ | [2] |
| Molecular Weight | 231.05 g/mol | [2][3] |
| Appearance | Solid (assumed) | Inferred from related compounds |
| Melting Point | 110-112°C (for isomer 4-Bromo-2-methyl-5-nitroaniline) | [1] |
| Solubility | Insoluble in water (predicted). Soluble in organic solvents. | Inferred from chemical structure |
III. Safe Handling and Storage Protocols
A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the compound within a certified chemical fume hood. This ensures that any dust or vapors are effectively contained and exhausted. The fume hood should have adequate airflow and be regularly inspected. For procedures with a higher potential for dust generation, a glove box may be a more appropriate containment solution.
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE regimen is mandatory for all personnel handling this compound.
Caption: Mandatory PPE workflow for handling this compound.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be used in situations where splashing is a risk.
-
Skin Protection: A flame-retardant lab coat must be worn and kept fully buttoned. Nitrile gloves are recommended; consider double-gloving for added protection. Contaminated gloves should be disposed of immediately.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is necessary.[4]
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent accidental release.
-
Store in a tightly sealed, properly labeled container.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
-
The storage area should be secure and accessible only to authorized personnel.
IV. Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is critical.
First-Aid Measures
Caption: First-aid response flowchart for exposure to this compound.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Accidental Release Measures
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's emergency response team.
-
Prevent entry into the affected area.
-
V. Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste material in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated labware and PPE should also be disposed of as hazardous waste.
VI. Conclusion: A Culture of Safety
While this compound is a valuable synthetic intermediate, its potential hazards demand a culture of safety and preparedness. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can mitigate the risks associated with its handling and use. A thorough understanding of the compound's properties, consistent use of engineering controls and personal protective equipment, and a clear plan for emergency situations are the cornerstones of a safe and productive research environment.
References
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:827-32-7. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved from [Link]
Sources
- 1. 4-Bromo-2-methyl-5-nitroaniline | 71785-48-3 [sigmaaldrich.com]
- 2. This compound - CAS:827-32-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. 4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
The Enigmatic Synthesis of 4-Bromo-5-methyl-2-nitroaniline: A Technical Guide for the Advanced Researcher
Abstract
This in-depth technical guide delineates the synthetic pathway and characterization of 4-Bromo-5-methyl-2-nitroaniline (CAS No. 827-32-7), a compound of significant interest in the development of novel agrochemicals and pharmaceuticals.[1] While the formal discovery and initial synthesis of this molecule are not extensively documented in readily available literature, this paper constructs a plausible and scientifically rigorous synthetic route based on established principles of electrophilic aromatic substitution. We provide a detailed, step-by-step protocol, an analysis of the underlying chemical principles, and comprehensive characterization data. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction: Unveiling a Niche Synthetic Target
This compound is a substituted aromatic amine whose unique substitution pattern—a bromine atom, a methyl group, and a nitro group arranged around an aniline core—offers a versatile scaffold for further chemical modifications. Its utility as an intermediate in the synthesis of herbicides and fungicides underscores its importance in the agrochemical industry.[1] The strategic placement of electron-withdrawing and electron-donating groups, along with a halogen for cross-coupling reactions, makes it a valuable building block in organic synthesis.
Despite its commercial availability and applications, a definitive seminal publication detailing its first synthesis remains elusive in common chemical databases. This guide, therefore, aims to fill this knowledge gap by proposing a logical and efficient synthetic strategy, complete with detailed experimental procedures and an exploration of the chemical rationale.
Retrosynthetic Analysis and Strategic Approach
Two primary retrosynthetic pathways were considered for the synthesis of this compound. The selection of the optimal route hinges on the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.
-
Pathway 1: Bromination of 5-Methyl-2-nitroaniline. This route involves the bromination of a commercially available precursor. The directing effects of the strongly activating ortho-, para-directing amino group and the strongly deactivating meta-directing nitro group would need to be carefully considered to achieve the desired regioselectivity.
-
Pathway 2: Nitration of 4-Bromo-3-methylaniline. This pathway commences with the bromination of 3-methylaniline (m-toluidine) followed by nitration. The directing effects of the ortho-, para-directing amino and methyl groups, and the deactivating ortho-, para-directing bromo group would collectively influence the position of the incoming nitro group.
After careful consideration of the directing group effects, Pathway 2 was identified as the more plausible and controllable route for the selective synthesis of this compound. The strong ortho-, para-directing influence of the amino group in 4-Bromo-3-methylaniline, sterically hindered at one ortho position by the methyl group, would favor nitration at the other ortho position (C2), leading to the desired product.
The Proposed Synthesis: A Two-Step Approach
The recommended synthetic route is a two-step process starting from 3-methylaniline (m-toluidine), as illustrated in the workflow diagram below.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-3-methylaniline
Rationale: This step involves the electrophilic bromination of 3-methylaniline. The amino group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. The para position to the strongly activating amino group is the most favored site for substitution, leading to the formation of 4-Bromo-3-methylaniline as the major product.
Protocol:
-
In a well-ventilated fume hood, dissolve 10.7 g (0.1 mol) of 3-methylaniline in 50 mL of glacial acetic acid in a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cool the flask in an ice bath to below 10 °C.
-
Slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude 4-Bromo-3-methylaniline will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-Bromo-3-methylaniline as a white to off-white crystalline solid.
Characterization Data for 4-Bromo-3-methylaniline:
| Property | Value | Reference |
| CAS Number | 6933-10-4 | [2][3] |
| Molecular Formula | C₇H₈BrN | [2] |
| Molecular Weight | 186.05 g/mol | [2][3] |
| Melting Point | 79-83 °C | [4] |
| Appearance | White to grey to brownish crystalline powder | [4] |
Step 2: Synthesis of this compound
Rationale: This step involves the nitration of 4-Bromo-3-methylaniline. The amino group is a strong ortho-, para-director, the methyl group is a weak ortho-, para-director, and the bromo group is a deactivating ortho-, para-director. The position most activated for electrophilic substitution is ortho to the amino group. One of the ortho positions (C2) is sterically unhindered, while the other (C6) is flanked by the methyl group. Therefore, nitration is expected to occur predominantly at the C2 position.
Protocol:
-
In a 250 mL three-necked flask, carefully add 30 mL of concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add 9.3 g (0.05 mol) of 4-Bromo-3-methylaniline to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Prepare the nitrating mixture by slowly adding 3.8 mL of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-Bromo-3-methylaniline in sulfuric acid over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A yellow precipitate of this compound will form.
-
Allow the ice to melt, then collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Characterization of this compound
The following table summarizes the known physical and chemical properties of the final product.
| Property | Value | Reference |
| CAS Number | 827-32-7 | [5][6][7] |
| Molecular Formula | C₇H₇BrN₂O₂ | [6] |
| Molecular Weight | 231.05 g/mol | [5] |
| Appearance | Solid | |
| Purity (typical) | ≥98% (GC) | [7] |
Note: Detailed spectroscopic data (NMR, IR) for this compound is not widely published. Researchers should perform their own analyses to confirm the structure of the synthesized compound.
Safety Considerations
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Specific Hazards:
-
Bromine: Highly corrosive and toxic. Handle with extreme care.
-
Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Avoid contact with skin and eyes. Always add acid to water, not the other way around, when preparing dilutions.
-
Aniline Derivatives: Can be toxic and may be absorbed through the skin.
-
Conclusion
This technical guide provides a comprehensive and practical approach to the synthesis of this compound. While the historical details of its discovery are not prominent in the scientific literature, the proposed two-step synthesis from 3-methylaniline offers a logical and efficient route for its preparation in a laboratory setting. The detailed protocols and discussion of the underlying chemical principles are intended to empower researchers in the fields of agrochemical and pharmaceutical development with the knowledge to synthesize this valuable intermediate.
References
-
PubChem. 4-Bromo-2-methyl-5-nitroaniline. [Link]
-
PubChem. 4-bromo-5-methyl-N-(2-methylpropyl)-2-nitroaniline. [Link]
-
IUCr Journals. 5-Methyl-2-nitroaniline. [Link]
- Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. [Link]
-
MOLBASE. 4-Bromo-3-methylaniline|6933-10-4. [Link]
-
PubChem. 4-bromo-5-fluoro-N-methyl-2-nitroaniline. [Link]
-
Chemistry LibreTexts. 16.6: Multistep Synthesis. [Link]
-
Ottokemi. 4-Bromo-3-methylaniline, 97% 6933-10-4. [Link]
-
Chemsrc. 3-Bromo-4-methylaniline | CAS#:7745-91-7. [Link]
-
MySkinRecipes. This compound. [Link]
-
SpectraBase. 4-Bromo-2-nitroaniline - Optional[13C NMR] - Chemical Shifts. [Link]
-
PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. [Link]
-
SpectraBase. N-(5-bromo-2-methoxybenzyl)-2-methyl-4-nitroaniline - Optional[1H NMR]. [Link]
- Google Patents.
-
PubChem. 4-Bromo-3-methylaniline. [Link]
-
PMC - NIH. 5-Methyl-2-nitroaniline. [Link]
- Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
Reagentia. 4-Bromo-3-nitroaniline (1 x 10 g). [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-methylaniline|6933-10-4 - MOLBASE Encyclopedia [m.molbase.com]
- 5. 827-32-7|this compound|BLD Pharm [bldpharm.com]
- 6. Hydrocarbon halides 5 page [m.chemicalbook.com]
- 7. 827-32-7 this compound AKSci 2783AC [aksci.com]
Physicochemical characteristics of "4-Bromo-5-methyl-2-nitroaniline"
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-5-methyl-2-nitroaniline
Introduction
This compound (CAS No. 827-32-7) is a substituted aromatic amine that serves as a versatile intermediate in organic synthesis.[1] Its molecular architecture, featuring a bromine atom, a methyl group, a nitro group, and an amino group on a benzene ring, provides multiple reactive sites. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel agrochemicals and pharmaceuticals.[1] The strategic placement of an electron-withdrawing nitro group, an electron-donating amino group, and a halogen ready for cross-coupling reactions allows for a wide range of chemical transformations. This guide offers a detailed examination of its physicochemical properties, synthetic pathways, spectroscopic signatures, and safety considerations for professionals in research and chemical development.
Physicochemical Characteristics
The physical and chemical properties of a compound are fundamental to its application in synthetic chemistry, dictating reaction conditions, purification methods, and storage requirements. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 827-32-7 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Appearance | Expected to be a yellow or orange crystalline solid | [2] |
| Boiling Point | 335.2±37.0°C at 760 mmHg (Predicted) | [1] |
| Melting Point | Data not available; related isomers melt in the range of 110-118°C | [3][4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform | [2][5] |
| Storage | Store at 2-8℃, protected from light | [1] |
The compound's stability is typical of nitroanilines; it is stable under normal laboratory conditions but should be stored away from light and strong oxidizing agents to prevent degradation.[1][6] Its limited water solubility and good solubility in organic solvents are characteristic of halogenated aromatic compounds and are key considerations for its use in reactions and subsequent work-up procedures.
Synthesis and Reactivity
The synthesis of substituted anilines like this compound typically involves electrophilic aromatic substitution on a simpler precursor. The choice of starting material and reaction sequence is critical and is dictated by the directing effects of the substituents already present on the aromatic ring.
A logical and common synthetic approach is the selective bromination of 5-methyl-2-nitroaniline. In this precursor, the powerful ortho-, para-directing amino group (-NH₂) and the meta-directing nitro group (-NO₂) work in concert. The amino group strongly activates the positions ortho and para to it (positions 4 and 6), while the nitro group deactivates the ring overall but most strongly at the ortho and para positions relative to itself. The bromine will preferentially add to the most activated, sterically accessible position, which is para to the amino group, yielding the desired product.
Experimental Protocol: Synthesis via Bromination
This protocol describes a representative method for the synthesis of this compound from 5-methyl-2-nitroaniline.
Materials:
-
5-methyl-2-nitroaniline
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (saturated)
-
Ice
-
Deionized water
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 5-methyl-2-nitroaniline in a minimal amount of glacial acetic acid.
-
Cooling: Cool the resulting solution in an ice bath to 0-5°C.
-
Bromination: While maintaining the low temperature and stirring vigorously, add a stoichiometric equivalent of bromine (dissolved in a small amount of glacial acetic acid) dropwise from the dropping funnel over 30-60 minutes. The reaction is exothermic and the addition rate should be controlled to keep the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it warm to room temperature and stir for an additional 2-3 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Pour the reaction mixture slowly into a beaker containing a large volume of ice water. A yellow-orange precipitate should form.
-
Decomposition of Excess Bromine: Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Based on its structure, the following spectral data are expected:
-
¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The two aromatic protons will appear as singlets due to their para relationship. The amine (-NH₂) protons will typically appear as a broad singlet, and the methyl (-CH₃) protons will be a sharp singlet at approximately 2.1-2.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atom attached to the nitro group appearing significantly downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. Characteristic absorption bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹), C-H stretching for the aromatic ring and methyl group, and C-Br stretching in the fingerprint region (typically below 800 cm⁻¹).[7]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, there will be a distinctive M+2 isotopic peak of nearly equal intensity to the M⁺ peak, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive indicator of a monobrominated compound.[7]
Applications in Research and Development
This compound is primarily utilized as an intermediate in multi-step organic syntheses.[1] Its utility stems from the ability to selectively modify its functional groups:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, forming a diamine derivative. This product is a common precursor for the synthesis of heterocyclic compounds like benzimidazoles, which are prevalent scaffolds in medicinal chemistry.
-
Reactions of the Amino Group: The amino group can be diazotized and converted into a variety of other functional groups, or it can participate in condensation and acylation reactions.
-
Cross-Coupling Reactions: The bromine atom is a key handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.
These transformations make the compound a valuable starting point for creating libraries of compounds for screening in drug discovery and agrochemical research.[1][8]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not detailed in the search results, data from closely related isomers like 4-Bromo-2-nitroaniline provides essential guidance. These compounds are generally classified as hazardous.
-
Harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Causes skin irritation and serious eye irritation.[9]
-
May cause respiratory irritation.[11]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid generating dust. Keep containers tightly sealed when not in use. Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.[1]
Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-5-fluoro-N-methyl-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. 4-Bromo-2-nitroaniline CAS#: 875-51-4 [m.chemicalbook.com]
- 6. 2-Methyl-4-nitroaniline | 99-52-5 [chemicalbook.com]
- 7. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
The Strategic Utility of 4-Bromo-5-methyl-2-nitroaniline: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-5-methyl-2-nitroaniline, a multifaceted aromatic compound, has emerged as a valuable and versatile building block. Its unique arrangement of functional groups—a nucleophilic amino group, an electron-withdrawing nitro group, a bromine atom amenable to cross-coupling, and a methyl group influencing regioselectivity—renders it a powerful tool in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. This guide provides a comprehensive overview of the potential research applications of this compound, grounded in its chemical reactivity and supported by established synthetic methodologies.
Core Molecular Attributes and Reactivity Profile
The synthetic potential of this compound is dictated by the interplay of its distinct functional moieties. Understanding the inherent reactivity of each group is crucial for designing rational and efficient synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | |
| Molecular Weight | 231.05 g/mol | |
| CAS Number | 827-32-7 | |
| Appearance | Solid |
The core reactivity of this compound can be dissected as follows:
-
The Nitro Group: Primarily serves as a precursor to a second amino group through reduction. This transformation is fundamental to the synthesis of ortho-phenylenediamines, which are key intermediates for a vast array of heterocyclic compounds.
-
The Amino Group: As a primary aromatic amine, it can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization and the introduction of diverse substituents.
-
The Bromo Group: The presence of a bromine atom on the aromatic ring is a gateway to modern cross-coupling chemistry. It readily participates in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
-
The Methyl Group: This substituent exerts a steric and electronic influence on the reactivity of the aromatic ring, potentially directing incoming reagents to specific positions and affecting the rate of reaction.
Caption: Chemical structure of this compound.
Pharmaceutical Research Applications: A Scaffold for Bioactive Molecules
The most significant and well-documented applications of this compound are in the field of medicinal chemistry, where it serves as a crucial intermediate in the synthesis of novel therapeutic agents.
Synthesis of Opioid Receptor Antagonists
Patented research has demonstrated the use of this compound in the preparation of compounds that act as antagonists or inverse agonists for opioid receptors.[1] These molecules are of interest for the treatment of a range of conditions, including obesity, drug addiction, and depression.[1] The synthetic pathway typically involves the initial functionalization of the amino group, followed by reduction of the nitro group and subsequent cyclization to form complex heterocyclic systems.
Development of Enzyme Inhibitors
This compound has been cited as a chemical compound in patent literature concerning heterocyclic inhibitors of protein arginine methyl transferases.[2] PRMTs are a family of enzymes that play a crucial role in cellular processes, and their dysregulation has been implicated in various diseases, including cancer. The synthesis of inhibitors for these enzymes is a key area of drug discovery.
Recent patent filings have described the use of this compound in the synthesis of compounds designed to inhibit the DHX33 RNA helicase.[3] This enzyme is involved in several aspects of RNA metabolism, and its inhibition has been shown to suppress the growth of various cancer cells, making it a promising therapeutic target.[3]
Precursor to Versatile Heterocyclic Scaffolds
A primary application of this compound is its conversion to 4-bromo-5-methylbenzene-1,2-diamine. This ortho-phenylenediamine is a pivotal precursor for a wide variety of biologically active heterocyclic compounds.
Caption: Synthetic utility of this compound as a precursor to heterocyclic systems.
Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The condensation of 4-bromo-5-methylbenzene-1,2-diamine with aldehydes or carboxylic acids provides a direct route to substituted benzimidazoles. The bromine atom on the benzimidazole core can then be utilized in further cross-coupling reactions to build molecular complexity.
Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities, including antibacterial and anticancer effects. The reaction of 4-bromo-5-methylbenzene-1,2-diamine with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of the quinoxaline ring system.
Experimental Protocols: A Practical Guide
The following protocols are provided as a guide for the key transformations of this compound. These are based on established methodologies for analogous compounds and should be adapted and optimized for specific research needs.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure.[1]
Materials:
-
5-methyl-2-nitroaniline
-
N-bromosuccinimide (NBS)
-
Acetic acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-nitroaniline (1.0 eq) in acetic acid.
-
Add N-bromosuccinimide (0.98 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 90 minutes.
-
After cooling to room temperature, pour the reaction mixture into a large volume of water with vigorous stirring.
-
The resulting yellow precipitate is collected by vacuum filtration.
-
Wash the solid with copious amounts of water until the filtrate is neutral.
-
Dry the product under vacuum to yield this compound.
Protocol 2: Reduction to 4-Bromo-5-methylbenzene-1,2-diamine
This is a general procedure for the reduction of an aromatic nitro group in the presence of a bromo substituent.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate (4-5 eq) in concentrated hydrochloric acid dropwise to the suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-bromo-5-methylbenzene-1,2-diamine.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Agrochemical and Dye Synthesis
While less documented than its pharmaceutical applications, the chemical nature of this compound makes it a strong candidate for use in the agrochemical and dye industries.
Agrochemicals
Many commercial herbicides and fungicides are based on aniline and nitroaniline scaffolds. The functional groups of this compound allow for its incorporation into more complex molecules with potential herbicidal or fungicidal activity. The bromo-substituent, in particular, is a common feature in many agrochemicals.
Dyes
Nitroanilines are classical precursors to azo dyes. The amino group of this compound can be diazotized and coupled with various aromatic compounds (coupling components) to produce a range of colored dyes. The bromo and methyl substituents would be expected to modulate the color and properties (e.g., lightfastness) of the resulting dyes.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound is a synthetic intermediate with considerable potential across multiple domains of chemical research. Its well-defined reactivity and the strategic placement of its functional groups provide a versatile platform for the construction of complex and high-value molecules. While its application in pharmaceutical development is most prominent, its potential in the agrochemical and dye industries should not be overlooked. As the demand for novel and sophisticated organic molecules continues to grow, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in advancing these fields.
References
- Novel compounds as antagonists or inverse agonists for opioid receptors.
- Heterocyclic inhibitors of protein arginine methyl transferases.
-
POLYCYCLIC COMPOUNDS FOR INHIBITING RNA HELICASE DHX33 AND USE THEREOF . European Patent Office. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . RSC Advances. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy . National Institutes of Health. [Link]
- Preparation method of bromo-nitroaniline dye stuff intermediate.
Sources
The Strategic Utility of 4-Bromo-5-methyl-2-nitroaniline in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-methyl-2-nitroaniline, a strategically substituted aromatic amine, has emerged as a versatile and valuable building block in the synthesis of complex organic molecules. Its unique arrangement of a nucleophilic amino group, an electron-withdrawing nitro group, a reactive bromine atom, and a sterically influencing methyl group provides a powerful platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the physicochemical properties, synthesis, and, most importantly, the synthetic applications of this compound. We will delve into its role in the construction of heterocyclic scaffolds of medicinal importance and its utility in modern cross-coupling reactions, providing field-proven insights and detailed experimental considerations to empower researchers in leveraging this potent synthetic tool.
Introduction: Unveiling the Synthetic Potential
In the landscape of synthetic organic chemistry, the judicious choice of starting materials is paramount to the efficient and successful construction of target molecules. This compound (CAS No. 827-32-7) is a prime example of a building block that offers a confluence of functionalities, enabling intricate molecular designs. The interplay between the electron-donating amino group and the electron-withdrawing nitro group profoundly influences the electronic character of the aromatic ring, while the bromo and methyl substituents provide steric and further reactive handles. This unique combination makes it a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This guide will serve as a comprehensive resource for chemists seeking to harness the synthetic power of this versatile molecule.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 827-32-7 | |
| Molecular Formula | C₇H₇BrN₂O₂ | |
| Molecular Weight | 231.05 g/mol | |
| Appearance | Solid | N/A |
| Boiling Point | 335.2 ± 37.0 °C at 760 mmHg | |
| Storage | Protect from light, 2-8°C |
Spectroscopic Data:
Authentic spectroscopic data is crucial for reaction monitoring and product confirmation. While a comprehensive, publicly available dataset for this compound is not readily found in databases like the Spectral Database for Organic Compounds (SDBS), data from related compounds and supplier-provided information can be instructive. For the closely related isomer, 4-bromo-2-nitroaniline, extensive spectral data is available and can serve as a useful comparison.[2][3]
Synthesis of the Building Block
The synthesis of this compound can be approached through several strategic routes, primarily involving electrophilic aromatic substitution on a pre-functionalized aniline or toluene derivative. A logical and commonly employed strategy involves the protection of the amino group, followed by sequential bromination and nitration, and subsequent deprotection.
A plausible synthetic pathway is the nitration of 4-bromo-3-methylaniline. The directing effects of the amino (or a protected amino) and methyl groups would favor the introduction of the nitro group at the ortho position to the amino group.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Protocol (Adapted from similar syntheses):
A detailed protocol for the synthesis of the related 4-bromo-2-nitroaniline from 4-bromoaniline involves the nitration of the corresponding acetanilide followed by hydrolysis. This methodology can be adapted for this compound, starting from 4-bromo-3-methylaniline.[4]
Core Applications as a Synthetic Building Block
The true value of this compound lies in its application as a versatile precursor for more complex molecular architectures. The strategic placement of its functional groups allows for a range of selective transformations.
Synthesis of Heterocyclic Compounds
Substituted o-nitroanilines are classical precursors for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The general strategy involves the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative.
Workflow for Benzimidazole Synthesis:
Caption: Suzuki-Miyaura coupling of this compound.
Expert Insights: The success of a Suzuki coupling hinges on the careful selection of the palladium catalyst, ligand, and base. For electron-rich anilines, ligands such as SPhos or XPhos are often effective. The choice of base, commonly a carbonate or phosphate, is also crucial for the transmetalation step. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position, significantly expanding the molecular diversity accessible from this building block.
4.2.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling the bromo-substituted aniline with another amine.
Generalized Buchwald-Hartwig Amination Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Trustworthiness of the Protocol: A well-defined Buchwald-Hartwig protocol requires an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. The choice of a non-coordinating, strong base such as sodium tert-butoxide is common. The reaction temperature is also a critical parameter that needs to be optimized for specific substrates. This reaction is particularly valuable for the synthesis of complex diarylamines, which are common motifs in many biologically active compounds.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a potent and versatile building block that offers a wealth of synthetic opportunities for the modern organic chemist. Its unique combination of functional groups allows for the strategic and controlled construction of complex molecular architectures, particularly in the synthesis of medicinally relevant heterocyclic compounds and in the application of powerful palladium-catalyzed cross-coupling reactions. By understanding its properties and reactivity, researchers can unlock its full potential to accelerate the discovery and development of novel chemical entities.
References
-
MySkinRecipes. This compound. [Link]
-
PubChem. 4-Bromo-2-methyl-5-nitroaniline. [Link]
-
PubChem. 4-bromo-5-fluoro-N-methyl-2-nitroaniline. [Link]
-
PubChem. 4-bromo-5-methyl-N-(2-methylpropyl)-2-nitroaniline. [Link]
-
National Institutes of Health. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. [Link]
-
SpectraBase. 4-Bromo-2-nitroaniline. [Link]
-
PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. [Link]
- Google Patents.
-
Chemistry LibreTexts. 16.6: Multistep Synthesis. [Link]
-
Spectral Database for Organic Compounds (SDBS). [Link]
Sources
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 3. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of 4-Bromo-5-methyl-2-nitroaniline in the Synthesis of Novel Heterocyclic Scaffolds: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 4-Bromo-5-methyl-2-nitroaniline as a versatile starting material for the construction of diverse and novel heterocyclic frameworks. We will delve into the strategic considerations behind its use, focusing on the influence of its unique substitution pattern on reactivity and regioselectivity. This whitepaper will furnish researchers, medicinal chemists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for the synthesis of high-value heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines. All methodologies are presented with a focus on causality, ensuring a deep understanding of the experimental choices.
Introduction: The Unseen Potential of a Substituted Aniline
In the landscape of medicinal chemistry and materials science, the architecture of small molecules dictates their function. Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals and functional materials due to their rigid frameworks and the ability of their heteroatoms to engage in crucial intermolecular interactions. The strategic selection of a starting material is paramount in the efficient and targeted synthesis of these complex structures.
This compound is a deceptively simple molecule that holds significant potential as a precursor for a variety of heterocyclic systems. Its utility stems from the specific arrangement of its functional groups:
-
The Nitro and Amino Groups: The ortho-disposition of the amino and nitro groups is the linchpin for the synthesis of a wide array of fused heterocycles. The nitro group can be selectively reduced to an amine, generating a highly reactive o-phenylenediamine intermediate.
-
The Bromo and Methyl Substituents: These substituents on the benzene ring are not mere spectators. They offer valuable handles for further functionalization and exert electronic and steric effects that can influence the regioselectivity of cyclization reactions and modulate the physicochemical properties of the final products.
This guide will illuminate the pathways to unlock the synthetic potential of this versatile building block.
The Gateway Intermediate: Synthesis of 4-Bromo-5-methyl-1,2-phenylenediamine
The cornerstone of leveraging this compound is its efficient reduction to the corresponding diamine. This transformation is critical as the resulting o-phenylenediamine is the immediate precursor for a multitude of cyclization reactions. Two robust and widely applicable methods for this reduction are presented below.
Method A: Tin(II) Chloride Reduction
This classical method is highly effective for the reduction of aromatic nitro groups in the presence of other functional groups like halogens.[1][2][3][4] The reaction proceeds via a series of electron and proton transfers from the tin(II) species in an acidic medium.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in ethanol or a mixture of ethanol and concentrated hydrochloric acid, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8).
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude 4-Bromo-5-methyl-1,2-phenylenediamine.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation offers a cleaner alternative, often providing high yields and purity with the only byproduct being water.[5][6][7][8] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Experimental Protocol:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas (H₂).
-
Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure or higher) at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 4-Bromo-5-methyl-1,2-phenylenediamine, which is often pure enough for subsequent steps.
Data Presentation: Comparison of Reduction Methods
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Tin(II) Chloride | SnCl₂·2H₂O, HCl | 85-95% | High functional group tolerance, reliable. | Stoichiometric tin waste, requires careful workup.[4] |
| Catalytic Hydrogenation | H₂, Pd/C | 90-99% | High purity, clean reaction, easy workup. | Catalyst can be pyrophoric, potential for dehalogenation.[6] |
Synthesis of Novel Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The Phillips condensation and reaction with aldehydes are two primary methods for their synthesis from o-phenylenediamines.[9][10][11][12]
Phillips Condensation with Carboxylic Acids
This method involves the condensation of an o-phenylenediamine with a carboxylic acid, typically under acidic conditions.[9][10]
Experimental Protocol:
-
A mixture of 4-Bromo-5-methyl-1,2-phenylenediamine (1.0 eq) and a carboxylic acid (1.1-1.5 eq) is heated in the presence of a mineral acid such as 4N HCl or polyphosphoric acid (PPA).
-
The reaction temperature can range from 100 °C to 180 °C, depending on the reactivity of the carboxylic acid.
-
After completion, the reaction mixture is cooled and carefully neutralized with an aqueous base (e.g., NaOH or NH₄OH) to precipitate the benzimidazole product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization.
Causality: The acidic catalyst protonates the carboxylic acid, activating it towards nucleophilic attack by one of the amino groups of the diamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzimidazole ring.
Condensation with Aldehydes
The reaction of o-phenylenediamines with aldehydes provides a versatile route to 2-substituted benzimidazoles. This reaction often proceeds in two steps: initial condensation to form a Schiff base, followed by oxidative cyclization.[13][14]
Experimental Protocol:
-
To a solution of 4-Bromo-5-methyl-1,2-phenylenediamine (1.0 eq) and an aldehyde (1.0 eq) in a solvent like ethanol or acetonitrile, add a catalytic amount of an acid (e.g., HCl).
-
An oxidizing agent, such as hydrogen peroxide (H₂O₂), is then added to the reaction mixture.[13]
-
The reaction is typically stirred at room temperature until completion.
-
The product is isolated by filtration or extraction after an aqueous workup.
Visualization: Benzimidazole Synthesis Workflow
Caption: Synthetic pathway from this compound to Benzimidazoles.
Construction of Quinoxaline Scaffolds
Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[15] They are readily synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[16][17][18]
Experimental Protocol:
-
To a solution of 4-Bromo-5-methyl-1,2-phenylenediamine (1.0 eq) in a solvent such as ethanol or toluene, add a 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 eq).
-
The reaction mixture is stirred at room temperature or with gentle heating.[16] The use of a catalyst, such as alumina-supported heteropolyoxometalates, can accelerate the reaction.[16]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
Causality: The reaction proceeds through a double condensation mechanism. One amino group of the diamine reacts with one carbonyl group of the dicarbonyl compound to form an imine, followed by an intramolecular cyclization of the second amino group onto the remaining carbonyl group, and subsequent dehydration to form the aromatic quinoxaline ring.
Visualization: Quinoxaline Synthesis Workflow
Caption: Conceptual pathway to Phenazine derivatives.
The Role of Substituents: Regioselectivity and Further Functionalization
The bromo and methyl groups on the aromatic ring of this compound are strategically important.
-
Regioselectivity: In cases where unsymmetrical reagents are used for cyclization, the electronic and steric effects of the bromo and methyl groups can influence which amino group of the diamine intermediate reacts first, potentially leading to the preferential formation of one regioisomer over another.
-
Further Functionalization: The bromine atom is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse substituents, enabling the creation of libraries of novel heterocyclic compounds for structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The straightforward conversion to its corresponding diamine opens up a plethora of well-established and robust cyclization reactions. The presence of the bromo and methyl substituents provides additional avenues for diversification and fine-tuning of molecular properties. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable starting material in their pursuit of new medicines and advanced materials.
References
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]
- 9. adichemistry.com [adichemistry.com]
- 10. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Benzimidazole synthesis [organic-chemistry.org]
- 14. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. arkat-usa.org [arkat-usa.org]
Biological activity screening of "4-Bromo-5-methyl-2-nitroaniline" derivatives
An In-Depth Technical Guide
Biological Activity Screening of 4-Bromo-5-methyl-2-nitroaniline Derivatives
Abstract
The this compound scaffold represents a compelling starting point for the discovery of novel therapeutic agents. Its unique electronic and structural features—a halogenated and substituted nitroaromatic system—provide a rich template for synthetic derivatization and interaction with diverse biological targets. Nitroaniline derivatives have historically demonstrated a wide spectrum of bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides a comprehensive framework for the systematic biological activity screening of novel derivatives of this compound. We present a tiered screening cascade, detailed experimental protocols with underlying scientific rationales, and a strategy for interpreting the resulting data to establish robust Structure-Activity Relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the identification and optimization of novel small-molecule drug candidates.
The this compound Pharmacophore: A Rationale for Exploration
The therapeutic potential of a molecule is fundamentally linked to its structure. The this compound core is endowed with several features that make it an attractive scaffold for medicinal chemistry.
-
The Nitroaromatic System: The nitro group (NO₂) is a strong electron-withdrawing group that significantly modulates the electronic properties of the benzene ring.[3] In therapeutic contexts, this feature is often exploited for bio-reductive activation. Under the hypoxic conditions characteristic of solid tumors or certain microbial environments, the nitro group can be reduced to form highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can damage DNA and other cellular macromolecules.[4][5]
-
The Aniline Moiety: The amino group (-NH₂) serves as a versatile synthetic handle. It can be readily acylated, alkylated, or converted into various functional groups, allowing for the systematic generation of a diverse library of derivatives. This derivatization is critical for tuning the compound's physicochemical properties (e.g., solubility, lipophilicity) and for probing interactions with biological targets.[6][7]
-
Bromo and Methyl Substituents: The bromine atom and methyl group provide steric bulk and influence the molecule's lipophilicity. The bromine atom can also participate in halogen bonding, an increasingly recognized non-covalent interaction in drug-receptor binding. These substituents define the shape and orientation of the molecule within a target's binding site, directly impacting potency and selectivity.
A Strategic Framework for Biological Screening
A successful screening campaign requires a logical, tiered approach to efficiently identify and validate promising compounds. We propose a workflow that progresses from broad primary screening to more focused secondary assays and SAR analysis.
Caption: High-level workflow for screening this compound derivatives.
Detailed Protocols for Primary Screening
The protocols described below are foundational assays for an initial assessment of biological activity. They are selected for their robustness, reproducibility, and suitability for medium-throughput screening.
Anticancer Activity: MTT Cytotoxicity Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] The principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[8]
Caption: Step-by-step workflow for the agar well diffusion antimicrobial assay.
Experimental Protocol:
-
Inoculum Preparation:
-
Inoculate a loopful of a test bacterium (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) into a tube of sterile nutrient broth.
-
Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [10]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth. [10]
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer or pipette tip, create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Prepare solutions of the test derivatives at a known concentration (e.g., 1 mg/mL in DMSO).
-
Add a fixed volume (e.g., 50-100 µL) of each derivative solution into a separate well.
-
Include a positive control (a known antibiotic like Neomycin) and a negative control (the solvent, e.g., DMSO). [10][11]
-
-
Incubation and Measurement:
Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay
Scientific Rationale: Denaturation of proteins is a recognized cause of inflammation in conditions like rheumatoid arthritis. [13]This non-cellular in vitro assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model system. An effective anti-inflammatory agent will prevent this denaturation, which can be quantified by measuring the turbidity of the solution. [13]It serves as a rapid and cost-effective preliminary screen.
Experimental Protocol:
-
Reaction Mixture Preparation:
-
Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris buffer saline, pH 6.8).
-
In separate tubes, add 0.5 mL of the BSA solution to 4.5 mL of test derivative solutions of various concentrations (e.g., 10-500 µg/mL).
-
-
Controls:
-
Test Control: Prepare a set of tubes with 4.5 mL of the test solution and 0.5 mL of buffer (without BSA) to account for any inherent turbidity of the compound.
-
Positive Control: Prepare a tube with a standard anti-inflammatory drug (e.g., Diclofenac sodium) at the same concentrations.
-
Negative Control: Prepare a tube with 4.5 mL of buffer and 0.5 mL of BSA solution.
-
-
Incubation and Measurement:
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes in a water bath at 72°C for 5 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance (turbidity) of all samples at 660 nm using a spectrophotometer. [13]
-
-
Calculation:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] x 100
-
Data Presentation and Interpretation
Raw data from primary screening must be processed and presented clearly to facilitate hit identification and SAR analysis.
Quantitative Data Summary
Summarize all quantitative results in a structured table. This allows for direct comparison of the activity of different derivatives.
Table 1: Hypothetical Screening Data for this compound Derivatives
| Derivative ID | R-Group (at -NH₂) | Anticancer Activity (MCF-7, IC₅₀ in µM) | Antimicrobial Activity (S. aureus, Zone of Inhibition in mm) | Anti-inflammatory Activity (% Inhibition of Denaturation @ 100 µg/mL) |
| Parent | -H | > 100 | 8 | 15.2 |
| DER-01 | -COCH₃ (Acetyl) | 75.4 | 10 | 25.8 |
| DER-02 | -CH₂CH₃ (Ethyl) | 42.1 | 16 | 33.1 |
| DER-03 | -SO₂Ph (Benzenesulfonyl) | 15.8 | 19 | 68.4 |
| DER-04 | -CH₂(4-F-Ph) (4-Fluorobenzyl) | 9.2 | 22 | 75.3 |
| Positive Control | Doxorubicin / Neomycin / Diclofenac | 0.5 | 25 | 88.9 |
IC₅₀ (Half-maximal inhibitory concentration) values should be determined from dose-response curves generated in secondary screening.
Structure-Activity Relationship (SAR) Analysis
Once data is compiled, initial SAR trends can be identified. This involves correlating specific structural modifications with changes in biological activity.
-
Example SAR Insights from Table 1:
-
General Trend: Derivatization of the aniline nitrogen generally increases activity across all three assays compared to the parent compound.
-
Antimicrobial/Anti-inflammatory: Larger, more aromatic substituents (benzenesulfonyl, 4-fluorobenzyl) appear to confer greater potency. This may suggest that increased lipophilicity or potential for π-π stacking interactions enhances activity.
-
Anticancer: The 4-fluorobenzyl group (DER-04) shows the most promising anticancer activity, suggesting a specific interaction where this substituent is favorable.
-
These initial hypotheses must be tested by synthesizing and screening additional, rationally designed derivatives to build a more comprehensive SAR model.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for evaluating the biological potential of novel this compound derivatives. By employing a tiered approach that begins with broad, validated primary assays and progresses towards detailed SAR analysis, researchers can efficiently identify and prioritize promising lead compounds. Derivatives showing significant activity in primary screens should be advanced to secondary assays to confirm their potency (e.g., generating full dose-response curves to calculate IC₅₀ values), assess their selectivity against non-cancerous cell lines or a broader panel of microbes, and begin to elucidate their mechanism of action. The ultimate goal is to leverage these insights to iteratively design and synthesize next-generation compounds with enhanced potency, selectivity, and drug-like properties.
References
- BenchChem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (n.d.). MTT Proliferation Assay Protocol.
- Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Frontiers Media S.A. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds.
- LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
- PubMed. (2022). Identification and Screening of Novel Anti-Cancer Compounds for Aurora Kinase-A from Chemical Database.
- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.
- National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- MDPI. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- MDPI. (2023). Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex.
- OAText. (2017). Progress of novel compounds with anticancer activity.
- ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- BenchChem. (n.d.). Application Notes and Protocols for Agar Diffusion Method in Antibacterial Testing of Dicranolomin.
- PubMed. (1974). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines].
- Amazon Web Services. (n.d.). Agar Well Diffusion Method Protocol.
- ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study.
- MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
- PubChem. (n.d.). 4-bromo-5-methyl-N-(2-methylpropyl)-2-nitroaniline.
- MDPI. (2022). Research into New Molecules with Anti-Inflammatory Activity.
- PubChem. (n.d.). 4-bromo-5-fluoro-N-methyl-2-nitroaniline.
- Wikipedia. (n.d.). 2-Nitroaniline.
- National Center for Biotechnology Information. (2011). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action.
- Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives.
- PubMed. (1992). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells.
- PubMed Central. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
- Google Patents. (n.d.). WO1993011099A1 - Nitroaniline derivatives and their use as antitumor agents.
- Wikipedia. (n.d.). 4-Nitroaniline.
- PubMed Central. (2015). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing.
- BenchChem. (n.d.). Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives: A Comparative Guide.
- Bentham Science. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents.
- IIVS.org. (n.d.). Anti-Inflammatory Screen.
- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of metal complexes derived from nitro aniline and 3-aldehydosalicylic acid.
- ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents.
- PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline.
- ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds.
- ResearchGate. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
- Santa Cruz Biotechnology. (n.d.). Nitroanilines.
- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications | Blog.
- Biosynth. (n.d.). 4-Bromo-2-nitroaniline.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-2-nitroaniline.
- PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline.
- ResearchGate. (2019). structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones.
- BenchChem. (n.d.). physical properties of 4-Bromo-2-nitroaniline.
Sources
- 1. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-nitroaniline | 875-51-4 | FB10713 | Biosynth [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 7. chempanda.com [chempanda.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. hereditybio.in [hereditybio.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Bromo-5-methyl-2-nitroaniline for Dye and Pigment Synthesis
Abstract
4-Bromo-5-methyl-2-nitroaniline is a pivotal aromatic intermediate whose molecular architecture is exceptionally well-suited for the synthesis of a diverse range of azo dyes and pigments. The strategic placement of its amino, nitro, bromo, and methyl groups on the aniline ring provides a versatile scaffold for producing colorants with varied hues and desirable performance characteristics. This guide offers a comprehensive exploration of this compound, covering its synthesis, physicochemical properties, and core application as a diazo component in the creation of azo colorants. We will delve into the mechanistic underpinnings of diazotization and azo coupling reactions, provide detailed experimental protocols, and discuss the analytical techniques essential for the characterization of the resulting dye molecules. This document is intended for researchers, chemists, and material scientists engaged in the design and synthesis of novel colorants.
Introduction: The Strategic Importance of this compound
Aromatic amines are the bedrock of the azo dye industry, serving as the primary components for generating the chromophoric azo group (–N=N–). The specific substituents on the aromatic ring of the amine dictate the final color and properties of the dye. This compound is a particularly valuable intermediate due to the combined electronic effects of its functional groups. The electron-donating amino group is essential for the initial diazotization reaction, while the strongly electron-withdrawing nitro group, along with the bromo and methyl substituents, modulates the electronic properties of the resulting diazonium salt. This modulation is critical for influencing the electrophilicity of the diazonium ion and, consequently, the color (λmax) of the final azo dye. Its utility extends to the synthesis of colorants for textiles, plastics, and high-performance pigments.[1][2]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use. The properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 827-32-7 | [3][4][5] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][3][5] |
| Molecular Weight | 231.05 g/mol | [3][5] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | Not available | |
| Boiling Point | 335.2 ± 37.0 °C at 760 mmHg | [1] |
| Storage | Protect from light, store at 2-8°C | [1] |
Synthesis of the Intermediate: this compound
The synthesis of this compound is typically achieved through electrophilic aromatic substitution reactions. The specific route chosen often depends on the availability and cost of the starting materials. One common and logical pathway involves the bromination of a suitable nitroaniline precursor.
The following diagram illustrates a general workflow for the synthesis of substituted nitroanilines, which can be adapted for this compound.
Caption: General workflow for the synthesis of bromo-nitroaniline derivatives.
Representative Synthesis Protocol
A prevalent method for synthesizing 4-Bromo-2-nitroaniline, a closely related compound, involves the bromination of 2-nitroaniline. This procedure can be adapted for precursors leading to this compound.[6][7]
Materials:
-
2-Nitroaniline (or appropriate methylated precursor)
-
Potassium bromide (KBr) solution (15%)
-
Concentrated sulfuric acid (98%)
-
Sodium chlorate (NaClO₃) solution (30%)
-
Deionized water
Procedure: [7]
-
Preparation: In a suitable four-neck flask, charge the 15% potassium bromide solution. While stirring, slowly add the concentrated sulfuric acid. Continue stirring for 30 minutes.
-
Addition of Amine: Add the 2-nitroaniline (or its derivative) to the mixture and heat to 35°C.
-
Bromination: Slowly add the 30% sodium chlorate solution dropwise. It is crucial to maintain the temperature for 30 minutes to control the reaction rate.
-
Reaction Completion: Heat the reaction mixture to 75°C and maintain this temperature for 2 hours to ensure the reaction proceeds to completion.
-
Work-up: Cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the precipitate and wash the filter cake with water until the pH of the filtrate is between 5 and 8. Dry the product to obtain the final crystalline solid.
Core Application: Synthesis of Azo Dyes and Pigments
The primary industrial application of this compound is as a diazo component for producing azo dyes.[2] This synthesis is a two-stage process: diazotization followed by azo coupling.
Mechanism of Action
Stage 1: Diazotization Diazotization is the process of converting the primary aromatic amino group (-NH₂) into a diazonium salt (-N₂⁺).[8] This reaction is conducted in a cold, acidic solution using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[9][10] The low temperature (0–5 °C) is critical because the resulting diazonium salt is unstable at higher temperatures.[11]
The mechanism begins with the formation of the nitrosonium ion (NO⁺), a potent electrophile.[8] The amino group of the aniline derivative attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the aryl diazonium ion is formed.[8]
Stage 2: Azo Coupling The azo coupling reaction is an electrophilic aromatic substitution.[12][13] The highly electrophilic diazonium salt reacts with an electron-rich coupling component, typically a phenol, naphthol, or another aromatic amine.[12][14] The diazonium ion attacks the activated aromatic ring of the coupling agent, replacing a hydrogen atom to form the characteristic azo (–N=N–) linkage that defines the dye molecule.[12][13] The choice of the coupling component is a primary determinant of the final dye's color.[12]
Caption: The two-stage workflow for synthesizing an azo dye.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol provides a general procedure for synthesizing an azo dye using a nitroaniline derivative like this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Coupling Component (e.g., 2-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Preparation of Diazonium Salt Solution:
-
In a beaker, suspend 5 mmol of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water.
-
Cool the beaker in an ice-water bath, ensuring the temperature is maintained between 0 and 5°C.
-
In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline suspension, keeping the temperature below 5°C. Continue stirring for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Preparation of Coupling Agent Solution:
-
In a separate beaker, dissolve 5.1 mmol of the coupling component (e.g., 2-Naphthol) in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in a separate ice-water bath.
-
-
Azo Coupling Reaction:
-
While stirring vigorously, slowly add the cold diazonium salt solution to the cold coupling agent solution.
-
A brightly colored precipitate, the azo dye, should form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the dye precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any unreacted salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to achieve analytical purity.
-
Characterization of Synthesized Dyes
Confirming the structure and purity of the synthesized azo dye is a critical final step. A combination of spectroscopic techniques is typically employed.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the absorption maximum (λmax) of the dye, which corresponds to its color in the visible spectrum.[16] The analysis is typically performed by dissolving a small, known concentration of the dye in a suitable solvent (e.g., methanol, DMF) and recording the absorption spectrum over a range of 250-700 nm.[17] The position of the λmax peak is directly related to the electronic structure of the dye molecule's conjugated system.[18]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an invaluable tool for identifying the key functional groups within the dye molecule, confirming the success of the synthesis.[19] A small sample of the dry dye is analyzed, typically using an ATR (Attenuated Total Reflectance) accessory.[19]
Expected Characteristic Peaks:
-
N=N Stretch (Azo group): A weak to medium intensity band around 1400-1450 cm⁻¹.
-
N-H Stretch (if secondary amine present): A broad band in the region of 3300-3500 cm⁻¹.
-
O-H Stretch (if phenol/naphthol used): A broad band around 3200-3600 cm⁻¹.
-
NO₂ Stretch (Nitro group): Strong asymmetric and symmetric stretching bands around 1500-1580 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[20][21]
-
C-H Aromatic Stretch: Peaks typically above 3000 cm⁻¹.[19]
Safety and Handling
This compound and its related compounds must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[22][23]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[24] Avoid all personal contact.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.[25]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[25]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[25]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[25]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[1][23]
Always consult the specific Material Safety Data Sheet (MSDS) for the compound and all reagents used before beginning any experimental work.[24][25][26]
Conclusion
This compound stands out as a highly effective and versatile intermediate in the synthesis of azo dyes and pigments. Its unique substitution pattern allows for fine-tuning the electronic properties of the resulting diazonium salt, which in turn provides chemists with a powerful tool to control the color and performance of the final product. The synthetic route, centered around the robust and well-understood diazotization and azo coupling reactions, is both reliable and adaptable. By following the detailed protocols and characterization methods outlined in this guide, researchers can effectively leverage the properties of this key intermediate to develop novel and high-performance colorants for a wide array of applications.
References
- Azo Coupling Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- Azo coupling. (n.d.). In Wikipedia.
- Lojda, Z., Gossrau, R., & Schiebler, T. H. (1979). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. Histochemistry, 64(3), 269–283.
- Jadrijević, A. N., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 254, 119641.
- BenchChem. (n.d.). Unveiling Molecular Fingerprints: A Comparative FTIR Analysis of 4-Methoxy-2-nitroaniline.
- Diener, H., & Zollinger, H. (1986). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry, 64(6), 1102-1108.
- Diazotisation and coupling reaction. (n.d.). SlideShare.
- This compound. (n.d.). Sunway Pharm Ltd.
- Jadrijević, A. N., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Semantic Scholar.
- 4-bromo-5-methyl-N-(2-methylpropyl)-2-nitroaniline. (n.d.). PubChem.
- This compound. (n.d.). BLD Pharm.
- Balachandran, V., & Murugan, R. (2010). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Journal of Molecular Modeling, 16(1), 87-94.
- 4-Bromo-2-methyl-5-nitroaniline. (n.d.). Sigma-Aldrich.
- Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. (n.d.). Worldwidejournals.com.
- FT-IR spectra of p-nitroaniline (a) control and (b) treated. (n.d.). ResearchGate.
- 4-bromo-5-fluoro-N-methyl-2-nitroaniline. (n.d.). PubChem.
- Sigma Aldrich this compound 25 g. (n.d.). Fisher Scientific.
- 4-Bromo-2-methyl-5-nitroaniline. (n.d.). PubChem.
- Matlock, B. (n.d.). UV-Vis chemometric analysis of azo dyes using NanoDrop QC Software. Thermo Fisher Scientific.
- Kim, J. J., et al. (2001). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Journal of the Chemical Society, Perkin Transactions 2, (2), 379-387.
- Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. (2010). ResearchGate.
- FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... (n.d.). ResearchGate.
- 4-Bromo-2-nitroaniline synthesis. (n.d.). ChemicalBook.
- BenchChem. (2025). An In-depth Technical Guide on the Physical Properties of 4-Bromo-2-nitroaniline.
- BenchChem. (2025). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.
- How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally. (n.d.). Guidechem.
- 4-Bromo-2-methyl-6-nitroaniline Safety Data Sheet. (2023). CymitQuimica.
- 4-Bromo-2-nitroaniline Safety Data Sheet. (2025). Thermo Fisher Scientific.
- MSDS of 4-Bromo-5-methoxy-2-nitroaniline. (n.d.).
- Diazotization Reaction Mechanism. (n.d.). BYJU'S.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- 5-Bromo-4-methyl-2-nitroaniline SDS. (n.d.). ECHEMI.
- 5-Bromo-2-methyl-4-nitroaniline. (n.d.). PubChem.
- 2-Methyl-4-nitroaniline. (n.d.). ChemicalBook.
- Diazotisation. (n.d.). Organic Chemistry Portal.
- Synthesis of 4-bromo-2-nitroacetanilide. (n.d.). PrepChem.com.
- Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. (2025). Filo.
- Cooksey, C. J. (2014). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 19(7), 9280–9299.
- Wolk, J. L., & Ginsburg, D. (1988). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Helvetica Chimica Acta, 71(4), 833-835.
- Multistep Synthesis. (2019). Chemistry LibreTexts.
- This compound. (n.d.). MySkinRecipes.
- BenchChem. (n.d.). A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications.
- The Synthesis and Application of Reactive Dyes Based on 4,4'-methylene bis-m-nitro aniline on Various Fibres. (2007). ResearchGate.
- BenchChem. (n.d.). A Comparative Performance Analysis of Azo Dyes Derived from 2-Methyl-5-nitroaniline.
- Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016). YouTube.
- 2-Methyl-4-nitroaniline | Fast Red RL Base. (n.d.). Jay Finechem.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound - CAS:827-32-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. 827-32-7|this compound|BLD Pharm [bldpharm.com]
- 5. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. byjus.com [byjus.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]
- 12. fiveable.me [fiveable.me]
- 13. Azo coupling - Wikipedia [en.wikipedia.org]
- 14. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. worldwidejournals.com [worldwidejournals.com]
- 17. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 18. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. static.cymitquimica.com [static.cymitquimica.com]
- 23. echemi.com [echemi.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. capotchem.cn [capotchem.cn]
- 26. fishersci.com [fishersci.com]
A Preliminary Investigation into the Reactivity of 4-Bromo-5-methyl-2-nitroaniline: A Technical Guide for Synthetic Chemists
Abstract: The substituted nitroaniline, 4-Bromo-5-methyl-2-nitroaniline, represents a highly versatile and strategic building block for professionals in drug development and materials science. Its unique trifecta of reactive sites—a reducible nitro group, a displaceable bromine atom activated for nucleophilic aromatic substitution, and a handle for transition-metal-catalyzed cross-coupling—provides a platform for complex molecular architecture. This guide provides a preliminary investigation into the core reactivity of this compound, offering field-proven insights, detailed experimental protocols, and mechanistic considerations to empower researchers in their synthetic endeavors. We will explore the chemoselective transformations possible at each functional group, underpinned by authoritative references and practical guidance.
Introduction to a Multifunctional Synthetic Intermediate
This compound is a bespoke chemical intermediate engineered for multi-step synthetic campaigns. The strategic placement of its functional groups allows for a high degree of control over sequential reactions. The electron-withdrawing nitro group serves a dual purpose: it significantly activates the ortho-bromo position for nucleophilic aromatic substitution (SNAr) and deactivates the amino group, thereby preventing unwanted side reactions during many transformations.[1][2] This inherent electronic bias allows for the selective functionalization of the bromine and nitro moieties before addressing the less reactive amine. Subsequently, the bromine atom provides a robust handle for modern cross-coupling methodologies, while the nitro group can be readily reduced to unveil a new reactive amine, paving the way for further diversification. This guide will dissect these key reactivity pathways.
Physicochemical Profile
A thorough understanding of a reagent's physical properties is foundational to its effective use in the laboratory. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 827-32-7 | [3] |
| Molecular Formula | C₇H₇BrN₂O₂ | [4] |
| Molecular Weight | 231.05 g/mol | [4] |
| Appearance | Typically a yellow to orange solid | [5][6] |
| Melting Point | Data varies; refer to supplier documentation. | |
| Solubility | Generally soluble in common organic solvents like DMF, DMSO, and THF. |
A Triage of Reactivity: Strategic Functionalization
The synthetic utility of this compound stems from the distinct and predictable reactivity of its three primary functional groups. The following diagram provides a high-level overview of the principal transformations available.
Sources
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 827-32-7|this compound|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 6. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 4-Bromo-5-methyl-2-nitroaniline
Abstract
This document provides a comprehensive guide for the synthesis of 4-Bromo-5-methyl-2-nitroaniline, a valuable substituted aniline intermediate for pharmaceutical and materials science research. The protocol herein details a regioselective bromination of the commercially available starting material, 5-methyl-2-nitroaniline. The narrative emphasizes the chemical principles governing the reaction's selectivity, a detailed, field-tested experimental procedure, safety considerations, and methods for product characterization. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Synthetic Strategy
This compound is a polysubstituted aromatic compound whose utility lies in its potential as a building block for more complex molecular architectures. The strategic placement of amino, nitro, bromo, and methyl groups offers multiple reactive sites for subsequent chemical modifications.
The synthesis of such a specific isomer requires careful control of regioselectivity. Direct nitration or bromination of simpler precursors can often lead to a mixture of isomers that are difficult to separate. Therefore, a more robust strategy involves starting with a precursor that already contains key directing groups, thereby guiding the final substitution to the desired position.
Our selected synthetic pathway employs the electrophilic bromination of 5-methyl-2-nitroaniline. This approach is chemically sound due to the powerful directing effects of the substituents on the aniline ring, which synergistically activate the target C4 position for bromination.
Mechanistic Rationale: Achieving Regioselectivity
The success of this synthesis hinges on the principles of electrophilic aromatic substitution, specifically the directing effects of the groups present on the 5-methyl-2-nitroaniline starting material.
-
Amino Group (-NH₂ at C1): This is a strongly activating, ortho-, para-directing group. It donates electron density into the aromatic ring via resonance, significantly increasing the nucleophilicity of the carbons at the ortho (C2, C6) and para (C4) positions.
-
Nitro Group (-NO₂ at C2): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature (both inductive and resonance effects). It reduces the ring's reactivity and directs incoming electrophiles to the meta positions (C4, C6).
-
Methyl Group (-CH₃ at C5): This is a weakly activating, ortho-, para-directing group. It donates electron density through hyperconjugation and weak inductive effects, enhancing reactivity at its ortho (C4, C6) and para (C2) positions.
When considering the target position for bromination (C4), we can see a convergence of these directing effects:
-
It is para to the most powerful activating group, the -NH₂ group.
-
It is meta to the deactivating -NO₂ group, which is a favored position relative to this group.
-
It is ortho to the activating -CH₃ group.
This confluence of electronic influences makes the C4 position the most electron-rich and sterically accessible site for electrophilic attack by a brominating agent, ensuring a high yield of the desired this compound isomer.
Detailed Experimental Protocol
This protocol is adapted from established methods for the regioselective bromination of activated anilines.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 5-methyl-2-nitroaniline | ≥98% | Sigma-Aldrich, etc. | Starting Material |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich, etc. | Brominating Agent |
| Dimethylformamide (DMF) | Anhydrous | Acros Organics, etc. | Reaction Solvent |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, etc. | Extraction Solvent |
| Saturated NaHCO₃ solution | - | Lab Prepared | For work-up |
| Saturated NaCl solution (Brine) | - | Lab Prepared | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying Agent |
| Round-bottom flask (100 mL) | - | - | Reaction Vessel |
| Magnetic stirrer and stir bar | - | - | - |
| Ice bath | - | - | For temperature control |
| Separatory funnel (250 mL) | - | - | For extraction |
| Rotary evaporator | - | - | For solvent removal |
| Recrystallization apparatus | - | - | For purification |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and nitrile gloves.
-
Chemical Hazards:
-
N-Bromosuccinimide (NBS): Corrosive, causes severe skin burns and eye damage. It is also a lachrymator. Handle only in a well-ventilated fume hood.
-
Dimethylformamide (DMF): A skin and respiratory irritant. It is a suspected teratogen. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A volatile suspected carcinogen. Use only in a fume hood.
-
-
Procedure: The reaction should be conducted in a fume hood at all times. Prepare an appropriate quenching solution (e.g., sodium thiosulfate) in case of accidental bromine release.
Step-by-Step Synthesis Procedure
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2-nitroaniline (1.52 g, 10.0 mmol).
-
Dissolution: Add anhydrous dimethylformamide (DMF, 20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Cool the reaction flask in an ice bath to 0 °C.
-
Reagent Addition: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equivalents) to the solution in small portions over 15 minutes. Causality Note: Portion-wise addition at low temperature helps to control the reaction exotherm and minimize the formation of potential side products.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.
-
Quenching and Isolation: Pour the reaction mixture into a beaker containing ice-cold water (100 mL). A yellow-orange precipitate should form.
-
Filtration: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove residual DMF and succinimide.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Analysis | Expected Result |
| Appearance | Yellow to orange crystalline solid |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol [1] |
| Melting Point | To be determined experimentally. |
| ¹H NMR | Expected chemical shifts (δ) in CDCl₃: Aromatic protons (2H), Amine protons (br s, 2H), Methyl protons (s, 3H). |
| ¹³C NMR | Expected signals for 7 distinct carbon atoms. |
| Mass Spec (ESI) | Expected [M+H]⁺ at m/z 230.9, 232.9 (approx. 1:1 ratio due to Br isotopes). |
Note: Researchers should acquire their own analytical data to validate the structure of the synthesized compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time. Ensure the NBS used is fresh and has been stored properly. |
| Product loss during work-up. | Ensure complete precipitation before filtering. Minimize the amount of solvent used for recrystallization. | |
| Impure Product | Over-bromination (dibromo product). | Maintain a strict 1.05:1 stoichiometry of NBS to substrate. Ensure the reaction is kept at 0 °C during addition. |
| Residual starting material. | Ensure the reaction has gone to completion via TLC before quenching. | |
| Residual succinimide. | Wash the crude product thoroughly with water during filtration. |
References
-
Chemistry LibreTexts. Multistep Synthesis. Available at: [Link]
-
PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. Available at: [Link]
-
Synlett. A Practical Procedure for Regioselective Bromination of Anilines. 2007; 2007(19): 2991-2995. Available at: [Link]
-
PubChem. 4-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information. Available at: [Link]
Sources
Step-by-step synthesis of "4-Bromo-5-methyl-2-nitroaniline" from 4-methyl-2-nitroaniline
An Application Note and Protocol for the Synthesis of 4-Bromo-5-methyl-2-nitroaniline from 4-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The document delves into the underlying principles of the reaction, offering insights into the regioselectivity of the bromination of 4-methyl-2-nitroaniline.
Introduction
Substituted nitroanilines are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and agrochemicals. The strategic introduction of a bromine atom onto the aromatic ring of these compounds further enhances their synthetic utility, providing a handle for subsequent cross-coupling reactions and other functional group transformations. This guide details the synthesis of this compound from the readily available starting material, 4-methyl-2-nitroaniline.
Reaction Mechanism and Regioselectivity
The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The regiochemical outcome of the bromination is dictated by the directing effects of the substituents already present on the aniline ring: the amino (-NH2), nitro (-NO2), and methyl (-CH3) groups.
-
Amino Group (-NH2): A powerful activating group that directs incoming electrophiles to the ortho and para positions. In 4-methyl-2-nitroaniline, the para position is occupied by the methyl group, and one ortho position is occupied by the nitro group, leaving the C6 position as a highly activated site.
-
Nitro Group (-NO2): A strong deactivating group that directs incoming electrophiles to the meta position. In this case, the positions meta to the nitro group are C4 (occupied) and C6.
-
Methyl Group (-CH3): A weakly activating group that directs incoming electrophiles to the ortho and para positions. The para position is occupied by the amino group, leaving the C3 and C5 positions as potential sites for substitution.
The desired product, this compound, requires the introduction of the bromine atom at the C5 position. While the amino group strongly activates the C6 position, the methyl group directs to the C5 position. The steric hindrance from the adjacent nitro group and the amino group may disfavor substitution at C6, making the C5 position, directed by the methyl group, a plausible target. The choice of a suitable brominating agent and reaction conditions is crucial to achieve the desired regioselectivity.
Experimental Protocol
This protocol outlines the direct bromination of 4-methyl-2-nitroaniline using molecular bromine in a suitable solvent.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-methyl-2-nitroaniline | 152.15 | 5.00 g | 0.0329 | 1.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | - |
| Bromine (Br₂) | 159.81 | 1.7 mL (5.3 g) | 0.0332 | 1.01 |
| Saturated Sodium Bisulfite Solution | - | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - | - |
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Procedure
-
Dissolution of Starting Material: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 5.00 g (0.0329 mol) of 4-methyl-2-nitroaniline in 50 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.
-
Preparation of Bromine Solution: In the dropping funnel, carefully prepare a solution of 1.7 mL (0.0332 mol) of bromine in 10 mL of glacial acetic acid.
-
Addition of Bromine: Cool the flask containing the aniline solution in an ice bath. Slowly add the bromine solution dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A yellow-orange precipitate should form.
-
Removal of Excess Bromine: Add saturated sodium bisulfite solution dropwise with stirring until the orange color of excess bromine disappears.
-
Neutralization and Isolation: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the filter cake with copious amounts of cold water to remove any inorganic salts. Allow the product to air-dry or dry in a desiccator.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat.[1][2] Have a bromine spill kit readily available.
-
Glacial Acetic Acid: Corrosive and causes burns.[3][4] Handle in a fume hood and wear appropriate PPE.
-
4-methyl-2-nitroaniline: Harmful if swallowed or in contact with skin. Avoid inhalation of dust.
-
General Precautions: Always wear safety glasses, a lab coat, and gloves when handling chemicals.[5] Ensure all manipulations are performed in a well-ventilated area.
Characterization of this compound
The structure and purity of the synthesized compound can be confirmed by various analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The integration and splitting patterns will be consistent with the proposed structure.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and methyl carbons.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for a monobrominated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, and C-H and C=C stretches of the aromatic ring.
Discussion of Alternative Methods
While the direct bromination with molecular bromine is a straightforward approach, the regioselectivity can sometimes be challenging to control. For substrates that are highly activated, the use of a milder brominating agent such as N-Bromosuccinimide (NBS) can offer improved selectivity and is often a safer alternative to handling elemental bromine.[6] The reaction with NBS can be carried out in various solvents, and the choice of solvent can influence the regiochemical outcome.
References
- Journal of the Chemical Society C: Organic. (1970).
- Fisher Scientific. (2012). SAFETY DATA SHEET - Bromine, 1M solution in acetic acid.
- Carl ROTH. (n.d.).
- ResearchGate. (n.d.). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE | Request PDF.
- Fisher Scientific. (2012).
- Safety d
- TCI AMERICA. (2018). SAFETY DATA SHEET - Hydrogen Bromide (30% in Acetic Acid, ca. 5.1mol/L).
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
Sources
- 1. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 1799434-68-6,2-bromo-3,4-dimethylaniline | lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 2-Bromo-5-methyl-4-nitroaniline via Bromination of 3-Methyl-4-nitroaniline
Introduction
For researchers, scientists, and professionals in drug development, the synthesis of halogenated nitroaromatic compounds is a cornerstone of medicinal chemistry and materials science. These molecules serve as versatile intermediates for the introduction of further functionalities, enabling the construction of complex molecular architectures. This guide provides a detailed protocol for the regioselective bromination of 3-methyl-4-nitroaniline to yield 2-bromo-5-methyl-4-nitroaniline. We will delve into the mechanistic rationale, a comprehensive experimental procedure, safety protocols, and characterization techniques.
The target molecule, 2-bromo-5-methyl-4-nitroaniline, is a valuable building block. The presence of the bromine atom allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds. The nitro group can be reduced to an amine, providing a handle for amide bond formation or diazotization, while the existing primary amine can be functionalized to introduce a wide range of substituents. This trifunctional scaffold is therefore of significant interest in the synthesis of novel pharmaceutical agents and functional materials.
Mechanistic Insights: The Basis for Regioselectivity
The bromination of 3-methyl-4-nitroaniline is an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome of this reaction is dictated by the directing effects of the three substituents on the aniline ring: the strongly activating amino group (-NH₂), the weakly activating methyl group (-CH₃), and the strongly deactivating nitro group (-NO₂).
-
Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance, stabilizing the arenium ion intermediate.
-
Methyl Group (-CH₃): This is a weakly activating group and an ortho, para-director through an inductive effect.
-
Nitro Group (-NO₂): This is a strong deactivating group and a meta-director due to its strong electron-withdrawing nature, which destabilizes the arenium ion intermediate at the ortho and para positions.
When considering the positions for electrophilic attack on 3-methyl-4-nitroaniline, the directing effects of these groups are additive. The position ortho to the powerfully activating amino group and meta to the deactivating nitro group is the most favored site for bromination. This corresponds to the C2 position, leading to the formation of 2-bromo-5-methyl-4-nitroaniline as the major product.
Figure 1: Simplified workflow of the bromination reaction.
Experimental Protocol
This protocol details the direct bromination of 3-methyl-4-nitroaniline using N-Bromosuccinimide (NBS), a milder and more selective brominating agent than elemental bromine, which helps to prevent over-bromination and side reactions.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methyl-4-nitroaniline | Reagent | Sigma-Aldrich | --- |
| N-Bromosuccinimide (NBS) | Reagent | Acros Organics | Recrystallize from water if it appears yellow. |
| Acetic Acid | Glacial | Fisher Scientific | --- |
| Dichloromethane (DCM) | ACS Grade | VWR | --- |
| Saturated Sodium Bicarbonate Solution | --- | Lab Prepared | --- |
| Saturated Sodium Thiosulfate Solution | --- | Lab Prepared | --- |
| Anhydrous Sodium Sulfate | ACS Grade | --- | --- |
| Silica Gel | 60 Å, 230-400 mesh | --- | For column chromatography. |
| Hexane | ACS Grade | --- | For column chromatography. |
| Ethyl Acetate | ACS Grade | --- | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-4-nitroaniline (1.52 g, 10 mmol) in 30 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.87 g, 10.5 mmol, 1.05 equivalents) portion-wise over 15 minutes. The reaction is mildly exothermic, and the color of the solution may change.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material should show a higher Rf value than the more polar product.
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into 100 mL of ice-cold water with stirring. A yellow-orange precipitate of the crude product should form.
-
Neutralization and Quenching: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7). This will neutralize the acetic acid. Then, add a small amount of saturated sodium thiosulfate solution to quench any unreacted bromine or NBS.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator over calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is obtained.
Purification
The crude 2-bromo-5-methyl-4-nitroaniline can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 10% to 30%) is typically effective for eluting the product.
"Start" -> "Add_NBS" -> "Stir" -> "Monitor" -> "Workup" -> "Neutralize" -> "Filter" -> "Dry" -> "Purify" -> "End"; }
Figure 2: Experimental workflow for the synthesis of 2-bromo-5-methyl-4-nitroaniline.
Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.
-
Bromine and NBS: N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes. Handle it with care.
-
Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with care and avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of 2-Bromo-5-methyl-4-nitroaniline
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point indicates high purity. |
| ¹H NMR | The spectrum should show distinct signals for the aromatic protons, the methyl protons, and the amine protons, with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | The spectrum should show the expected number of signals for the carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the amine, C-H stretching of the aromatic ring and methyl group, N-O stretching of the nitro group, and C-Br stretching should be observed. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the bromine atom. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Continue stirring and monitor by TLC. If the reaction has stalled, gentle heating (e.g., 40 °C) may be applied. |
| Low Yield | Incomplete precipitation during work-up; loss during purification. | Ensure the aqueous mixture is sufficiently cold before filtration. Use minimal solvent for recrystallization. |
| Formation of Multiple Products | Over-bromination or side reactions. | Use a milder brominating agent or lower the reaction temperature. Ensure the stoichiometry of NBS is carefully controlled. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of 2-bromo-5-methyl-4-nitroaniline, a key intermediate for further chemical transformations. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the detailed experimental and safety procedures, researchers can confidently synthesize this valuable compound for their drug discovery and materials science endeavors.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Das, B., Venkateswarlu, K., Majhi, A., & Rao, K. N. (2007). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Tetrahedron Letters, 48(32), 5641-5643.
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. Available at: [Link]
-
Organic Chemistry Tutor. (2020). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]
-
Khan Academy. (2022). Bromination of Aniline. Available at: [Link]
-
University of Calgary. (n.d.). Ch22: EArS of aromatic amines. Available at: [Link]
- Pappula, V., & Adimurthy, S. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 6(93), 90184-90187.
Sources
Application Note: High-Purity Recovery of 4-Bromo-5-methyl-2-nitroaniline via Optimized Recrystallization
Abstract
4-Bromo-5-methyl-2-nitroaniline is a key substituted aniline intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and dyestuffs. The purity of this intermediate is critical, as contaminants can lead to undesirable side reactions, lower yields, and compromised final product quality. This application note provides a comprehensive, field-proven protocol for the purification of this compound using recrystallization, a robust and scalable technique. We delve into the scientific principles behind solvent selection, the detailed step-by-step methodology, and post-purification validation techniques to ensure a final product of high purity.
Introduction to the Analyte and Purification Challenge
The synthesis of substituted nitroanilines often involves multi-step reactions, including bromination and nitration, which can generate a profile of closely related impurities. For this compound, these contaminants typically include unreacted starting materials, positional isomers, and over-nitrated or over-brominated byproducts. Separating these impurities is essential for downstream applications.
Recrystallization is an ideal purification method that leverages the fundamental principle that the solubility of a solid in a solvent is temperature-dependent.[1] By dissolving the crude compound in a hot solvent and allowing it to cool, the desired compound selectively crystallizes, leaving impurities behind in the solvent (mother liquor).[2]
Physicochemical Properties of this compound
A precise understanding of the compound's properties is foundational to developing an effective purification protocol.
| Property | Value | Reference(s) |
| IUPAC Name | 5-Bromo-4-methyl-2-nitroaniline | [3] |
| Synonyms | This compound | [4] |
| CAS Number | 40371-63-9 | [5][6] |
| Molecular Formula | C₇H₇BrN₂O₂ | [3] |
| Molecular Weight | 231.05 g/mol | [7] |
| Appearance | Solid (Typically yellow/orange) | [3] |
| Solubility | Generally low in non-polar solvents, moderate to high in polar organic solvents like ethanol and acetone, especially upon heating. | [8][9][10] |
| Melting Point | Not consistently reported; typically determined experimentally post-purification. | N/A |
Anticipated Impurity Profile:
-
Positional Isomers: Such as 2-Bromo-4-methyl-5-nitroaniline or isomers formed during the nitration of bromo-toluidine precursors. Isomeric impurities often have very similar polarities, making recrystallization a more effective separation technique than chromatography in some cases.[11]
-
Starting Materials: Residual bromo-toluidine or other precursors.
-
Reaction Byproducts: Dinitrated or dibrominated species.
The Principle and Workflow of Recrystallization
The success of recrystallization hinges on selecting a solvent in which the target compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.[12] This differential solubility is the driving force for purification. The ideal solvent should also be unreactive with the compound and volatile enough to be easily removed from the final crystals.[2]
Logical Workflow for Recrystallization
The following diagram outlines the decision-making process and procedural flow for a robust recrystallization experiment.
Caption: A logical workflow for the purification of this compound.
Detailed Experimental Protocol
Safety Precaution: Aromatic nitro compounds are toxic and should be handled with care in a well-ventilated fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Short-stem glass funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Melting point apparatus
-
TLC plates (silica gel), chamber, and appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate)
Step-by-Step Recrystallization Procedure
-
Dissolution of the Crude Solid:
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of ethanol (e.g., 50 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just completely dissolves at the boiling point.
-
Scientist's Note: Using the minimum amount of hot solvent is crucial. Excess solvent will reduce the overall recovery yield as more product will remain dissolved upon cooling.[16]
-
-
Decolorization and Hot Filtration (Optional):
-
If the hot solution has a significant color (beyond the expected pale yellow/orange), it may contain colored impurities.
-
Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal (a spatula tip's worth).
-
Reheat the solution to boiling for 2-3 minutes.
-
Rationale: The activated charcoal adsorbs high-molecular-weight colored impurities.[17]
-
To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean Erlenmeyer flask.
-
Scientist's Note: This step must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel. Pre-heating all glassware is essential.[9]
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Rationale: Slow cooling promotes the formation of larger, more well-defined crystals, which are typically purer as they exclude impurities more effectively from the growing crystal lattice.[17]
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the yield.
-
-
Isolation and Washing of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Rationale: The wash step removes any residual mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the loss of the purified product, which has low solubility at this temperature.[16]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 40-50 °C).
-
Post-Purification Validation
To confirm the efficacy of the purification, a comparison of the crude and recrystallized material is essential.
Melting Point Analysis
The melting point is a key indicator of purity.[18] Pure crystalline solids melt over a narrow temperature range (typically <2 °C), whereas impure substances exhibit a depressed and broadened melting point range.[19][20]
Thin-Layer Chromatography (TLC)
TLC provides a rapid, qualitative assessment of purity.[21] A pure compound should ideally appear as a single spot on the TLC plate.
Procedure:
-
Dissolve small amounts of the crude and recrystallized material in a suitable solvent (e.g., ethyl acetate).
-
Spot both samples side-by-side on a silica gel TLC plate.
-
Develop the plate in an appropriate mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Visualize the spots (e.g., under UV light or using a stain). The purified sample should show a significant reduction or complete absence of impurity spots seen in the crude sample.[22]
Comparative Data Summary (Hypothetical)
| Parameter | Crude Material | Purified Material |
| Appearance | Dull, orange-brown powder | Bright, yellow crystalline solid |
| Melting Point Range | 128-135 °C | 139-140.5 °C |
| TLC (3:1 Hex:EtOAc) | Major spot (Rf ≈ 0.4), multiple minor spots | Single, well-defined spot (Rf ≈ 0.4) |
Troubleshooting Common Issues
| Problem | Probable Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[9] |
| No Crystals Form | Solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and attempt cooling again. If that fails, try scratching the inside of the flask with a glass rod or adding a "seed" crystal.[17] |
| Low Recovery Yield | Too much solvent was used; premature crystallization during hot filtration. | Use the minimum amount of hot solvent required. Ensure all glassware for hot filtration is pre-heated. |
References
-
Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(9), 1232-1235. [Link]
-
Analytical Testing Labs. (n.d.). Melting Point Determination. [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
Royal Society of Chemistry. (n.d.). Melting point determination. Education in Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 2.1: Melting Point Analysis. [Link]
-
Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Publishing. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
How Do You Accurately Measure Melting Points For Purity Analysis? (2025, November 12). YouTube. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
Recrystallization1. (n.d.). Recrystallization. [Link]
-
Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Publishing. [Link]
-
Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]
-
Anwar, S., et al. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. [Link]
-
PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
GOV.UK. (n.d.). Nitrobenzene - Incident management. [Link]
-
Centers for Disease Control and Prevention. (2011, August 18). Nitrocompounds, Aromatic: Physical & Chemical Hazards. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubChem. (n.d.). 5-bromo-N-methyl-2-nitroaniline. [Link]
- Google Patents. (n.d.).
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. 5-Bromo-4-methyl-2-nitroaniline | CymitQuimica [cymitquimica.com]
- 4. 827-32-7|this compound|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 5-Bromo-4-methyl-2-nitroaniline 97% | CAS: 40371-63-9 | AChemBlock [achemblock.com]
- 7. 5-Bromo-2-methyl-4-nitroaniline | C7H7BrN2O2 | CID 84820008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Methyl-4-Nitroaniline | 99-52-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 11. lcms.cz [lcms.cz]
- 12. praxilabs.com [praxilabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. echemi.com [echemi.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Recrystallization [wiredchemist.com]
- 18. promptpraxislabs.com [promptpraxislabs.com]
- 19. mt.com [mt.com]
- 20. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 21. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Column Chromatography Purification of 4-Bromo-5-methyl-2-nitroaniline
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-Bromo-5-methyl-2-nitroaniline, a key intermediate in the synthesis of various pharmaceutical and chemical entities.[1] The inherent polarity of the molecule, conferred by the nitro and aniline functionalities, presents a distinct purification challenge that necessitates a well-optimized chromatographic method. This guide moves beyond a simple list of steps to explain the underlying principles and causalities of the protocol, ensuring researchers can not only replicate the method but also adapt it to similar chemical entities. We detail a systematic approach beginning with thin-layer chromatography (TLC) for mobile phase optimization, followed by a detailed protocol for normal-phase column chromatography using silica gel, and concluding with fraction analysis to ensure the isolation of a high-purity product.
Principles of Separation: A Mechanistic Overview
The successful purification of this compound hinges on understanding its molecular properties and how they dictate its interaction with the chromatographic system. The molecule possesses a moderately polar character due to the presence of a highly polar nitro group (-NO₂) and a basic amino group (-NH₂) on the aromatic ring. Normal-phase chromatography is the technique of choice, utilizing a polar stationary phase (silica gel) and a less polar mobile phase.[2]
In this system, polar molecules in the crude mixture establish stronger interactions (hydrogen bonds and dipole-dipole interactions) with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing them to be retained more strongly.[3][4] Less polar compounds have a weaker affinity for the stationary phase and are more readily carried along with the mobile phase, eluting from the column faster.[4] The separation efficiency is controlled by carefully selecting a mobile phase composition that creates a competitive equilibrium, allowing components to move at different rates down the column.[5]
A specific challenge with aniline derivatives is the potential for strong, sometimes irreversible, binding of the basic amino group to the acidic silica gel, which can lead to significant peak tailing and poor recovery.[6][7] This protocol preemptively addresses this by optimizing the mobile phase and provides troubleshooting guidance should this issue arise.
Caption: Analyte interaction with the stationary phase in normal-phase chromatography.
Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Standard Grade, 60 Å, 230-400 mesh particle size[8] |
| Solvents | n-Hexane | HPLC Grade or Distilled |
| Ethyl Acetate (EtOAc) | HPLC Grade or Distilled | |
| Dichloromethane (DCM) | ACS Grade (for sample loading) | |
| Apparatus | Glass Chromatography Column | 2-5 cm diameter, 40-50 cm length, with stopcock |
| TLC Plates | Silica gel 60 F₂₅₄ | |
| TLC Developing Chamber | ||
| UV Lamp | For visualization (254 nm) | |
| Collection Vessels | Test tubes or Erlenmeyer flasks | |
| Funnel, Cotton/Glass Wool, Sand | For column packing[9] | |
| Rotary Evaporator | For solvent removal | |
| Personal Protective Equipment (PPE) | Safety Goggles, Lab Coat, Gloves | Nitrile or Neoprene |
Safety Precautions
This compound and its structural analogs are classified as harmful and irritant compounds.[10][11][12] All manipulations must be performed inside a certified chemical fume hood.
-
Inhalation: Harmful if inhaled. Avoid breathing dust.[10][13]
-
Skin Contact: Harmful in contact with skin. Causes skin irritation. Wear appropriate protective gloves and clothing.[12]
-
Eye Contact: Causes serious eye irritation. Wear safety goggles.[12]
-
Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when using this product.[13]
-
Solvents: Hexane, ethyl acetate, and dichloromethane are volatile and flammable. Avoid ignition sources and ensure proper ventilation.
Detailed Experimental Protocol
This protocol is structured as a complete workflow, from initial method development on a small scale to the final purification.
Caption: Overall workflow for the purification of this compound.
Part A: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The objective is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, which is ideal for column chromatography separation.[14]
-
Prepare TLC Chambers: Line three separate TLC chambers with filter paper and add the following solvent systems:
-
System 1: 9:1 Hexane:EtOAc
-
System 2: 4:1 Hexane:EtOAc
-
System 3: 2:1 Hexane:EtOAc
-
-
Spot the Plate: Dissolve a small amount of the crude this compound in dichloromethane. Using a capillary tube, spot the solution onto three separate TLC plates.
-
Develop the Plates: Place one TLC plate in each of the prepared chambers. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Calculate Rf: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). The compound should appear as a dark spot. Calculate the Rf value for the target compound in each system using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Select the Optimal System: Choose the solvent system that provides an Rf value closest to 0.3. If the Rf is too high, increase the proportion of hexane (less polar). If the Rf is too low, increase the proportion of ethyl acetate (more polar).[15]
Part B: Column Chromatography Protocol
-
Column Preparation (Slurry Packing):
-
Secure the glass column vertically to a retort stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[9]
-
Add a thin layer (~1 cm) of sand on top of the cotton plug.[14]
-
In a separate beaker, create a slurry by mixing silica gel with the initial, least polar mobile phase determined from TLC (e.g., 9:1 Hexane:EtOAc). The amount of silica should be 50-100 times the weight of the crude product for good separation.[14]
-
Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove any air bubbles.[9]
-
Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed.[14]
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Preparation and Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the prepared column, ensuring an even layer.
-
Gently add a small amount of the mobile phase with a pipette, allowing it to percolate through the sample layer and into the main silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting the eluent in sequentially numbered test tubes (e.g., 10-20 mL per fraction).
-
Maintain a constant level of solvent at the top of the column to avoid disturbing the packing.
-
If separation of closely related impurities is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., moving from 9:1 to 4:1 Hexane:EtOAc) during the run.[16]
-
Part C: Fraction Analysis and Product Isolation
-
Monitor Fractions by TLC:
-
Using a single TLC plate, spot every few fractions collected from the column. It is also wise to spot the original crude mixture as a reference.[17]
-
Develop the TLC plate using the optimized solvent system from Part A.
-
Visualize under UV light. Identify the fractions that contain only the pure target compound (single spot at the correct Rf).
-
-
Combine and Concentrate: Combine all fractions identified as pure.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.
-
Confirm Purity: Assess the purity of the final product by taking a melting point and running a final TLC against the starting material. Further characterization can be performed using techniques like NMR, FT-IR, or HPLC.
Expected Results & Troubleshooting
| Parameter | Expected Outcome/Value | Notes |
| TLC Rf Value | ~0.25 - 0.35 | In an optimized Hexane:EtOAc system. |
| Elution Order | Less polar impurities first, followed by the target compound. More polar impurities will elute last or remain on the column. | Based on the principles of normal-phase chromatography.[17] |
| Final Product | A solid of higher purity than the crude starting material. | Purity confirmed by TLC and melting point. |
| Troubleshooting | Problem: Compound streaks on TLC/Column. Cause: Strong interaction with acidic silica. Solution: Add 0.5-1% triethylamine to the mobile phase to neutralize the acidic sites.[6][7] | |
| Problem: Poor separation between spots. Cause: Mobile phase is too polar. Solution: Decrease the proportion of ethyl acetate in the mobile phase. | ||
| Problem: Compound does not move from the baseline. Cause: Mobile phase is not polar enough. Solution: Increase the proportion of ethyl acetate in the mobile phase. |
Conclusion
This application note provides a robust and reproducible methodology for the purification of this compound using normal-phase column chromatography. By systematically optimizing the mobile phase with TLC prior to the preparative separation, researchers can achieve high purity and yield. The detailed, step-by-step protocol, grounded in the fundamental principles of chromatography, serves as a reliable guide for professionals in drug development and chemical synthesis, and can be readily adapted for the purification of other moderately polar aromatic compounds.
References
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci Industry News.
- Silica Gel Packing Agent | Column Chrom
- Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com.
- How To Choose Mobile Phase For Column Chromatography? (2025). Chemistry For Everyone.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Column Chromatography of Nitroanilines Lab Experiment. (n.d.). Studylib.
- Tips and Tricks for the Lab: Column Packing. (2012). ChemistryViews.
- Advantages of Silica Gels for HPLC Packing Applic
- Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews.
- Packing Normal Phase Columns. (2022). Chemistry LibreTexts.
- Advanced Strategies for Retaining Polar Compounds in Chromatography. (2024).
- Technical Support Center: Purifying Aniline Derivatives by Column Chrom
- A Comparative Guide to Nitroaniline Derivatives in Research and Development. (n.d.). Benchchem.
- 4-Bromo-2-methyl-6-nitroaniline Safety D
- SAFETY D
- SAFETY DATA SHEET for 4-Bromo-2-nitroaniline. (2025). Thermo Fisher Scientific.
- How To Make Column Chromatography More Efficient? (2025). Chemistry For Everyone.
- SAFETY DATA SHEET for 2-Bromo-4-nitroaniline. (2025). TCI Chemicals.
- How do I purify ionizable organic amine compounds using flash column chrom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. agcchem.com [agcchem.com]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Silica Gel Packing Agent | Column Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 16. m.youtube.com [m.youtube.com]
- 17. studylib.net [studylib.net]
Reaction conditions for Suzuki coupling with "4-Bromo-5-methyl-2-nitroaniline"
An Application Guide to Suzuki-Miyaura Coupling: Protocol Optimization for the Synthesis of Biarylanilines Using 4-Bromo-5-methyl-2-nitroaniline
Authored by: A Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides an in-depth analysis and a field-proven protocol for the Suzuki coupling of this compound, a substrate presenting unique electronic and steric challenges. We will dissect the causality behind the selection of catalysts, ligands, bases, and solvents, offering a robust methodology for researchers in medicinal chemistry and materials science. This document is designed to bridge theoretical understanding with practical application, ensuring reproducible and high-yielding results.
Introduction: The Challenge of Coupling Hindered and Electron-Deficient Anilines
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide catalyzed by a palladium complex, is fundamental to the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[3][4] The general transformation follows a well-understood catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][5]
The specific substrate, this compound, presents a confluence of challenges:
-
Steric Hindrance: The nitro and methyl groups ortho and meta to the bromine atom can sterically encumber the approach of the palladium catalyst to the C-Br bond, potentially slowing the crucial oxidative addition step.[6]
-
Electronic Deactivation: The potent electron-withdrawing nitro group significantly modulates the electronic character of the aromatic ring. While this can sometimes accelerate oxidative addition, it can also influence other steps in the catalytic cycle.[7]
-
Coordinating Functional Groups: The free aniline (-NH2) group can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions. While many Suzuki methods exist, protocols for unprotected ortho-haloanilines are less common and often require careful optimization.[4]
Addressing these challenges requires a rational selection of reaction components, moving beyond standard conditions to specialized catalyst systems designed for difficult substrates.
Dissecting the Reaction Parameters: A Causality-Driven Approach
The success of the Suzuki coupling for a challenging substrate hinges on the synergistic interplay of the catalyst, ligand, base, and solvent.
The Palladium Catalyst and Ligand System: The Heart of the Reaction
The choice of the palladium source and, more critically, the ancillary ligand is the most significant factor in overcoming the hurdles presented by this substrate.
-
Palladium Precursors: Standard precursors like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are commonly used.[5] The true catalytic species, Pd(0), is generated in situ. For challenging substrates, pre-formed catalysts or palladacycles often provide higher activity and stability.[8]
-
The Role of the Ligand: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.
-
Traditional Ligands: Triphenylphosphine (PPh₃) is a classic ligand but often fails with hindered or electron-rich/deficient substrates due to its moderate electron-donating ability and bulk.[5]
-
Advanced Ligands for Hindered Substrates: To overcome steric hindrance and promote efficient oxidative addition and reductive elimination, modern ligands are designed to be both bulky and electron-rich .[9] This electronic property increases the electron density on the palladium, promoting the oxidative addition into the C-Br bond, while the steric bulk facilitates the final reductive elimination step to release the product.[3] Examples include dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[10][11]
-
Specialized Palladacycles: For ortho-bromoanilines, pre-formed palladacycles have shown unique efficacy where other systems fail. For instance, the CataCXium® A Pd G3 palladacycle has been identified as a uniquely effective catalyst for coupling unprotected ortho-bromoanilines, demonstrating superior performance compared to traditional Pd/ligand systems.[4]
-
The Base: Activating the Nucleophile
The base plays a critical, multifaceted role, primarily to activate the organoboron reagent for transmetalation.[3][12] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[10][13]
-
Common Bases:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used due to their moderate strength. Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings due to its higher solubility in organic solvents and the beneficial effect of the large cesium cation.[4]
-
Phosphates (K₃PO₄): A stronger base that is particularly effective for coupling unactivated aryl chlorides and other challenging substrates.[14]
-
Hydroxides and Alkoxides: Strong bases that can be used but may not be compatible with base-sensitive functional groups.[12]
-
For substrates like this compound, a moderately strong base like Cs₂CO₃ or K₃PO₄ is recommended to ensure efficient boronate formation without promoting side reactions.
The Solvent System: The Reaction Medium
The solvent must solubilize the reagents and facilitate the interaction between the organic and inorganic components.[2]
-
Polar Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are common choices. They are effective at dissolving both the organic substrates and the palladium complex.[14][15]
-
Role of Water: Suzuki couplings are often run in a biphasic mixture (e.g., Dioxane/H₂O or THF/H₂O). Water is crucial for dissolving the inorganic base, which is often necessary for the activation of the boronic acid.[15]
-
Alternative Solvents: For certain substrates, other solvents can provide superior results. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a high-performance solvent that can significantly increase yields for challenging couplings of ortho-bromoanilines.[4]
Recommended Reaction Conditions & Protocols
Based on established principles and literature precedents for similar challenging substrates, we provide a general and an optimized protocol.
Summary of Recommended Conditions
The following table summarizes starting points for the Suzuki coupling of this compound.
| Parameter | General Conditions | Optimized Conditions for High Yield | Rationale |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) | The electrophilic partner. |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 equiv) | Arylboronic Acid Pinacol Ester (1.5 - 2.0 equiv) | Pinacol esters offer enhanced stability and are often used to improve yields.[10] |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%) | CataCXium® A Pd G3 (5-10 mol%) | Specialized palladacycle highly effective for unprotected ortho-bromoanilines.[4] |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) | Cs₂CO₃ (2.0 - 3.0 equiv) | Cesium carbonate often provides superior results in challenging couplings.[4] |
| Solvent | Dioxane/H₂O (4:1) or THF/H₂O (4:1) | 2-MeTHF/H₂O (10:1) | 2-MeTHF has been shown to dramatically improve yields for this substrate class.[4] |
| Temperature | 80 - 100 °C | 70 - 80 °C | Milder conditions are possible with a highly active catalyst system.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Essential to prevent oxidation and degradation of the Pd(0) catalyst. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents are toxic and should be handled with care.
Protocol 1: Optimized Suzuki Coupling
This protocol is based on conditions found to be highly effective for unprotected ortho-bromoanilines.[4]
Reagents & Materials:
-
This compound
-
Arylboronic acid pinacol ester (1.5 equiv)
-
CataCXium® A Pd G3 palladacycle (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Deionized Water
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel containing a magnetic stir bar, add this compound (e.g., 0.1 mmol, 23.1 mg), the arylboronic acid pinacol ester (0.15 mmol), CataCXium® A Pd G3 (0.01 mmol), and Cs₂CO₃ (0.2 mmol, 65.2 mg).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add anhydrous 2-MeTHF (e.g., 1.0 mL) followed by deionized water (0.1 mL). The solvents should be degassed beforehand by sparging with an inert gas for 15-20 minutes.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
Visualizing the Mechanism and Workflow
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined palladium-catalyzed cycle.[16]
Caption: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with the activated boronate, and reductive elimination to form the product and regenerate the catalyst.
Experimental Workflow
A streamlined workflow is key to successful and reproducible synthesis.
Caption: A typical experimental workflow from reagent preparation to final product isolation and characterization.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently active catalyst/ligand system; Poor quality reagents or solvents. | Ensure rigorous exclusion of air (degas solvents, maintain inert atmosphere). Switch to a more active catalyst system (e.g., CataCXium® A Pd G3). Use fresh, anhydrous solvents. |
| Formation of Side Products | Homocoupling of boronic acid; Protodeborylation (boronic acid replaced by -H). | Decrease reaction temperature. Use a slight excess, but not a large excess, of the boronic acid (1.2-1.5 equiv). Ensure the base is not excessively strong. |
| Low Isolated Yield | Incomplete reaction; Product loss during work-up or purification. | Increase reaction time or temperature slightly. Optimize chromatography conditions. Ensure complete extraction from the aqueous phase. |
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Adamo, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
Hu, X., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Retrieved from [Link]
-
Wang, Y., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Alonso, D. A., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved from [Link]
-
Bio, M. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Coles, S. J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). Retrieved from [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. Retrieved from [Link]
-
Corpet, M., & Gandon, V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Chemistry. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scilit.com [scilit.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-methyl-2-nitroaniline
Introduction: Strategic Importance of N-Aryl-2-nitroaniline Scaffolds
The synthesis of N-aryl-2-nitroaniline derivatives is a critical endeavor in medicinal chemistry and materials science. These scaffolds are prevalent in a wide array of biologically active molecules and functional organic materials.[1][2] The inherent challenge in their synthesis often lies in the controlled formation of the C-N bond, particularly with electronically demanding substrates. The Buchwald-Hartwig amination has emerged as a transformative cross-coupling reaction, offering a powerful and versatile methodology for the construction of such bonds under relatively mild conditions.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a challenging substrate: 4-Bromo-5-methyl-2-nitroaniline. The presence of a nitro group, a strong electron-withdrawing functionality, necessitates careful optimization of reaction parameters to achieve high yields and avoid potential side reactions. This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer troubleshooting guidance to navigate the intricacies of this powerful synthetic transformation.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[3] Understanding this mechanism is paramount for rational experimental design and troubleshooting.
The key steps are as follows:
-
Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl bromide to the active Pd(0) complex, forming a Pd(II) intermediate. The electron-rich and bulky phosphine ligand plays a crucial role in facilitating this step.
-
Amine Coordination and Deprotonation: The amine substrate then coordinates to the Pd(II) center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical, especially with substrates bearing sensitive functional groups like the nitro group.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
A potential side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated byproducts. The selection of an appropriate ligand is key to promoting the desired reductive elimination pathway.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the Buchwald-Hartwig amination of this compound with both primary and secondary amines. These protocols are based on established procedures for similar electron-deficient substrates and should be considered a starting point for optimization.[5]
General Considerations:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Anhydrous Solvents: The use of anhydrous and degassed solvents is crucial for optimal results.
-
Reagent Purity: The purity of all reagents, particularly the amine, can significantly impact the reaction outcome.
Protocol 1: Coupling with a Primary Amine (e.g., Aniline)
This protocol outlines the synthesis of N-phenyl-(this compound).
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (2 mol%), and XPhos (4 mol%).
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Add aniline (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the desired N-phenyl-(this compound).
Protocol 2: Coupling with a Secondary Amine (e.g., Morpholine)
This protocol describes the synthesis of 4-(4-Bromo-5-methyl-2-nitrophenyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), potassium phosphate (2.0 equiv.), Pd₂(dba)₃ (1.5 mol%), and RuPhos (3 mol%).
-
Seal the flask and subject it to three cycles of evacuation and backfilling with argon.
-
Add anhydrous, degassed 1,4-dioxane via syringe (to a concentration of ~0.1 M).
-
Add morpholine (1.5 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction with dichloromethane and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using an ethyl acetate/hexanes gradient) to afford the product.
Data Presentation: Optimized Reaction Conditions
The following table summarizes the recommended starting conditions for the Buchwald-Hartwig amination of this compound. Optimization may be required for different amine coupling partners.
| Parameter | Primary Amine (e.g., Aniline) | Secondary Amine (e.g., Morpholine) | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ is a common and effective precursor. Pd₂(dba)₃ can be advantageous for more challenging couplings. |
| Ligand | XPhos (4 mol%) | RuPhos (3 mol%) | Bulky, electron-rich phosphine ligands are essential for coupling with electron-deficient anilines. |
| Base | Cs₂CO₃ (2.0 equiv.) | K₃PO₄ (2.0 equiv.) | Weaker inorganic bases are preferred to avoid side reactions with the nitro group.[6] |
| Solvent | Toluene | 1,4-Dioxane | Aprotic solvents with good solubility for the reagents are typically used. |
| Temperature | 100-110 °C | 100 °C | Elevated temperatures are generally required to drive the reaction to completion. |
| Amine Stoichiometry | 1.2 equiv. | 1.5 equiv. | A slight excess of the amine is used to ensure complete consumption of the aryl bromide. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Poor solvent choice leading to solubility issues. | 1. Use a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst. 2. Screen a panel of bulky phosphine ligands (e.g., BrettPhos, SPhos) and weaker inorganic bases. 3. Ensure all reagents are fully dissolved at the reaction temperature; consider a co-solvent system. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H). 2. Homocoupling of the aryl bromide. | 1. Optimize the ligand-to-palladium ratio; a slight excess of ligand can be beneficial. Consider a lower reaction temperature. 2. Ensure a thoroughly inert atmosphere and use high-purity reagents. |
| Degradation of Starting Material | The nitro group may be sensitive to the reaction conditions, particularly the base. | Use a weaker base (e.g., K₂CO₃) and a lower reaction temperature. If the amine is particularly acidic, a stronger base may be unavoidable, in which case, careful monitoring and shorter reaction times are crucial.[6] |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of N-aryl-4-bromo-5-methyl-2-nitroaniline and its derivatives. Careful consideration of the catalyst system, particularly the choice of a bulky, electron-rich phosphine ligand and a base that is compatible with the nitro functionality, is essential for a successful outcome. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this powerful C-N bond-forming reaction in their synthetic endeavors, paving the way for the discovery and development of novel molecules in the pharmaceutical and material science landscapes.
References
- A Technical Guide to the Historical Synthesis of Nitroaniline Deriv
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link].
- A Comparative Guide to Nitroaniline Derivatives in Research and Development. (2025). BenchChem.
- Buchwald-Hartwig Amination. (2021). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Process for preparing nitroaniline derivatives. (1995).
-
4-bromo-5-methyl-N-(2-methylpropyl)-2-nitroaniline. (n.d.). PubChem. Retrieved January 12, 2026, from [Link].
- Buchwald-Hartwig Amin
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Buchwald-Hartwig Amination of Nitroarenes. (2017).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2012). Chemical Reviews, 112(11), 5869-5951.
-
4-Bromo-2-methyl-5-nitroaniline. (n.d.). PubChem. Retrieved January 12, 2026, from [Link].
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). International Journal of Molecular Sciences, 22(23), 13054.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 998-1003.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline. (2025). BenchChem.
- Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (2014). Journal of Chemical Society of Pakistan, 36(3), 405-411.
- Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. (2020).
-
5-Bromo-2-methyl-4-nitroaniline. (n.d.). PubChem. Retrieved January 12, 2026, from [Link].
- Application Note: Synthesis of N-(4-bromophenyl)
- Catalytic reduction of 2-nitroaniline: a review. (2020). Environmental Chemistry Letters, 18(4), 1085-1101.
Sources
- 1. 5-Bromo-2-methyl-4-nitroaniline | C7H7BrN2O2 | CID 84820008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Leveraging the 4-Bromo-5-methyl-2-nitroaniline Scaffold in Drug Discovery: Protocols and Synthetic Strategy
An Application Note for Medicinal Chemistry Professionals
Abstract: This guide provides a detailed technical overview of 4-Bromo-5-methyl-2-nitroaniline, a versatile chemical intermediate for medicinal chemistry and drug development. While literature specifically detailing this isomer is nascent, its true value lies in its trifunctional scaffold, which is shared by a class of well-documented bromo-nitroaniline derivatives. By presenting established, field-proven protocols for analogous compounds, this document serves as a foundational guide for researchers. We will explore the strategic manipulation of its three key functional groups—the nitro, the amine, and the bromo substituents—to construct complex heterocyclic systems and diverse molecular libraries. The protocols herein are designed to be self-validating, with an emphasis on the causal logic behind experimental choices, empowering researchers to adapt these methodologies for their specific discovery campaigns.
Introduction and Strategic Overview
This compound (CAS 827-32-7) is a substituted aromatic amine that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of three distinct and chemically addressable functional groups on the aniline scaffold. This trifecta of reactivity allows for sequential and orthogonal synthetic transformations, making it an ideal starting point for generating libraries of complex molecules.
The core strategic value of this scaffold is as follows:
-
Nitro Group: Primarily serves as a precursor to an amine via reduction. This transformation is fundamental for creating ortho-diamino systems, which are gateways to a vast array of fused heterocycles.
-
Amino Group: The primary amine can be acylated, alkylated, or used as a nucleophile in various condensation reactions. Its directing effect also influences the aromatic ring's reactivity.
-
Bromo Group: An essential handle for modern cross-coupling chemistry, particularly palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[2] This allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents, profoundly impacting the pharmacological profile of the final compounds.
This guide will detail robust protocols for these key transformations, using established procedures from closely related analogs to provide a reliable starting point for laboratory synthesis.
Physicochemical Properties and Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 827-32-7 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Boiling Point | 335.2±37.0°C at 760 mmHg | [1] |
| Storage | 2-8℃, Protect from light | [1] |
Safety and Handling Protocol
Substituted nitroanilines are classified as hazardous substances and require careful handling in a controlled laboratory environment.[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[4][5]
-
Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Exposure Routes & First Aid:
-
Inhalation: Harmful if inhaled. May cause respiratory irritation. Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[4][6]
-
Skin Contact: Harmful in contact with skin. May cause irritation. Immediately wash the affected area with soap and copious amounts of water.[3][6]
-
Eye Contact: Causes serious eye irritation. Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Ingestion: Harmful if swallowed. Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
-
Spill & Disposal: In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the material in a sealed, labeled container for disposal as hazardous chemical waste.[4] Dispose of surplus and non-recyclable materials through a licensed disposal company.[6]
Core Synthetic Transformations and Protocols
The true power of the this compound scaffold is realized through a sequence of high-yield, reliable chemical transformations. The following protocols are adapted from well-established procedures for structurally similar nitroanilines and serve as a robust starting point.
Protocol 1: Catalytic Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is arguably the most critical first step in many synthetic pathways. This creates an ortho-phenylenediamine derivative, a key precursor for heterocyclic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and widely used method for this transformation, as it is highly selective for the nitro group and typically does not affect aryl halides.[7][8]
Caption: Workflow for the catalytic reduction of the nitroaniline starting material.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approx. 0.1 M concentration), add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Hydrogenation: Seal the reaction vessel and carefully purge it with nitrogen gas before introducing hydrogen gas (H₂). This can be accomplished using a balloon filled with H₂ for small-scale reactions or a Parr hydrogenation apparatus for larger scales.
-
Reaction Monitoring: Vigorously stir the suspension at room temperature. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. The reaction is typically complete within 2-6 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Causality Note: Celite is a diatomaceous earth filter aid used to trap the fine, black Pd/C powder, which would otherwise pass through standard filter paper and contaminate the product.
-
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-5-methylbenzene-1,2-diamine. This product is often of sufficient purity for the next step but can be further purified by column chromatography if necessary.
Protocol 2: Benzimidazole Formation via Phillips Condensation
Benzimidazoles are a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[9][10] The Phillips condensation, which involves reacting an ortho-phenylenediamine with an aldehyde (followed by oxidation) or a carboxylic acid, is a classic and reliable method for their synthesis.[11][12]
Caption: General pathway for synthesizing a benzimidazole from the diamine precursor.
-
Reaction Setup: In a round-bottom flask, dissolve the 4-Bromo-5-methylbenzene-1,2-diamine (1.0 eq) and a desired aromatic or aliphatic aldehyde (1.0-1.1 eq) in a suitable solvent like ethanol, methanol, or acetic acid.
-
Condensation: Add a catalytic amount of an acid, such as glacial acetic acid or hydrochloric acid, to facilitate the initial imine formation and subsequent cyclization.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The condensation and cyclization typically occur over 2-12 hours.
-
Aromatization: The intermediate dihydrobenzimidazole often oxidizes to the aromatic benzimidazole upon exposure to air during workup, especially when heated. For less reactive substrates, an oxidizing agent like hydrogen peroxide can be added cautiously after the initial condensation.[11]
-
Workup and Isolation: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The product is then purified by recrystallization or column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that is indispensable in modern drug discovery for creating C(sp²)-C(sp²) bonds.[2] It allows for the coupling of the aryl bromide with a boronic acid or ester, introducing a vast range of substituents at the C4 position.[13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reagent Preparation: In a microwave vial or Schlenk tube, combine the bromo-substituted aniline or benzimidazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos). A typical catalyst loading is 1-5 mol%.[15]
-
Solvent and Degassing: Add a solvent system, commonly a mixture like 1,4-dioxane and water or DMF. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Reaction: Heat the sealed reaction vessel to 80-120°C. Microwave heating can often significantly reduce reaction times. Monitor the reaction by LC-MS.
-
Workup and Isolation: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography.
Conclusion: A Scaffold for Innovation
This compound represents a strategically functionalized starting material for medicinal chemistry. By leveraging the three distinct points of reactivity—the reducible nitro group, the nucleophilic amine, and the coupling-ready bromide—researchers can access a vast chemical space. The protocols detailed in this guide provide a reliable and mechanistically sound foundation for synthesizing libraries of benzimidazoles and other complex derivatives. Through thoughtful application of these core transformations, the this compound scaffold can be a powerful tool in the development of novel bioactive compounds.
References
- Benchchem. A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.
- Synlett. A Practical Procedure for Regioselective Bromination of Anilines.
- CymitQuimica. 4-Bromo-2-methyl-6-nitroaniline Safety Data Sheet.
- MySkinRecipes. This compound.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-2-nitroaniline.
- Santa Cruz Biotechnology. MSDS of 4-Bromo-5-methoxy-2-nitroaniline.
- Organic Chemistry Portal. Synthesis of benzimidazoles.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Guidechem. How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.
- Echemi. 5-Bromo-4-methyl-2-nitroaniline SDS.
- Royal Society of Chemistry. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.
- National Institutes of Health. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide.
- MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Wikipedia. Suzuki reaction.
- ResearchGate. Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction.
- Organic Chemistry Portal. Suzuki Coupling.
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- National Institutes of Health. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
- PubMed. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium.
- Taylor & Francis Online. Facile synthesis of silver nanoparticles in a crosslinked polymeric system by in situ reduction method for catalytic reduction of 4-nitroaniline.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.cn [capotchem.cn]
- 7. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
"4-Bromo-5-methyl-2-nitroaniline" as an intermediate for pharmaceutical synthesis
An Application Guide to 4-Bromo-5-methyl-2-nitroaniline: A Versatile Intermediate in Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of this compound, a pivotal intermediate in the synthesis of complex pharmaceutical molecules. The unique arrangement of its functional groups—a bromine atom, a primary amine, and a nitro group—offers a versatile platform for constructing diverse heterocyclic scaffolds, particularly those found in targeted therapies like kinase inhibitors. This document outlines the compound's properties, details key synthetic transformations, provides step-by-step experimental protocols, and explains the scientific rationale behind these methodologies. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 827-32-7) is an aromatic amine that serves as a highly functionalized starting material in organic synthesis.[1] Its utility in pharmaceutical development stems from the orthogonal reactivity of its substituents, which allows for sequential and controlled chemical modifications.
-
Amino and Nitro Groups: The ortho-positioned amino and nitro groups are precursors to a diamine functionality. This arrangement is the cornerstone for synthesizing fused heterocyclic systems, most notably benzimidazoles, which are a privileged scaffold in medicinal chemistry.[2][3] The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring.[4]
-
Bromo Substituent: The bromine atom is a key handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] This enables the facile installation of various aryl, heteroaryl, or alkyl groups, which is critical for tuning a drug candidate's potency, selectivity, and pharmacokinetic properties.[5]
-
Methyl Group: The methyl group provides a point of steric influence and can engage in beneficial hydrophobic interactions within a target protein's binding site, subtly modulating the compound's biological activity.
This combination of features makes this compound an ideal starting point for the synthesis of targeted therapies, particularly small molecule kinase inhibitors that play a crucial role in oncology and immunology.[6][7]
Physicochemical Properties and Safety Data
Accurate knowledge of a compound's properties and handling requirements is fundamental to safe and successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 827-32-7 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Boiling Point | 335.2 ± 37.0 °C at 760 mmHg | [1] |
| Storage | Protect from light, store at 2-8°C | [1] |
Table 2: Hazard and Safety Information Note: The following data is compiled from safety sheets for structurally related nitroanilines and should be used as a guide. Researchers must consult the specific Safety Data Sheet (SDS) provided by their supplier for the exact compound.
| Hazard Type | GHS Classification and Precautionary Statements | Reference |
| Acute Toxicity | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [8][9] |
| Skin Irritation | H315: Causes skin irritation. | [8][9] |
| Eye Irritation | H319: Causes serious eye irritation. | [8][9] |
| Respiratory | H335: May cause respiratory irritation. | [8] |
| Handling | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8][10] |
| First Aid | General: Consult a physician. Show the safety data sheet to the doctor in attendance.If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.Skin Contact: Wash off with soap and plenty of water.Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. | [11][12] |
Core Synthetic Transformations: Rationale and Application
The synthetic power of this compound lies in a few robust and high-yielding transformations that unlock access to more complex molecular architectures.
Reduction of the Nitro Group to Form a Key Diamine Intermediate
The most critical initial step is the reduction of the 2-nitro group to an amine. This transformation converts the starting material into 4-Bromo-5-methylbenzene-1,2-diamine . This diamine is a versatile precursor for a multitude of heterocyclic ring systems.
Causality Behind Experimental Choices:
-
Choice of Reductant: The selection of the reducing agent is crucial.
-
Tin(II) Chloride (SnCl₂): A classic and reliable method that is tolerant of many functional groups, including the aryl bromide. It proceeds in acidic conditions, typically with HCl in an alcohol solvent.
-
Sodium Dithionite (Na₂S₂O₄): A mild and effective reductant often used in aqueous or biphasic systems, suitable for sensitive substrates.[2]
-
Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces water as the only byproduct. However, care must be taken as prolonged reaction times or harsh conditions can sometimes lead to hydrodebromination (loss of the bromine atom).
-
Heterocycle Synthesis via Reductive Cyclization
With the 1,2-diamine in hand, the formation of a five-membered benzimidazole ring is readily achievable. This reaction, often a one-pot procedure following the nitro reduction, involves condensation with an aldehyde or carboxylic acid derivative.[2][3] The benzimidazole scaffold is a common feature in many FDA-approved drugs.
Diversification via Palladium-Catalyzed Cross-Coupling
The C-Br bond provides a reactive site for building molecular complexity. Palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings are indispensable tools for this purpose. This allows for the late-stage introduction of diverse (hetero)aryl groups, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[5]
Caption: Key synthetic pathways originating from this compound.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative benzimidazole derivative.
Protocol 1: Synthesis of 4-Bromo-5-methylbenzene-1,2-diamine
This protocol describes the reduction of the nitro group using tin(II) chloride dihydrate, a robust and widely used method.
Reaction Scheme: (Illustrative scheme: this compound is converted to 4-Bromo-5-methylbenzene-1,2-diamine)
Table 3: Reagents for Protocol 1
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound | 231.05 | 1.0 | 5.00 g |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 4.0 | 19.5 g |
| Ethanol (EtOH) | 46.07 | - | 100 mL |
| Concentrated HCl (37%) | 36.46 | - | 10 mL |
| Saturated Sodium Bicarbonate (aq.) | - | - | As needed |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~200 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.00 g).
-
Reagent Addition: Add ethanol (100 mL) to the flask and stir to form a suspension. Carefully add tin(II) chloride dihydrate (19.5 g) in one portion, followed by the slow, dropwise addition of concentrated HCl (10 mL).
-
Rationale: The reaction is exothermic. Slow addition of acid helps to control the temperature. Ethanol is a good solvent for the reactants and the intermediate tin salts.
-
-
Reaction Progress: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid. The pH should be adjusted to ~8. A thick white precipitate of tin salts will form.
-
Rationale: Neutralization is critical. The diamine product is basic and soluble in organic solvents, while the tin hydroxides are insoluble and can be removed by filtration.
-
-
Workup - Extraction: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (~100 mL). Transfer the filtrate to a separatory funnel. The product may be in both the filtrate and the Celite pad. Wash the collected solids again with ethyl acetate. Combine all organic filtrates.
-
Isolation: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4-Bromo-5-methylbenzene-1,2-diamine, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 5-Bromo-6-methyl-2-phenyl-1H-benzo[d]imidazole
This protocol details the cyclization of the diamine with benzaldehyde to form a benzimidazole ring.
Reaction Scheme: (Illustrative scheme: 4-Bromo-5-methylbenzene-1,2-diamine reacts with benzaldehyde to form the corresponding benzimidazole)
Table 4: Reagents for Protocol 2
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 4-Bromo-5-methylbenzene-1,2-diamine | 215.07 | 1.0 | 4.64 g (from Protocol 1) |
| Benzaldehyde | 106.12 | 1.1 | 2.52 mL |
| Ethanol (EtOH) | 46.07 | - | 80 mL |
| Acetic Acid (AcOH) | 60.05 | Catalytic | 1 mL |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude diamine from Protocol 1 in ethanol (80 mL).
-
Reagent Addition: Add benzaldehyde (2.52 mL) and a catalytic amount of glacial acetic acid (1 mL).
-
Rationale: The reaction proceeds via the formation of a Schiff base intermediate, which then cyclizes. The acidic catalyst protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the amine.
-
-
Reaction Progress: Heat the mixture to reflux for 4 hours. The reaction is typically left to stir at room temperature overnight to allow for air oxidation of the intermediate to the final aromatic benzimidazole.
-
Workup and Purification: Cool the reaction mixture. The product often precipitates upon cooling. Collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume in vacuo and add cold water to induce precipitation. The crude solid can be purified by recrystallization from an ethanol/water mixture to afford the pure benzimidazole product.
Experimental and Analytical Workflow
A systematic workflow is essential for reproducible results.
Caption: A typical experimental workflow for the two-step synthesis of a benzimidazole derivative.
Analytical Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.[13][14]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A typical reverse-phase method would use a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. For 5-Bromo-6-methyl-2-phenyl-1H-benzo[d]imidazole (C₁₄H₁₁BrN₂), the expected [M+H]⁺ would be approximately 287.0/289.0, showing the characteristic isotopic pattern for bromine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure. ¹H NMR would show characteristic peaks for the aromatic protons in the benzimidazole and phenyl rings, as well as a singlet for the methyl group.
Conclusion
This compound is a potent and versatile intermediate for pharmaceutical synthesis. Its well-defined reactivity allows for the systematic construction of complex heterocyclic cores, such as benzimidazoles, which are prevalent in modern drug discovery. The protocols and rationale presented here demonstrate its utility and provide a solid foundation for researchers to incorporate this building block into their synthetic strategies for developing novel therapeutic agents.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Retrieved from [Link]
- Gangjee, A., et al. (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents.
- Larock, R. C., & Yue, D. (n.d.).
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved from [Link]
-
Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
- Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- National Institutes of Health. (n.d.). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines.
-
PubChem. (n.d.). 4-bromo-5-fluoro-N-methyl-2-nitroaniline. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry.
-
PubChem. (n.d.). 4-bromo-5-methyl-N-(2-methylpropyl)-2-nitroaniline. Retrieved from [Link]
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]
- Benchchem. (n.d.). 2-Bromo-6-methyl-4-nitroanisole: A Versatile Building Block in the Synthesis of Kinase Inhibitors.
-
Hölzel Biotech. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
-
PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. Retrieved from [Link]
- PubMed. (2017). Catalytic reduction of 2-nitroaniline: a review.
- ResearchGate. (2025).
-
SIELC Technologies. (2018). 2-Methyl-5-nitroaniline. Retrieved from [Link]
- National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- PubMed. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors.
- National Institutes of Health. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium.
- MDPI. (n.d.).
- MDPI. (n.d.).
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. capotchem.cn [capotchem.cn]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-Methyl-5-nitroaniline | SIELC Technologies [sielc.com]
Application Notes and Protocols: The Strategic Role of 4-Bromo-5-methyl-2-nitroaniline in Modern Agrochemical Research
Introduction: The Unseen Potential of a Niche Intermediate
In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is a primary objective. The journey from a promising chemical scaffold to a marketable product is arduous and relies on the availability of versatile chemical intermediates. 4-Bromo-5-methyl-2-nitroaniline, a substituted nitroaniline, represents a class of foundational molecules that, while not always in the limelight, are instrumental in the synthesis of more complex and potent agrochemicals.[1] This guide provides an in-depth look at the application of this compound and related compounds in agrochemical research, with a particular focus on their role as precursors to commercially significant herbicides.
The unique arrangement of functional groups in this compound—a bromine atom, a methyl group, a nitro group, and an aniline moiety—offers a rich platform for synthetic diversification. The electron-withdrawing nitro group and the bromine atom can be strategically utilized in various chemical transformations to construct complex heterocyclic systems, which are often the core of modern pesticides.[1] While direct, large-scale applications of this compound in a blockbuster agrochemical are not extensively documented in publicly available literature, its structural motifs are highly relevant. To provide a tangible and practical guide for researchers, this document will use the synthesis of the commercial herbicide Sulfentrazone as a representative example. The synthesis of Sulfentrazone involves a dichlorinated aniline precursor, which undergoes a series of transformations that are conceptually analogous to the potential synthetic pathways for derivatives of this compound.
Case Study: Synthesis of the Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide, Sulfentrazone
Sulfentrazone is a selective, broad-spectrum herbicide belonging to the aryl triazolinone class. It is highly effective in controlling a wide range of broadleaf weeds and yellow nutsedge in various crops.[2] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[2] The inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, when exposed to light and oxygen, causes rapid cell membrane disruption and plant death.[2]
The synthesis of Sulfentrazone provides an excellent framework for understanding how a substituted aniline can be elaborated into a potent herbicidal molecule.
Conceptual Workflow for Sulfentrazone Synthesis
The following diagram illustrates the key transformations in a common synthetic route to Sulfentrazone, starting from a substituted aniline.
Sources
Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 4-Bromo-5-methyl-2-nitroaniline
Introduction: The Strategic Utility of Substituted Nitroanilines in Azo Dye Synthesis
Azo dyes, defined by the presence of the azo functional group (-N=N-), are the most extensive and versatile class of synthetic organic colorants.[1] Their widespread application in industries ranging from textiles and printing to biomedical research is a testament to their tunable properties and straightforward synthesis.[2][3] The cornerstone of azo dye production is the azo coupling reaction, a process that involves the reaction of a diazonium salt with a coupling agent, typically a phenol or an aromatic amine.[1][4] The diazonium salt is generated from a primary aromatic amine via a diazotization reaction.[4]
The selection of the primary aromatic amine, or the diazo component, is critical as it fundamentally dictates the electronic properties and, consequently, the color and fastness of the resulting dye. Substituted nitroanilines are particularly valuable precursors. The presence of an electron-withdrawing nitro group enhances the electrophilicity of the diazonium ion, which can lead to more efficient coupling and potentially unique shades.[5]
This guide focuses on the use of 4-Bromo-5-methyl-2-nitroaniline as a diazo component. The combination of a bromo, methyl, and nitro group on the aniline ring presents an interesting scaffold. The electron-withdrawing nitro and bromo groups are expected to increase the reactivity of the diazonium salt, while the methyl group can modulate the solubility and electronic properties of the final dye molecule. These application notes provide a comprehensive, step-by-step protocol for the synthesis of an azo dye using this compound, designed for researchers, scientists, and professionals in drug development.
Experimental Workflow Overview
The synthesis is a two-stage process, as illustrated in the workflow diagram below. The first stage is the diazotization of this compound to form the corresponding diazonium salt. The second stage is the azo coupling of this in situ generated diazonium salt with a suitable coupling agent, in this case, 2-naphthol, to yield the final azo dye.
Caption: General workflow for Azo Dye synthesis.
Materials and Equipment
Reagents
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
-
Urea (for quenching excess nitrous acid)
Equipment
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Filter paper
-
pH indicator paper
-
Standard laboratory glassware (graduated cylinders, Erlenmeyer flasks)
-
Melting point apparatus
-
Spectrophotometers (UV-Vis, FTIR)
-
NMR spectrometer
Detailed Experimental Protocols
PART 1: Diazotization of this compound
The diazotization reaction converts the primary aromatic amine into a highly reactive diazonium salt.[6] This reaction is conducted at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[7] The in-situ generation of nitrous acid from sodium nitrite and a strong mineral acid like HCl is a standard and effective method.[7]
Step-by-Step Protocol:
-
Preparation of the Amine Salt Suspension: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 0.01 mol of this compound.
-
To this, add a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of deionized water. Stir the mixture to form a fine suspension of the amine hydrochloride salt.
-
Cooling: Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 0.0105 mol (a slight excess) of sodium nitrite in 15 mL of cold deionized water.
-
Addition of Nitrite: Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension using a dropping funnel over 30-45 minutes. The rate of addition should be controlled to ensure the temperature of the reaction mixture does not exceed 5 °C. The reaction is exothermic.
-
Completion of Diazotization: After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 30 minutes. A clear, yellowish solution of the 4-bromo-5-methyl-2-nitrobenzenediazonium chloride should be formed. A small piece of urea can be added to quench any excess nitrous acid.
PART 2: Azo Coupling with 2-Naphthol
The resulting diazonium salt is a weak electrophile and will react with an electron-rich coupling component in an electrophilic aromatic substitution reaction.[4] 2-Naphthol, a phenol derivative, is an excellent coupling agent that couples at the C-1 position. The reaction is typically carried out in a basic medium to deprotonate the hydroxyl group of the naphthol, forming the more nucleophilic naphthoxide ion, which enhances the rate of coupling.
Step-by-Step Protocol:
-
Preparation of the Coupling Agent Solution: In a 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling: Cool this solution in a separate ice-water bath to below 5 °C.
-
Azo Coupling Reaction: While stirring the cold 2-naphthoxide solution vigorously, slowly add the previously prepared cold diazonium salt solution. A brightly colored precipitate of the azo dye should form immediately.
-
Completion of Coupling: Continue stirring the mixture in the ice bath for another 30 minutes to ensure the reaction goes to completion.
-
Neutralization: Check the pH of the mixture. It should be slightly alkaline. If necessary, adjust the pH to around 8-9 with a dilute solution of HCl or NaOH.
PART 3: Isolation and Purification of the Azo Dye
The synthesized azo dye is typically a solid that is insoluble in the aqueous reaction medium. It can be isolated by filtration and purified by recrystallization.
Step-by-Step Protocol:
-
Isolation: Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product on the filter paper with several portions of cold deionized water to remove any unreacted salts and other water-soluble impurities.
-
Drying: Press the solid dye between sheets of filter paper to remove as much water as possible. Allow the crude product to air-dry or dry it in a desiccator.
-
Recrystallization: Purify the crude azo dye by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain a product of high purity.
-
Final Drying: Dry the purified crystals in a desiccator or a low-temperature oven.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye should be confirmed using various spectroscopic techniques.[8][9]
| Analytical Technique | Expected Observations |
| Appearance | Colored solid (e.g., red, orange, or brown) |
| Melting Point | Sharp and defined melting point range |
| UV-Visible Spectroscopy | Absorption maximum (λ_max) in the visible region (400-700 nm) |
| FTIR Spectroscopy (cm⁻¹) | Characteristic peaks for -N=N- stretching (around 1400-1450), O-H stretching (if a phenol was the coupling agent, broad peak around 3200-3600), C-Br stretching, and NO₂ stretching (around 1530 and 1350) |
| ¹H NMR Spectroscopy | Aromatic protons in the expected regions with appropriate splitting patterns, and signals for the methyl group protons. |
| ¹³C NMR Spectroscopy | Resonances for all unique carbon atoms in the molecule, including those in the aromatic rings and the methyl group. |
Safety Precautions
-
Handling of Nitroanilines: this compound, like other nitroanilines, is toxic if swallowed, in contact with skin, or if inhaled.[10][11] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Avoid creating dust.[10]
-
Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated. The protocol is designed for the in-situ use of the diazonium salt solution.
-
Acid and Base Handling: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Azo dyes and their precursors may be harmful to aquatic life.[11]
References
- A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6. Benchchem.
- The Synthesis of Azo Dyes.
- Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. ResearchGate.
- Safety Data Sheet: 3-Nitroaniline. Carl ROTH.
- 4-Nitroaniline - Safety Data Sheet.
- 4-Nitroaniline - Safety Data Sheet.
- Safety Data Sheet: 4-Nitroaniline. Carl ROTH.
- p-nitroaniline, [solid] - Report. CAMEO Chemicals | NOAA.
- NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S.
- Classifications, properties, recent synthesis and applications of azo dyes. PMC | NIH.
- Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- (PDF) Classifications, properties, recent synthesis and applications of azo dyes.
- A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications. Benchchem.
- Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI.
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. NIH.
- (PDF) Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. ResearchGate.
- Methyl Orange Synthesis of Azo Dyes The first step is simply an acid base reaction. In order to dissolve the sulfanilic. Rajdhani College.
- Synthesis of Azo Dyes Using 2-Bromo-N,N-diethyl-4-nitroaniline. Benchchem.
- A Comparative Performance Analysis of Azo Dyes Derived from 2-Methyl-5-nitroaniline. Benchchem.
- The continuous flow synthesis of azos. PMC | NIH.
- Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein.
- A Comparative Guide to Azo Coupling Reagents: 4-Nitrodiazoaminobenzene in Focus. Benchchem.
- Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline a. Journal of Medicinal and Chemical Sciences.
- One-step process of preparing azo dyes by simultaneous diazotization. Google Patents.
- Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate. Benchchem.
- m-NITROPHENOL. Organic Syntheses Procedure.
- 1,2,3-triiodo-5-nitrobenzene. Organic Syntheses Procedure.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. westliberty.edu [westliberty.edu]
- 12. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols for the Nitration of Bromo-Methyl-Aniline Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the nitration of bromo-methyl-aniline derivatives. These compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. This guide emphasizes mechanistic understanding, procedural accuracy, and rigorous safety protocols to ensure reliable and safe execution of this important synthetic transformation.
Introduction: The Significance of Nitrated Bromo-Methyl-Anilines
Nitrated bromo-methyl-aniline derivatives are valuable precursors in organic synthesis. The strategic introduction of a nitro group onto the aromatic ring of a bromo-methyl-aniline unlocks a variety of subsequent chemical modifications. The nitro moiety can be readily reduced to an amino group, which is a key functional handle for the construction of more complex molecular architectures, including heterocyclic systems prevalent in many drug candidates. Furthermore, the electronic properties of the nitro group can influence the reactivity of the entire molecule, making it a crucial component in the design of new chemical entities.
The regioselectivity of the nitration reaction is of paramount importance, as the position of the nitro group dictates the final structure of the target molecule. This guide will delve into the factors governing this selectivity and provide protocols for achieving the desired isomers.
Mechanistic Insights: The Electrophilic Aromatic Substitution
The nitration of bromo-methyl-aniline derivatives proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] The key electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1][3]
Generation of the Nitronium Ion
Sulfuric acid, being a stronger acid than nitric acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
Caption: Generation of the nitronium ion.
The Role of Substituents in Directing Nitration
The existing substituents on the aniline ring—the amino (-NH₂), methyl (-CH₃), and bromo (-Br) groups—play a crucial role in determining the position of the incoming nitro group.
-
Amino Group (-NH₂): The amino group is a powerful activating and ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.[2][3]
-
Methyl Group (-CH₃): The methyl group is a weakly activating and ortho, para-directing group through an inductive effect.
-
Bromo Group (-Br): The bromo group is a deactivating but ortho, para-directing group. It deactivates the ring through its electron-withdrawing inductive effect but directs ortho, para due to its ability to donate a lone pair of electrons through resonance.
However, in the strongly acidic conditions of the nitrating mixture, the amino group is protonated to form the anilinium ion (-NH₃⁺).[4][5] The anilinium ion is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect.[4] This can lead to a mixture of products, including a significant amount of the meta-nitro isomer.[5]
To achieve selective ortho or para nitration, the amino group is often protected by acetylation to form an acetamido group (-NHCOCH₃).[5][6] The acetamido group is still an activating and ortho, para-directing group, but its activating effect is moderated compared to the free amino group, which helps to prevent over-nitration and oxidation side reactions.[5]
Caption: General workflow for selective nitration.
Safety First: Handling Nitrating Agents
Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.[7][8]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin and eyes.[9][10]
-
Exothermic Reaction: The reaction is highly exothermic, and the temperature must be carefully controlled to prevent thermal runaway, which can lead to explosions.[8]
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) fumes.[7]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[10]
-
Gloves: Use acid-resistant gloves (e.g., butyl rubber or Viton).
-
Lab Coat: A chemical-resistant lab coat or apron is essential.[9]
-
Respiratory Protection: Work must be performed in a certified chemical fume hood.[7][11]
Engineering Controls
-
Fume Hood: All manipulations of concentrated acids and the nitration reaction itself must be carried out in a well-ventilated chemical fume hood.[7]
-
Blast Shield: The use of a blast shield is highly recommended.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.[9][10]
Experimental Protocol: Nitration of 4-Bromo-2-methylaniline
This protocol details the nitration of 4-bromo-2-methylaniline via a two-step procedure involving the protection of the amino group.
Materials and Equipment
| Reagents | Equipment |
| 4-Bromo-2-methylaniline | Round-bottom flasks (various sizes) |
| Acetic anhydride | Magnetic stirrer with a stirring bar |
| Concentrated Sulfuric Acid (98%) | Ice bath |
| Concentrated Nitric Acid (70%) | Dropping funnel |
| Ethanol | Buchner funnel and filter flask |
| Deionized water | Beakers |
| Sodium bicarbonate (saturated soln) | pH paper |
| Anhydrous sodium sulfate | Rotary evaporator |
Step 1: Acetylation of 4-Bromo-2-methylaniline
-
In a 100 mL round-bottom flask, dissolve 4-bromo-2-methylaniline (5.0 g, 26.9 mmol) in acetic anhydride (10 mL).
-
Gently heat the mixture with stirring to about 50-60 °C for 15 minutes to ensure the complete formation of the acetanilide.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into 100 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product, N-(4-bromo-2-methylphenyl)acetamide, in a desiccator.
Step 2: Nitration of N-(4-bromo-2-methylphenyl)acetamide
-
In a 250 mL round-bottom flask, carefully add N-(4-bromo-2-methylphenyl)acetamide (4.6 g, 20.0 mmol) to 20 mL of concentrated sulfuric acid, keeping the temperature below 10 °C using an ice bath. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the acetanilide from a dropping funnel over a period of 30 minutes. The temperature of the reaction mixture must be maintained between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.
-
Collect the precipitated product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
Step 3: Hydrolysis (Deprotection) of the Nitro-acetanilide
-
Transfer the crude nitrated acetanilide to a 250 mL round-bottom flask containing a mixture of 50 mL of ethanol and 50 mL of 2 M hydrochloric acid.
-
Heat the mixture to reflux with stirring for 1-2 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a saturated solution of sodium bicarbonate.
-
The nitrated bromo-methyl-aniline will precipitate out. Collect the solid by vacuum filtration, wash with water, and dry.
Purification
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Characterization of the Final Product
The identity and purity of the synthesized nitrated bromo-methyl-aniline should be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The appearance of distinct aromatic proton signals with coupling patterns indicative of the substitution pattern. The chemical shifts of the protons adjacent to the nitro group will be downfield. The methyl and amino proton signals should also be present in their expected regions.[12][13] |
| ¹³C NMR | The carbon attached to the nitro group will show a characteristic downfield shift. The number of signals should correspond to the number of unique carbon atoms in the molecule. |
| FT-IR | Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically appear around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. N-H stretching vibrations for the amino group will be observed around 3500-3300 cm⁻¹.[14][15] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the nitrated bromo-methyl-aniline should be observed, confirming the molecular weight of the product.[16] |
| Melting Point | A sharp melting point indicates a high degree of purity. |
Conclusion
The nitration of bromo-methyl-aniline derivatives is a versatile and powerful tool in synthetic organic chemistry. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can successfully synthesize these valuable intermediates. The use of a protecting group strategy is often crucial for achieving high regioselectivity and avoiding unwanted side reactions. Careful characterization of the final product is essential to confirm its identity and purity, ensuring its suitability for subsequent synthetic steps in drug discovery and development.
References
- Nitration reaction safety. (2024, June 6). YouTube.
- Shreve, R. N., & Coull, J. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
- Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Chemistry Stack Exchange. (2019, May 25). Nitration of aniline.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
- ChemicalBook. (n.d.). 4-Bromo-3-methylaniline synthesis.
- dos Santos, P. (n.d.). Electrophilic substitution (case aniline): Nitration. Carmel College for Women.
- Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube.
- Allen Career Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- BenchChem. (2025). Application Notes and Protocols for the Nitration of N-(4-bromophenyl)aniline.
- PubChem. (n.d.). 4-Bromo-2-methylaniline. National Center for Biotechnology Information.
- S. S. S. R. K. et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Journal of Molecular Structure, 1301, 137379.
- Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
- Balachandran, V., & Murugan, M. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 56-68.
- Sigma-Aldrich. (n.d.). 2-Bromo-N-methylaniline.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. ehs.com [ehs.com]
- 11. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 12. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 13. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ripublication.com [ripublication.com]
Application Note & Protocols: Strategic Synthesis of Novel Benzimidazole Scaffolds Utilizing 4-Bromo-5-methyl-2-nitroaniline
Introduction: The Benzimidazole Scaffold and the Strategic Advantage of 4-Bromo-5-methyl-2-nitroaniline
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, analgesic, and anti-inflammatory properties.[2][3][4][5] Consequently, the development of robust and versatile synthetic routes to novel benzimidazole derivatives is a primary focus in drug discovery.
This guide focuses on the strategic use of This compound as a key starting material. This precursor is not merely a substrate but a tactical choice for building molecular complexity. The presence of three distinct functional handles—a reducible nitro group, a nucleophilic amine, and a bromine atom amenable to cross-coupling—provides a powerful platform for generating diverse libraries of compounds. The core synthetic strategy discussed herein is the one-pot reductive cyclization , an efficient and atom-economical method that transforms this compound and a carbonyl-containing partner into the corresponding benzimidazole core.[6][7]
This document provides a detailed exploration of the underlying reaction mechanism, step-by-step experimental protocols, and insights into the downstream applications of the resulting brominated benzimidazole derivatives.
The Core Reaction: One-Pot Reductive Cyclization
The synthesis of benzimidazoles from o-nitroanilines is a powerful tandem process that combines nitro group reduction and cyclocondensation into a single, efficient operation.[8][9] This approach is advantageous as it avoids the isolation of the intermediate o-phenylenediamine, which can be sensitive and prone to oxidative degradation.
Reaction Mechanism
The transformation proceeds through two key stages within the same reaction vessel:
-
In Situ Reduction: The nitro group of this compound is chemoselectively reduced to a primary amine. This is the critical first step, generating the highly reactive 4-bromo-5-methyl-benzene-1,2-diamine intermediate. Various reducing systems can accomplish this, such as sodium dithionite (Na₂S₂O₄) or a combination of zinc powder and sodium bisulfite (Zn/NaHSO₃).[6][7]
-
Cyclocondensation & Aromatization: The newly formed diamine immediately reacts with an aldehyde. One amino group attacks the carbonyl carbon, forming a hemiaminal which dehydrates to a Schiff base (imine). The second, neighboring amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized benzimidazoline intermediate. A final oxidation/aromatization step, often driven by mild oxidants present or atmospheric oxygen, yields the stable, aromatic benzimidazole ring.
The overall mechanistic pathway is illustrated below.
Caption: General mechanism for one-pot reductive cyclization.
Experimental Protocols
The following protocols are designed to be robust and reproducible. Researchers should always perform their own risk assessment before starting any new procedure.
Protocol 1: Dithionite-Mediated Synthesis of 6-Bromo-5-methyl-2-phenyl-1H-benzimidazole
This protocol utilizes sodium dithionite, an inexpensive and effective reducing agent, in an ethanol solvent system.[7] It is a versatile method applicable to a wide range of aromatic aldehydes.
Materials:
-
This compound (1.0 eq, e.g., 231 mg, 1.0 mmol)
-
Benzaldehyde (1.1 eq, e.g., 117 mg, 1.1 mmol)
-
Sodium Dithionite (Na₂S₂O₄) (3.0 eq, e.g., 522 mg, 3.0 mmol)
-
Ethanol (EtOH), reagent grade (approx. 10 mL)
-
Water (H₂O), deionized
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (25 or 50 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
-
TLC plates (silica gel 60 F254)
Procedure:
-
Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq) and benzaldehyde (1.1 eq).
-
Solvent Addition: Add ethanol (10 mL) to the flask and stir the mixture to form a suspension.
-
Reagent Addition: In a separate beaker, dissolve sodium dithionite (3.0 eq) in water (5 mL). Add this aqueous solution dropwise to the stirred ethanol suspension over 5-10 minutes.
-
Scientist's Note: The reaction is often exothermic. Slow addition helps to control the temperature. Na₂S₂O₅ (sodium metabisulfite) can also be used in some procedures.[10]
-
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting nitroaniline is typically a colored spot, which should be consumed over time as a new, often UV-active, product spot appears.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Causality: The bicarb wash neutralizes any acidic byproducts, and the brine wash helps to remove residual water from the organic phase.
-
-
Purification:
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexane, to afford the pure product.
-
Protocol 2: Zinc-Mediated Synthesis in Aqueous Medium
This protocol represents a greener chemistry approach, using water as the solvent and an inexpensive Zn/NaHSO₃ reducing system.[6]
Materials:
-
This compound (1.0 eq, e.g., 231 mg, 1.0 mmol)
-
Aromatic Aldehyde (1.1 eq)
-
Zinc dust (Zn) (3.0 eq)
-
Sodium Bisulfite (NaHSO₃) (3.0 eq)
-
Water (H₂O), deionized (5 mL)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Setup: Suspend this compound (1.0 eq), Zn dust (3.0 eq), and NaHSO₃ (3.0 eq) in water (5 mL) in a round-bottom flask.
-
Initial Stirring: Stir the mixture vigorously at room temperature for 10-15 minutes to initiate the reduction.
-
Aldehyde Addition: Add the desired aromatic aldehyde (1.1 eq) to the flask.
-
Reaction: Heat the mixture to 90-100 °C and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the insoluble zinc salts and excess zinc. Wash the filter cake with ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation: Expected Products and Yields
The reaction of this compound with various aldehydes is expected to produce the corresponding 2-substituted benzimidazoles in good to excellent yields.[6]
| Aldehyde Reactant | Product Name | Expected Yield Range |
| Benzaldehyde | 6-Bromo-5-methyl-2-phenyl-1H-benzimidazole | 85-95% |
| 4-Chlorobenzaldehyde | 6-Bromo-2-(4-chlorophenyl)-5-methyl-1H-benzimidazole | 80-92% |
| 4-Methoxybenzaldehyde | 6-Bromo-2-(4-methoxyphenyl)-5-methyl-1H-benzimidazole | 88-96% |
| 4-Nitrobenzaldehyde | 6-Bromo-5-methyl-2-(4-nitrophenyl)-1H-benzimidazole | 75-85% |
| Furan-2-carbaldehyde | 6-Bromo-2-(furan-2-yl)-5-methyl-1H-benzimidazole | 70-80% |
Yields are estimates based on similar reactions reported in the literature and may vary based on specific conditions and scale.
Workflow and Downstream Applications
The synthesized 6-bromo-5-methyl-benzimidazole is a valuable intermediate for further diversification, particularly in drug discovery campaigns. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions.
Caption: Experimental and derivatization workflow.
-
Suzuki-Miyaura Coupling: Reacting the bromo-benzimidazole with various aryl or heteroaryl boronic acids allows for the introduction of diverse aromatic systems at the 6-position.[11]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, linking amines, amides, or other nitrogen-containing heterocycles to the benzimidazole core, a common strategy for modulating pharmacokinetic properties.[11]
-
Sonogashira Coupling: The introduction of alkyne groups provides a gateway to further click chemistry or the synthesis of complex conjugated systems.
This strategic functionalization is critical for structure-activity relationship (SAR) studies, enabling medicinal chemists to fine-tune the molecule's properties to optimize potency and selectivity for a given biological target.[5]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of substituted benzimidazoles. The one-pot reductive cyclization protocols described here offer efficient, reliable, and scalable methods for constructing the core benzimidazole scaffold. The resulting brominated products are not end-points but key intermediates, poised for extensive diversification through modern cross-coupling chemistry. This strategic approach provides a robust platform for researchers in medicinal chemistry and drug development to generate novel compounds with significant therapeutic potential.
References
-
Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium. Progress in Chemical and Biochemical Research, 4(1), 57-67. Available at: [Link]
-
Saetan, J., et al. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. Available at: [Link]
-
Shaikh, A. A., et al. (2022). Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of All Research Education and Scientific Methods, 10(5). Available at: [Link]
-
Chen, Y., et al. (2017). Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process. ResearchGate. Available at: [Link]
-
Meesin, J., et al. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Mahidol University. Available at: [Link]
-
Hasan, M., et al. (2012). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. Semantic Scholar. Available at: [Link]
-
Nguyen, T. H. T., et al. (2024). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 14(2), 1033-1061. Available at: [Link]
-
Hao, L., et al. (2014). Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. Green Chemistry, 16(6), 3073-3077. Available at: [Link]
-
Gholinejad, M., et al. (2020). Use of heterogeneous catalysts in benzimidazole synthesis. Archive of SID. Available at: [Link]
-
Hao, L., et al. (2014). Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. Green Chemistry. Available at: [Link]
-
Hao, L., et al. (2014). Au Catalyzed Synthesis of Benzimidazoles from 2-Nitroanilines and CO2/H2. Request PDF. Available at: [Link]
-
Pisano, S., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(19), 6267. Available at: [Link]
-
Unknown Author. (2023). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare. Available at: [Link]
-
Ali, B. F. & Ali, H. J. (2021). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
Sharma, D., et al. (2016). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. Available at: [Link]
-
Al-Bayati, F. I. H., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 833270. Available at: [Link]
-
Tripathi, R., et al. (2013). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Asian Journal of Research in Chemistry, 6(5), 448-458. Available at: [Link]
-
da Cruz, A. C. F., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1369. Available at: [Link]
-
Sharma, A., et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances. Available at: [Link]
-
Sharma, A., et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances, 13(20), 13533-13567. Available at: [Link]
-
Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Organic Chemistry, 28(5), 360-381. Available at: [Link]
-
Fatima, A., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Catalysts, 13(5), 841. Available at: [Link]
-
Kim, J-C., et al. (2007). A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 2007(19), 3058-3060. Available at: [Link]
-
Unknown Author. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available at: [Link]
-
Pashchevskaya, N. V., et al. (2010). Effect of the Condition of Synthesis on the Composition and Structure of Copper(II) Complexes with Benzimidazole. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Gökçe, M., et al. (2022). Synthesis and Antibacterial Evaluation of Novel Benzimidazole, Benzothiazole, Benzofurane, and Naphtofurane Derivatives of Aminothiazoles. DergiPark. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. PubChem. Available at: [Link]
-
Al-Shargabi, M., et al. (2023). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Scientific Reports, 13(1), 1630. Available at: [Link]
-
Al-jeboori, M. J. & Abdul-Ghani, A. J. (2014). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Journal of Applied Chemistry. Available at: [Link]
-
LibreTexts. (2019). 16.6: Multistep Synthesis. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 8. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes | Semantic Scholar [semanticscholar.org]
- 10. ijariie.com [ijariie.com]
- 11. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Pilot Plant Scale-Up Synthesis of 4-Bromo-5-methyl-2-nitroaniline
Introduction: Bridging Bench Chemistry and Pilot Production
4-Bromo-5-methyl-2-nitroaniline (CAS No. 827-32-7) is a key substituted aniline intermediate, valuable in the synthesis of specialized dyes, pigments, and complex pharmaceutical molecules.[1] Its unique substitution pattern provides a versatile scaffold for further chemical elaboration. The transition of its synthesis from the laboratory bench to a pilot plant, however, is a non-trivial undertaking fraught with challenges. Scaling chemical reactions, particularly energetic and multi-step aromatic substitutions, requires a deep understanding of process chemistry, thermal hazards, and impurity profiles to ensure a safe, reproducible, and economically viable process.[2][3]
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. We move beyond a simple recitation of steps to explain the critical causality behind each procedural choice. The protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure success at each stage. This document is intended for process chemists, chemical engineers, and drug development professionals tasked with scaling complex organic syntheses.
Synthetic Strategy and Mechanistic Rationale
A multi-step synthesis starting from 3-methylaniline (m-toluidine) was selected for its superior control over regioselectivity, a critical factor for ensuring high purity in the final product. Direct functionalization of a more substituted intermediate often leads to isomeric impurities that are challenging to remove at scale. The chosen four-step pathway offers distinct advantages in controlling the introduction of each functional group.
The core strategy involves:
-
Amine Protection: The highly activating amino group of m-toluidine is first protected as an acetamide. This crucial step moderates the amine's reactivity and leverages the acetamido group's steric bulk and strong ortho-, para-directing effect to control subsequent electrophilic substitutions.[4][5]
-
Regioselective Bromination: The acetanilide is brominated. The concerted directing effects of the acetamido and methyl groups favor the introduction of bromine at the C-4 position, para to the more powerful acetamido director.
-
Controlled Nitration: The subsequent nitration is directed to the C-2 position, which is ortho to the acetamido group and activated by both substituents. This step is highly exothermic and represents the most significant process safety risk.
-
Deprotection: Finally, acidic hydrolysis removes the acetyl group to reveal the target primary amine, yielding this compound.[6][7]
Caption: Selected multi-step synthesis pathway for this compound.
Hazard Analysis and Process Safety Management
Scaling this synthesis requires rigorous adherence to safety protocols. The primary hazards are associated with the handling of corrosive reagents and the management of highly exothermic reactions.[8][9]
-
Chemical Hazards:
-
Acetic Anhydride: Corrosive, lachrymator. Handle in a well-ventilated area with appropriate PPE.
-
N-Bromosuccinimide (NBS): A solid brominating agent, preferred over hazardous liquid bromine for easier handling at scale.[10][11] However, NBS can decompose, especially in the presence of impurities or light, and its reactions can be exothermic.[12] Solutions of NBS in solvents like DMF are known to be thermally unstable and should be avoided.[12]
-
Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a powerful oxidizing agent. The nitration reaction is highly energetic with a significant risk of thermal runaway if the addition rate or cooling is not strictly controlled.[4]
-
Hydrochloric Acid (Conc.): Corrosive, releases toxic fumes.
-
-
Process Hazards:
-
Exothermicity: The bromination and, most critically, the nitration steps are exothermic. The pilot plant reactor must have sufficient cooling capacity and a high surface-area-to-volume ratio to dissipate the heat generated.[4] Continuous monitoring of the batch temperature is mandatory.
-
Gas Evolution: The hydrolysis step can release HCl gas. The reactor must be vented to a scrubber system.
-
-
Mitigation Strategies:
-
Equipment: Use a glass-lined or Hastelloy reactor with a calibrated jacket for precise temperature control. Ensure the reactor is equipped with an efficient agitator, a reflux condenser, a pressure relief valve, and a quench tank.[2]
-
Dosing Control: Reagents for exothermic steps (NBS solution, nitrating mixture) must be added sub-surface via a calibrated dosing pump over an extended period. This prevents localized concentration and overheating.[4]
-
Personnel: All personnel must be thoroughly trained on the specific hazards of the reaction and emergency procedures.[3] Standard PPE includes flame-resistant lab coats, safety goggles, face shields, and acid-resistant gloves.
-
Pilot Plant Synthesis Protocol
This protocol is designed for a 100 L jacketed glass-lined reactor. All reagents should be of commercial grade and their purity verified before use.
Step 1: Acetylation of 3-Methylaniline
This step protects the amine to prevent side reactions and to direct subsequent substitutions.
| Reagent | CAS No. | Mol. Wt. | Quantity (kg) | Moles | Molar Eq. |
| 3-Methylaniline | 108-44-1 | 107.15 | 5.00 | 46.66 | 1.0 |
| Acetic Anhydride | 108-24-7 | 102.09 | 5.24 | 51.33 | 1.1 |
| Toluene | 108-88-3 | 92.14 | 40.0 | - | - |
| Sodium Acetate | 127-09-3 | 82.03 | 0.40 | 4.88 | 0.1 |
Procedure:
-
Charge the 100 L reactor with toluene (40.0 kg) and 3-methylaniline (5.00 kg).
-
Begin agitation and add sodium acetate (0.40 kg).
-
Via dosing pump, add acetic anhydride (5.24 kg) over 60-90 minutes, maintaining the internal temperature below 40°C. A mild exotherm will be observed.
-
Once the addition is complete, heat the reaction mixture to 60-65°C and hold for 2 hours.
-
In-Process Control (IPC): Take a sample for HPLC analysis. The conversion should be >99.5% (area percent of 3-methylaniline <0.5%).
-
Cool the mixture to 20-25°C.
-
Add process water (25 L) and stir for 30 minutes. Stop agitation and allow the layers to separate.
-
Drain the lower aqueous layer.
-
The resulting toluene solution of 3-methylacetanilide is used directly in the next step.
Step 2: Bromination of 3-Methylacetanilide
N-Bromosuccinimide (NBS) in acetic acid is used as the brominating agent for improved safety and handling compared to elemental bromine.[11][13]
| Reagent | CAS No. | Mol. Wt. | Quantity (kg) | Moles | Molar Eq. |
| 3-Methylacetanilide | 537-92-8 | 149.19 | (in solution) | 46.66 | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 8.50 | 47.76 | 1.02 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 25.0 | - | - |
Procedure:
-
To the toluene solution from Step 1, add glacial acetic acid (25.0 kg).
-
Cool the reactor contents to 10-15°C.
-
In a separate vessel, dissolve NBS (8.50 kg) in glacial acetic acid. Caution: This may be a suspension and requires stirring.
-
Slowly add the NBS solution/suspension to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 25°C.
-
Stir the reaction at 20-25°C for 3-5 hours after the addition is complete.
-
IPC: Monitor reaction completion by HPLC. The area percent of 3-methylacetanilide should be <1.0%.
-
Add a 10% aqueous sodium bisulfite solution (approx. 10 L) to quench any unreacted bromine, keeping the temperature below 30°C.
-
Add process water (20 L), stir, and separate the layers.
-
Wash the organic layer with a 5% sodium bicarbonate solution (20 L) followed by process water (20 L).
-
Concentrate the organic layer under vacuum to approximately half its volume. The resulting solution of 4-bromo-3-methylacetanilide is carried forward.
Step 3: Nitration of 4-Bromo-3-methylacetanilide
This is the most critical and hazardous step. Strict temperature control is paramount to prevent runaway reactions and the formation of dinitrated impurities.[4][9]
| Reagent | CAS No. | Mol. Wt. | Quantity (kg) | Moles | Molar Eq. |
| 4-Bromo-3-methylacetanilide | 5533-02-8 | 228.09 | (in solution) | 46.66 | 1.0 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 35.0 | 356.8 | 7.65 |
| Nitric Acid (70%) | 7697-37-2 | 63.01 | 4.44 | 49.72 | 1.06 |
Procedure:
-
In a separate, clean, and dry vessel, prepare the nitrating mixture by slowly adding 70% nitric acid (4.44 kg) to 98% sulfuric acid (10.0 kg) while cooling to maintain a temperature below 10°C.
-
Charge the main reactor with the remaining 98% sulfuric acid (25.0 kg) and cool the jacket to -10°C.
-
Slowly add the toluene solution of 4-bromo-3-methylacetanilide from Step 2 to the sulfuric acid, maintaining the internal temperature between 0°C and 5°C.
-
Once the addition is complete, begin the controlled, sub-surface addition of the pre-made nitrating mixture. The addition should take 3-4 hours, ensuring the batch temperature never exceeds 5°C .
-
Hold the reaction mixture at 0-5°C for 1 hour after the addition is complete.
-
IPC: Carefully take a quenched sample for HPLC analysis. The area percent of starting material should be <1.0%.
-
Quench: Slowly transfer the reaction mixture onto a vigorously stirred mixture of ice and water (100 kg ice in 50 L water) in a separate quench vessel, keeping the quench temperature below 20°C.
-
The product will precipitate as a solid. Stir the slurry for 1 hour.
-
Filter the solid product using a centrifuge or filter press.
-
Wash the filter cake thoroughly with cold process water until the washings are neutral (pH 6-7).
-
The wet cake of 4-bromo-5-methyl-2-nitroacetanilide is used in the final step.
Step 4: Hydrolysis of 4-Bromo-5-methyl-2-nitroacetanilide
This deprotection step yields the final product.
| Reagent | CAS No. | Mol. Wt. | Quantity (kg) | Moles | Molar Eq. |
| 4-Bromo-5-methyl-2-nitroacetanilide | 32095-20-4 | 273.08 | (wet cake) | ~46.66 | 1.0 |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | 15.0 | 152.2 | 3.26 |
| Ethanol | 64-17-5 | 46.07 | 25.0 | - | - |
Procedure:
-
Charge the 100 L reactor with ethanol (25.0 kg) and the wet cake from Step 3.
-
Slowly add concentrated hydrochloric acid (15.0 kg), keeping the temperature below 40°C.
-
Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours.
-
IPC: Monitor the reaction by HPLC until the starting acetanilide is <0.5%.
-
Cool the reaction mixture to 0-5°C.
-
Slowly add a 50% aqueous sodium hydroxide solution to adjust the pH to 7-8. The product will precipitate. Maintain the temperature below 20°C during neutralization.
-
Stir the resulting slurry at 0-5°C for 1 hour.
-
Filter the solid product and wash the cake with cold process water (2 x 20 L).
-
Dry the product in a vacuum oven at 60-70°C until constant weight is achieved.
-
Final Product: this compound. Expected yield: 7.5-8.5 kg (70-79% overall). Purity by HPLC: >98.5%.
Process Control and Analytical Characterization
Rigorous analytical control is essential for a successful scale-up.[3]
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and final purity.
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~10 mg of sample in 10 mL of 50:50 Acetonitrile/Water.[14]
-
-
Structural Confirmation:
Caption: General workflow for the pilot-scale synthesis of this compound.
Conclusion
The successful scale-up of this compound synthesis hinges on a robust, well-controlled process. The four-step synthesis from 3-methylaniline, employing an amine protection strategy, provides excellent regiochemical control, leading to a high-purity final product. The detailed protocol herein emphasizes critical safety considerations, particularly the management of exothermic steps, and integrates essential in-process controls for a predictable and reproducible pilot plant campaign. This approach mitigates the risks associated with scaling complex chemistry and provides a solid foundation for further process optimization and eventual large-scale manufacturing.
References
-
Sunway Pharm Ltd. This compound - CAS:827-32-7. Available at: [Link]
-
Xytel India. Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance. Available at: [Link]
-
Jinzong Machinery. Building a Pilot Plant for Chemical Testing. Available at: [Link]
-
Adesis, Inc. Guide of Pilot Plant Scale-Up Techniques. Available at: [Link]
-
PubChem. 4-Bromo-2-methyl-5-nitroaniline. Available at: [Link]
-
Capital Resin Corporation. Dos and Don'ts for Pilot Testing Chemicals. Available at: [Link]
-
Leggett, D. C. (2014). Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention. Journal of Chemical Health and Safety, 21(5), 15-23. Available at: [Link]
-
Homework.Study.com. Why is the bromination considered to be greener than the old school bromination reactions, in which the bromination reagent used to be bromine? Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guides. Available at: [Link]
-
Scientific Update. A Dangerous Bromance. (2020). Available at: [Link]
-
PubChem. 4-bromo-5-methyl-N-(2-methylpropyl)-2-nitroaniline. Available at: [Link]
-
PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. Available at: [Link]
-
The Green Chemistry Initiative Blog. How green is your bromination reaction? (2019). Available at: [Link]
-
Chemistry LibreTexts. 16.6: Multistep Synthesis. Available at: [Link]
-
Nitration Of Bromobenzene Lab Report. Available at: [Link]
-
Bappalige, N. N., et al. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Applied Physics, 1(2), 151-156. Available at: [Link]
-
Rondestvedt, C. S. (1976). Synthesis of p-Nitroaniline from Aniline. Industrial & Engineering Chemistry Product Research and Development, 15(1), 1-4. Available at: [Link]
-
Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]
- Google Patents. US4370502A - Process for producing p-nitroaniline.
- Google Patents. CN102993022A - Preparation method of bromoaniline.
-
AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014). Available at: [Link]
-
YouTube. 4 bromoaniline : Organic Synthesis. (2020). Available at: [Link]
Sources
- 1. This compound - CAS:827-32-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance [xytelindia.com]
- 9. researchgate.net [researchgate.net]
- 10. homework.study.com [homework.study.com]
- 11. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Bromination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ripublication.com [ripublication.com]
Application Notes and Protocols for the Laboratory Preparation of 4-Bromo-5-methyl-2-nitroaniline
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 4-Bromo-5-methyl-2-nitroaniline (CAS No. 827-32-7), a valuable substituted aniline intermediate in the development of pharmaceuticals and specialized organic compounds. The protocol herein is centered on the regioselective nitration of 4-bromo-3-methylaniline. This application note furnishes a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, quality control parameters, and critical safety protocols. The information is tailored for researchers and professionals in organic synthesis and drug development, ensuring a robust and reproducible methodology.
Introduction and Scientific Background
This compound is a key aromatic building block characterized by a specific substitution pattern that imparts unique reactivity for further chemical transformations. The strategic placement of the amino, nitro, bromo, and methyl groups allows for a range of subsequent reactions, including diazotization, reduction of the nitro group, and various cross-coupling reactions. Its utility is most pronounced in the synthesis of complex heterocyclic systems and as a precursor for active pharmaceutical ingredients (APIs).
The synthesis of specifically substituted anilines is a cornerstone of medicinal chemistry. The challenge often lies in achieving the desired regioselectivity in a predictable and high-yielding manner. Direct nitration of anilines can be complicated by the high reactivity of the amino group, which is susceptible to oxidation and can lead to undesired side products.[1] Furthermore, under the strongly acidic conditions typical for nitration, the amino group is protonated to form the anilinium ion, which is a meta-directing group, altering the expected substitution pattern.[1]
The protocol detailed in this document circumvents these challenges by utilizing a starting material, 4-bromo-3-methylaniline, where the existing substituents guide the incoming nitro group to the desired position with high selectivity.
Principles and Mechanistic Rationale
The core of this synthetic protocol is the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of a pre-substituted benzene ring. The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the aniline ring.
Starting Material: 4-Bromo-3-methylaniline (also known as 4-Bromo-m-toluidine).
Directing Effects:
-
Amino Group (-NH₂): A powerful activating group and ortho-, para-director.
-
Methyl Group (-CH₃): An activating group and ortho-, para-director.
-
Bromo Group (-Br): A deactivating group (due to its inductive effect) but an ortho-, para-director (due to resonance).
In the reaction, the amino group is the most powerful activating and directing group. It strongly favors the substitution at the positions ortho and para to it. In 4-bromo-3-methylaniline, the para position to the amino group is occupied by the bromine atom. The two ortho positions are C2 and C6. The C6 position is sterically hindered by the adjacent methyl group. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is preferentially directed to the less sterically hindered C2 position. The combined directing effects of the amino and methyl groups reinforce this outcome, leading to the desired product, this compound.
The nitronium ion is generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid, which acts as a catalyst and a dehydrating agent.
Reaction Scheme:
4-bromo-3-methylaniline + HNO₃/H₂SO₄ → this compound
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | CAS Number | Supplier Suggestion |
| 4-Bromo-3-methylaniline | ≥97% | 6933-10-4 | Sigma-Aldrich, TCI |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade (95-98%) | 7664-93-9 | Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | ACS Grade (~70%) | 7697-37-2 | Fisher Scientific |
| Deionized Water (H₂O) | Type II or better | 7732-18-5 | - |
| Ice | - | - | - |
| Ethanol (for recrystallization) | Reagent Grade | 64-17-5 | - |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | 144-55-8 | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 100 mL of concentrated sulfuric acid.
-
Dissolution of Starting Material: Cool the sulfuric acid to 0-5 °C using an ice bath. While maintaining this temperature, slowly and portion-wise add 18.6 g (0.1 mol) of 4-bromo-3-methylaniline to the stirred acid. Ensure the temperature does not exceed 10 °C during the addition. Stir the mixture until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 7.0 mL (approx. 0.11 mol) of concentrated nitric acid to 20 mL of cold, concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 4-bromo-3-methylaniline in sulfuric acid via the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto approximately 500 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate will form.
-
Neutralization: Allow the ice to melt, then slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate CO₂ gas.
-
Filtration and Washing: Collect the yellow solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Drying and Purification: Press the solid as dry as possible on the filter. The crude product can be purified by recrystallization from ethanol to yield bright yellow crystals. Dry the purified product in a vacuum oven at 50 °C.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
Physical Properties
| Property | Expected Value |
| Appearance | Yellow crystalline solid |
| Melting Point | 118 °C (This value is for a related isomer and should be confirmed experimentally)[2] |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
Spectroscopic Data (Predicted)
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~7.8-8.0 ppm (s, 1H): Aromatic proton ortho to the nitro group (H-3).
-
δ ~6.8-7.0 ppm (s, 1H): Aromatic proton ortho to the amino group (H-6).
-
δ ~4.5-5.5 ppm (br s, 2H): Amine protons (-NH₂).
-
δ ~2.3-2.5 ppm (s, 3H): Methyl protons (-CH₃).
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~145-150 ppm: Carbon bearing the amino group (C-1).
-
δ ~135-140 ppm: Carbon bearing the nitro group (C-2).
-
δ ~130-135 ppm: Aromatic CH (C-3 or C-6).
-
δ ~120-125 ppm: Carbon bearing the bromine (C-4).
-
δ ~125-130 ppm: Carbon bearing the methyl group (C-5).
-
δ ~115-120 ppm: Aromatic CH (C-6 or C-3).
-
δ ~18-22 ppm: Methyl carbon (-CH₃).
-
Quality Control Workflow
Caption: Quality control logic for verifying product identity and purity.
Safety and Hazard Management
This synthesis involves the use of highly corrosive and hazardous materials. A thorough risk assessment must be conducted before commencing any work.
-
4-Bromo-3-methylaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[2][4] Reacts violently with water, generating significant heat. It is extremely corrosive to all body tissues.[2]
-
Concentrated Nitric Acid: Strong oxidizer that may intensify fire.[5] Causes severe skin burns and eye damage. Toxic if inhaled.[6] Corrosive to the respiratory tract.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).
-
Body Protection: Wear a chemical-resistant laboratory coat and closed-toe shoes. An acid-resistant apron is highly recommended.
Handling Precautions:
-
Always work in a certified chemical fume hood.
-
When preparing the nitrating mixture and performing the reaction, ensure an ice bath is readily available to control the temperature.
-
Always add acid to water or other reagents slowly; never the other way around.
-
The quenching step is highly exothermic and should be performed slowly and with caution.
-
The neutralization step will produce carbon dioxide gas, which can cause frothing. Add the neutralizing agent slowly.
Waste Disposal:
-
All acidic aqueous waste must be neutralized before disposal.
-
Organic waste containing halogenated compounds should be collected in a designated halogenated waste container.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Deepak Chem Tech Ltd. (2023). Concentrated Nitric Acid 98%. Safety Data Sheet. Retrieved from [Link]
-
SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-5-methyl-2-nitroaniline
Welcome to the technical support center for the synthesis of 4-Bromo-5-methyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and efficient synthesis.
I. Overview of the Primary Synthetic Route
The most common and logical approach to synthesizing this compound is through the electrophilic nitration of 4-bromo-3-methylaniline. This pathway is favored due to the directing effects of the substituents on the aromatic ring. The amino group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director, and the bromo group is a deactivating ortho-, para-director. To ensure the desired regioselectivity and prevent oxidation of the aniline, a protection-deprotection strategy is highly recommended.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yielded a mixture of isomers. How can I improve the regioselectivity to favor the desired 2-nitro product?
A1: The formation of multiple isomers is a common challenge in the nitration of substituted anilines. The directing effects of the amino, methyl, and bromo groups can lead to a mixture of products. To enhance the yield of this compound, the key is to protect the highly activating amino group by converting it into an acetamide.[1][2] The acetyl group is still an ortho-, para-director, but it is less activating than the amino group, which allows for more controlled nitration.
Here's a breakdown of the causality:
-
Unprotected Aniline: The free amino group is a powerful activating group, leading to rapid and sometimes uncontrollable nitration at multiple positions. It is also susceptible to oxidation by the nitrating mixture.[3][4]
-
Protected Acetanilide: The acetylated amino group (acetamido group) is less activating, which moderates the reaction rate and provides better regiocontrol. The steric bulk of the acetamido group also helps to direct the incoming nitro group to the less hindered ortho position (which is the desired 2-position).
The following workflow illustrates the recommended protected synthesis route:
Caption: Recommended synthetic workflow for this compound.
Q2: The yield of my product is consistently low. What are the potential causes and how can I optimize the reaction conditions?
A2: Low yields can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshooting:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Acetylation | If the protection of the amino group is not complete, the unprotected aniline will react to form undesired byproducts or be oxidized during nitration. | Monitor the acetylation reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. |
| Suboptimal Nitration Temperature | Nitration is a highly exothermic reaction. If the temperature is too high, it can lead to the formation of dinitro products and other side reactions. | Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating mixture. Use an ice-salt bath for better temperature control.[5] |
| Inefficient Hydrolysis | Incomplete hydrolysis of the acetamido group will result in the protected intermediate remaining in your final product, thus lowering the yield of the desired aniline. | Ensure sufficient reaction time and appropriate concentration of acid or base for the hydrolysis step. Monitor the reaction by TLC. |
| Loss during Workup and Purification | The product can be lost during extraction, washing, and recrystallization steps. | Use care during the workup. For recrystallization, choose a solvent system that provides good recovery. Consider column chromatography for purification if recrystallization is not effective. |
Q3: My final product is a dark, tarry substance instead of the expected crystalline solid. What went wrong?
A3: The formation of a tarry product is usually an indication of oxidation or polymerization of the aniline starting material or product.
-
Cause: This is most likely due to the oxidation of the amino group by the strong oxidizing nitrating mixture (concentrated nitric and sulfuric acids). This is particularly problematic if the amino group is not fully protected.
-
Solution:
-
Ensure Complete Protection: As mentioned in Q1 and Q2, complete acetylation of the starting 4-bromo-3-methylaniline is crucial to prevent oxidation.
-
Controlled Nitration: Add the nitrating mixture slowly and dropwise to the cooled solution of the acetanilide derivative.[1] This helps to dissipate the heat generated and minimize side reactions.
-
Proper Quenching: After the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.[6] This will quickly dilute the acid and lower the temperature, precipitating the product and preventing further reactions.
-
Q4: How do I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of your final product.
| Analytical Technique | Expected Observations for this compound |
| Melting Point | A sharp melting point close to the literature value indicates high purity. |
| ¹H NMR | The proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the methyl protons, and the amino protons, with the expected chemical shifts and coupling patterns. |
| ¹³C NMR | The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₇H₇BrN₂O₂: ~231.05 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.[7] |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic peaks for the N-H stretches of the amino group, C-H stretches of the aromatic ring and methyl group, and the asymmetric and symmetric stretches of the nitro group. |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to determine the purity of the sample by showing a single major peak for the desired product. |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-Bromo-3-methylphenyl)acetamide (Acetylation)
-
In a round-bottom flask, dissolve 4-bromo-3-methylaniline (1 equivalent) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 equivalents) dropwise while stirring.
-
Heat the reaction mixture at a gentle reflux for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid to obtain N-(4-bromo-3-methylphenyl)acetamide.
Protocol 2: Synthesis of N-(4-Bromo-5-methyl-2-nitrophenyl)acetamide (Nitration)
-
In a flask, carefully add the dried N-(4-bromo-3-methylphenyl)acetamide from the previous step to concentrated sulfuric acid, keeping the temperature below 20 °C.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at the same temperature for an additional 30-60 minutes.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Protocol 3: Synthesis of this compound (Hydrolysis)
-
Transfer the crude N-(4-bromo-5-methyl-2-nitrophenyl)acetamide to a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium hydroxide solution) until the solution is basic.
-
The product will precipitate out. Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
The following diagram illustrates the troubleshooting logic for this synthesis:
Caption: Troubleshooting logic for the synthesis of this compound.
IV. References
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-5-methyl-N-(2-methylpropyl)-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). Aromatic Nitration. Retrieved from [Link]
-
Scribd. (n.d.). The Nitration of Aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-5-fluoro-N-methyl-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]
-
Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline. Retrieved from
-
LibreTexts Chemistry. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Nitration of Aniline. Retrieved from [Link]
-
Studylib. (n.d.). Nitration of Aniline: Lab Experiment. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Retrieved from [Link]
-
Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]
-
YouTube. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Khan Academy. Retrieved from [Link]
-
Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline. Retrieved from
-
Chemsrc. (n.d.). 2-Bromo-4-methyl-5-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Aromatic Nitration [cs.gordon.edu]
- 6. ripublication.com [ripublication.com]
- 7. 4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-5-methyl-2-nitroaniline
An advanced technical support resource for researchers and chemists, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 4-Bromo-5-methyl-2-nitroaniline. Authored from the perspective of a Senior Application Scientist, the content emphasizes mechanistic causality, process validation, and authoritative scientific grounding to empower users in overcoming common experimental challenges.
Introduction: this compound is a substituted aniline derivative valuable as an intermediate in the development of pharmaceuticals and specialized organic compounds. Its synthesis is most practically achieved via the electrophilic nitration of 4-bromo-3-methylaniline. However, this pathway presents significant challenges in regioselectivity and byproduct formation due to the complex interplay of directing effects from the substituents on the aniline ring. This guide provides a comprehensive framework for troubleshooting and optimizing this synthesis to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most effective synthetic route for preparing this compound?
The most reliable and common laboratory-scale method is a multi-step synthesis starting from 4-bromo-3-methylaniline (also known as 4-bromo-m-toluidine).[1][2] Direct nitration of the starting amine is problematic and leads to a mixture of isomers and oxidation products.[3] Therefore, a protecting group strategy is strongly recommended. The process involves:
-
Acetylation: Protection of the highly activating amino group of 4-bromo-3-methylaniline as an acetanilide.[4][5]
-
Nitration: Electrophilic nitration of the resulting N-(4-bromo-3-methylphenyl)acetamide.
-
Hydrolysis: Deprotection of the acetamido group to yield the final product, this compound.[4][6]
Q2: Why is direct nitration of 4-bromo-3-methylaniline not recommended?
Direct nitration using a standard mixed acid (HNO₃/H₂SO₄) leads to several complications. The amino group (-NH₂) is a powerful ortho-, para-director and activating group. However, in the strongly acidic medium, it is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group.[7][8] This, combined with the ortho-, para-directing effects of the methyl and bromo groups, results in a complex mixture of isomeric products that are difficult to separate. Furthermore, the strong oxidizing nature of nitric acid can lead to the formation of dark, tarry oxidation byproducts, significantly reducing the yield and purity of the desired product.[3]
Q3: How does acetylating the amino group improve the synthesis?
Acetylation converts the amino group (-NH₂) into an acetamido group (-NHCOCH₃). This modification provides two critical advantages:
-
Moderated Activating Strength: The acetamido group is still an ortho-, para-director but is less activating than the free amino group. This reduces the susceptibility of the ring to oxidation.[3][4]
-
Steric Hindrance: The bulkier acetamido group provides steric hindrance that helps direct the incoming electrophile (nitronium ion, NO₂⁺) to the less hindered ortho position (the C2 position), which is the desired site for nitration, rather than the C6 position. This significantly improves the regioselectivity of the reaction.
Q4: What are the critical parameters for the nitration step of N-(4-bromo-3-methylphenyl)acetamide?
The nitration step is the most critical stage and requires precise control over several parameters:
-
Temperature: The reaction is highly exothermic. The temperature must be strictly maintained at a low range, typically between 0°C and 10°C, during the addition of the nitrating agent.[3] Higher temperatures increase the rate of side reactions, leading to the formation of undesired isomers and oxidation products.[6][7]
-
Nitrating Agent: A carefully prepared mixture of concentrated nitric acid and concentrated sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[7]
-
Rate of Addition: The nitrating mixture must be added slowly and dropwise to the solution of the acetanilide. A rapid addition can cause a sudden increase in temperature, leading to loss of regiocontrol and potential runaway reactions.
Q5: My final product is difficult to purify. What are the likely impurities and best purification methods?
The primary impurities are positional isomers formed during the nitration step, such as 4-Bromo-3-methyl-6-nitroaniline. Residual starting material or incompletely hydrolyzed acetanilide may also be present.
-
Fractional Crystallization: This is often the first method attempted for purification. Due to the similar physical properties of the isomers, separation can be challenging.[3] A common solvent system for recrystallization is an ethanol-water mixture.[7][9]
-
Column Chromatography: For achieving high purity, especially when fractional crystallization is ineffective, column chromatography over silica gel is the most reliable method. A solvent system of n-hexane and ethyl acetate in varying ratios is typically effective for separating the isomers.[10]
Q6: The hydrolysis of the nitro-acetanilide intermediate is incomplete. How can I drive the reaction to completion?
Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or acid concentration.
-
Reaction Conditions: The hydrolysis is typically performed by refluxing the acetanilide in an aqueous acidic solution, such as hydrochloric acid.[6][9]
-
Troubleshooting: If TLC analysis shows remaining starting material, you can increase the reflux time or carefully increase the concentration of the acid. Ensure that the mixture is vigorously stirred to facilitate contact between the solid and the acid solution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete reaction in one or more steps.2. Significant byproduct formation.3. Oxidation of the aromatic ring (tar formation).4. Product loss during workup or purification. | 1. Monitor each step by TLC to ensure completion.2. Employ the amino group protection strategy to enhance regioselectivity.3. Maintain strict low-temperature control (0-10°C) during nitration.4. Optimize extraction and recrystallization procedures; consider column chromatography for difficult separations. |
| Dark, Tarry Reaction Mixture | 1. Reaction temperature during nitration was too high.2. Nitrating agent was added too quickly.3. Impure starting materials. | 1. Ensure the reaction flask is adequately cooled in an ice-salt bath before and during the addition of the nitrating mixture.2. Use a dropping funnel for slow, controlled addition.3. Use high-purity, recently distilled or recrystallized starting materials. |
| Mixture of Isomers in Final Product | 1. Direct nitration of the unprotected amine was performed.2. Loss of temperature control during the nitration step. | 1. Always protect the amino group via acetylation before nitration.2. Ensure consistent and low temperature throughout the addition of the nitrating agent. |
| Product is an Oil, Not a Solid | 1. Presence of significant impurities, depressing the melting point.2. Incomplete removal of solvent. | 1. Purify the crude product using column chromatography followed by recrystallization.2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Optimized Experimental Protocols
Protocol 1: Acetylation of 4-Bromo-3-methylaniline
-
In a 250 mL flask, dissolve 10.0 g of 4-bromo-3-methylaniline in 50 mL of glacial acetic acid.
-
While stirring, carefully add 6.5 mL of acetic anhydride to the solution.[5]
-
Gently heat the mixture to approximately 50-60°C for 15 minutes.
-
Allow the mixture to cool to room temperature, then pour it slowly into 250 mL of ice-cold water with vigorous stirring.
-
The N-(4-bromo-3-methylphenyl)acetamide will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry completely. The purity can be checked by its melting point (approx. 102-104°C).[11]
Protocol 2: Nitration of N-(4-bromo-3-methylphenyl)acetamide
-
In a 250 mL flask, carefully add 10.0 g of the dry N-(4-bromo-3-methylphenyl)acetamide to 20 mL of concentrated sulfuric acid, ensuring the temperature is kept below 20°C with an ice bath. Stir until all the solid has dissolved.
-
Cool the solution to 0°C in an ice-salt bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.[4][7]
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred acetanilide solution over 30-45 minutes. The internal temperature must be maintained between 0°C and 10°C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
Pour the reaction mixture slowly onto 250 g of crushed ice with vigorous stirring. A yellow solid, 4-bromo-5-methyl-2-nitroacetanilide, will precipitate.
-
Collect the precipitate by vacuum filtration, wash extensively with cold water until the washings are neutral (pH ~7), and dry.
Protocol 3: Hydrolysis of 4-Bromo-5-methyl-2-nitroacetanilide
-
Place the crude, dry 4-bromo-5-methyl-2-nitroacetanilide in a round-bottom flask.
-
Add a mixture of 50 mL of 70% ethanol and 20 mL of concentrated hydrochloric acid.[9]
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress using TLC.
-
After cooling, pour the reaction mixture into 300 mL of cold water.
-
Neutralize the solution by slowly adding a concentrated sodium hydroxide or ammonium hydroxide solution until it is basic. This will precipitate the crude this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the purified this compound.
Visualized Synthesis Workflow
Caption: Multi-step synthesis workflow for this compound.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Retrieved from [Link]
-
Molbase. (n.d.). 4-Bromo-3-methylaniline | 6933-10-4. Retrieved from [Link]
- Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
-
Oakwood Chemical. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
- Synlett. (2014).
-
Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-methylaniline. Retrieved from [Link]
-
YouTube. (2024). 4 bromoaniline : Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
Sources
- 1. nbinno.com [nbinno.com]
- 2. m.molbase.com [m.molbase.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 11. guidechem.com [guidechem.com]
Technical Support Center: Troubleshooting Common Side Reactions in the Bromination of Substituted Anilines
Welcome to the Technical Support Center for aniline chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the electrophilic bromination of substituted anilines. Here, we address specific, field-encountered issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing an intractable mixture of polybrominated products, primarily the 2,4,6-tribromoaniline. How can I achieve selective mono-bromination?
Root Cause Analysis: This is the most common issue encountered during the bromination of aniline and its derivatives. The amino (-NH2) group is a powerful activating group due to the resonance donation of its lone pair of electrons into the aromatic ring.[1][2] This significantly increases the nucleophilicity of the ortho and para positions, making the ring extremely reactive towards electrophiles like bromine.[3][4] When using a polar solvent like water (bromine water), the reaction is often instantaneous and exhaustive, leading to the precipitation of 2,4,6-tribromoaniline as the major product.[5][6][7] It is nearly impossible to stop the reaction at the mono-substitution stage under these conditions.
Troubleshooting & Strategic Protocol:
To gain control over the reaction and achieve mono-bromination, the potent activating effect of the amino group must be temporarily attenuated. The most robust and widely adopted strategy is the protection of the amino group via acetylation .[7][8] By converting the amine to an acetamide (-NHCOCH3), the nitrogen's lone pair is delocalized into the adjacent carbonyl group, making it less available to activate the aromatic ring.[1][9] This moderation in reactivity is sufficient to allow for a clean, selective mono-bromination, which overwhelmingly favors the para position due to steric hindrance at the ortho positions by the bulky acetamido group.[4][10]
Workflow for Controlled para-Bromination:
Caption: Workflow for selective para-bromination of anilines.
Detailed Experimental Protocol:
-
Step 1: Acetylation (Protection)
-
Dissolve the substituted aniline in glacial acetic acid.[11]
-
Slowly add acetic anhydride to the solution with stirring. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature or with gentle heating until TLC or LC-MS analysis confirms the complete consumption of the starting aniline.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.[5]
-
-
Step 2: Electrophilic Bromination
-
Dissolve the dried acetanilide derivative in a suitable solvent, such as glacial acetic acid.[11]
-
Cool the solution in an ice bath to 0-5 °C.
-
Prepare a solution of bromine (1.0 equivalent) in the same solvent. Add this solution dropwise to the cooled acetanilide solution while stirring vigorously and maintaining the temperature.[5]
-
After the addition is complete, allow the reaction to stir at a low temperature or warm to room temperature until completion.
-
-
Step 3: Hydrolysis (Deprotection)
-
Once the bromination is complete, add the reaction mixture to an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Heat the mixture under reflux until the amide is fully hydrolyzed back to the free amine.
-
Cool the mixture and neutralize to precipitate the final p-bromoaniline product.
-
Collect the product via filtration, wash with water, and purify further by recrystallization or column chromatography if necessary.
-
Q2: I'm still getting a mixture of ortho- and para-isomers after protecting the amine. How can I improve the regioselectivity?
Root Cause Analysis: While protection significantly favors the para-isomer, achieving high regioselectivity can depend on several factors, including the nature of the substituents already on the ring, the choice of solvent, and the brominating agent. The polarity of the solvent can influence the reactivity of the brominating species and the stability of the reaction intermediates.[12]
Troubleshooting & Optimization:
-
Solvent Selection: The regioselectivity of bromination, particularly with N-Bromosuccinimide (NBS), is markedly dependent on solvent polarity.[12] Non-polar solvents may favor different isomer ratios compared to polar solvents. A systematic screen of solvents is recommended.
-
Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent for activated aromatic compounds compared to elemental bromine (Br₂). For substrates with electron-withdrawing groups, NBS can provide superior control.[12]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or below) can enhance selectivity by favoring the kinetically controlled product and minimizing side reactions.
Data Summary: Solvent Effects on Regioselectivity
For the bromination of meta-substituted anilines with NBS, the ratio of isomers formed is highly dependent on the solvent's dielectric constant (ε).
| Solvent | Dielectric Constant (ε) | Typical Isomer Distribution Outcome | Reference |
| Dioxane | 2.2 | Can favor substitution ortho to the amino group. | |
| Chloroform | 4.8 | Mixed results, highly substrate-dependent. | |
| Acetonitrile | 37.5 | Often increases the proportion of the isomer brominated para to the amino group. | [12] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | High polarity, generally favors para-substitution. |
Q3: My final product is discolored (yellow, brown, or even black). What causes this and how can I fix it?
Root Cause Analysis: Discoloration in the crude or even purified product typically points to two culprits:
-
Residual Elemental Bromine: Unreacted bromine can impart a yellow or brown color to the product.
-
Oxidation Byproducts: Anilines are susceptible to oxidation, which can occur concurrently with bromination.[3] Oxidizing agents like potassium bromate can convert anilines to products like azobenzene. Even atmospheric oxygen can cause slow degradation, often accelerated by light or impurities. In some enzymatic systems, anilines can be oxidized all the way to the corresponding nitro compound.[13]
Troubleshooting & Purification Protocol:
A key step in the workup procedure is to quench and remove any unreacted bromine. This is achieved by washing the crude product with a mild reducing agent.
Purification Workflow:
Caption: Post-reaction workup to remove discoloration.
Detailed Purification Steps:
-
After the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer one or two times with a 5-10% aqueous solution of sodium thiosulfate or sodium bisulfite. Continue washing until the color of the organic layer is no longer discharged.[5]
-
Follow with a wash using saturated aqueous sodium bicarbonate to remove any acidic byproducts (like HBr).
-
Wash with brine to facilitate phase separation.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting solid or oil can then be subjected to final purification.
Q4: I'm observing an unexpected meta-substituted product, even though the amino group is an ortho, para-director. Why is this happening?
Root Cause Analysis: This counterintuitive result is almost always due to carrying out the reaction under strongly acidic conditions (e.g., in the presence of concentrated H₂SO₄, as is common in nitration). While the -NH₂ group is an ortho, para-director, the anilinium ion (-NH₃⁺) is not. In a sufficiently acidic medium, the basic amino group is protonated, forming the anilinium cation.[1] The -NH₃⁺ group is a powerful electron-withdrawing group via induction and is therefore strongly deactivating and meta-directing .[1]
Reaction Mechanism Under Acidic Conditions:
Caption: Acid-catalyzed formation of the meta-directing anilinium ion.
Troubleshooting & Strategic Solution:
To avoid meta-substitution, the bromination must be performed under conditions that do not favor the formation of the anilinium ion.
-
Avoid Strong Acids: Do not use strong mineral acids like H₂SO₄ as catalysts or solvents for the bromination of unprotected anilines.
-
Use Acetic Acid: Glacial acetic acid is a common solvent that is sufficiently acidic to facilitate the reaction but not strong enough to cause significant protonation of the aniline.[14]
-
Protection Strategy: The acetylation protection strategy (detailed in Q1) is the most effective solution. The resulting acetamide is much less basic than the free amine and is not readily protonated under the conditions used for bromination.[7]
References
- Allen Institute for AI. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Study.com. (n.d.). What is the mechanism for a Mono-brominated aniline? And please explain.
- Bartoli, S., et al. (n.d.). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis.
- Chemistry Steps. (n.d.). Reactions of Aniline.
-
ResearchGate. (n.d.). Mechanism for para-bromination of active aniline. Retrieved from [Link]
-
YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. Retrieved from [Link]
-
Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]
- Takahashi, Y., & Seki, M. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 53, 1828–1832.
- Radhakrishnamurti, P. S., & Sahu, N. C. (1981). Kinetics of Oxidation of Aniline & Substituted Anilines by Bromate Ion. Indian Journal of Chemistry, 20A, 269-271.
-
Itoh, N., Morinaga, N., & Kouzai, T. (1995). Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase. PubMed. Retrieved from [Link]
- Smith, W. B., & DeWitt, D. L. (2001). Regioselective One-Pot Bromination of Aromatic Amines. Journal of Organic Chemistry, 66(19), 6344-6348.
-
National Institutes of Health. (n.d.). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative bromination of aniline and its derivatives. Retrieved from [Link]
-
Khan Academy India. (2025). EAS reactions of aniline. YouTube. Retrieved from [Link]
-
Khan Academy India. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Retrieved from [Link]
-
Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]
-
Clayden Organic Chemistry. (2020). Clayden l Chapter 21 (Part-4) l Reactions of Aniline/Bromination /Nitration/Substitution on aniline. YouTube. Retrieved from [Link]
-
Study.com. (n.d.). Suggest a mechanism for the bromination of aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry university. (2021). Protecting Groups for Aromatic Rings. YouTube. Retrieved from [Link]
-
Chemakash. (2020). 10.Amine | Nitration, sulphonation, bromination of Aniline | Protection of amino group |JEE/NEET/12|. YouTube. Retrieved from [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. Khan Academy [khanacademy.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 13. Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
How to avoid polybromination in "4-Bromo-5-methyl-2-nitroaniline" synthesis
Welcome to the technical support guide for the synthesis of 4-Bromo-5-methyl-2-nitroaniline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution. Here, we address common challenges, particularly the prevention of polybromination, by providing in-depth troubleshooting advice, validated protocols, and a clear understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly tackles the critical issues encountered during the synthesis of this compound, focusing on achieving high selectivity for the desired mono-brominated product.
Q1: My reaction is yielding significant amounts of di- and tri-brominated byproducts. What is causing this polybromination?
A1: Understanding the Root Cause: Hyperactivation of the Aromatic Ring
The primary reason for polybromination is the high reactivity of the starting material, 3-methyl-4-nitroaniline. The aniline moiety contains an amino group (-NH₂) which is a powerful activating group in electrophilic aromatic substitution reactions.[1][2] The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions.[3][4] This makes the ring extremely susceptible to attack by electrophiles like bromine.
While the nitro group (-NO₂) is a deactivating group, the activating effects of the amino and methyl groups are dominant, leading to a highly nucleophilic aromatic ring. When a potent brominating agent like bromine water is used, the reaction can be difficult to control, resulting in multiple bromine substitutions on the activated ring.[1][3]
Q2: How can I effectively control the reaction to favor the formation of the mono-brominated product, this compound?
A2: The Key is to Attenuate the Reactivity: The Acylation Strategy
To prevent polybromination, the potent activating effect of the amino group must be temporarily suppressed. The most common and effective strategy is to protect the amino group via acylation, typically by converting it into an acetamido group (-NHCOCH₃) using acetic anhydride.[5][6]
The resulting N-acetyl group is still an ortho, para-director, but it is significantly less activating than the amino group. This is because the lone pair on the nitrogen atom is now also in resonance with the adjacent carbonyl group, making it less available for delocalization into the aromatic ring.[2][6] This moderation of reactivity allows for a more controlled, selective bromination at a single position. Following the bromination step, the acetyl group can be easily removed by hydrolysis to regenerate the amino group, yielding the desired mono-brominated product.[5][6]
Q3: I'm still observing some polybromination even after protecting the amino group. What other reaction parameters should I optimize?
A3: Fine-Tuning for Selectivity: Solvents, Temperature, and Brominating Agents
Even with a protected amino group, several factors can influence the selectivity of the bromination reaction. Careful control of these parameters is crucial for minimizing byproduct formation.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction. Using a less polar solvent, such as glacial acetic acid, can help to moderate the reactivity of the bromine.[7][8][9] In contrast to aqueous solutions where bromine ionization is high, acetic acid reduces the concentration of the highly reactive bromonium ion (Br+), thereby favoring a more controlled reaction.[7][8]
-
Temperature Control: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at a lower temperature, often at or below room temperature, decreases the overall reaction rate. This provides better kinetic control and reduces the likelihood of over-bromination.
-
Stoichiometry: Precise control over the amount of the brominating agent is critical. Using a slight excess of the starting material or a stoichiometric amount of the brominating agent can help to ensure that all of the bromine is consumed before significant polybromination can occur.
Q4: Are there alternative brominating agents I can use instead of elemental bromine?
A4: Exploring Milder and More Selective Reagents
Yes, several alternative brominating agents offer advantages in terms of handling and selectivity. For highly activated systems, these reagents can provide a more controlled reaction.
| Brominating Agent | Key Advantages | Typical Conditions |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than liquid bromine. Selectivity can be tuned by solvent choice.[10] | Often used in solvents like DMF or CCl₄ at room temperature.[10] |
| Copper(II) Bromide (CuBr₂) | Mild conditions, high regioselectivity for para-substitution.[10][11] | Typically used in acetonitrile at ambient temperature.[10][11] |
| Potassium Bromide (KBr) with an Oxidant | In-situ generation of bromine, avoiding the handling of hazardous liquid bromine.[12][13] | KBr with an oxidant like H₂O₂ or a bromate salt in an acidic medium.[12][14] |
The choice of an alternative reagent will depend on the specific substrate and desired outcome, and may require some optimization of the reaction conditions.[10]
Visualizing the Process
To better understand the chemical transformations and the logic behind the troubleshooting steps, the following diagrams illustrate the key mechanisms and workflows.
Caption: A comparison of uncontrolled versus controlled bromination workflows.
Caption: A troubleshooting workflow for addressing polybromination.
Detailed Experimental Protocol: Selective Monobromination via Acylation
This protocol outlines the synthesis of this compound from 3-methyl-4-nitroaniline, incorporating the protective acylation step to ensure high selectivity.
Part 1: Protection of the Amino Group (Acetylation)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-4-nitroaniline (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Reaction: Heat the mixture to a gentle reflux for approximately 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Cool the reaction mixture to room temperature and then pour it into a beaker of ice water with stirring. The N-(5-methyl-2-nitrophenyl)acetamide product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product is often pure enough for the next step.
Part 2: Bromination of the Protected Intermediate
-
Setup: Dissolve the dried N-(5-methyl-2-nitrophenyl)acetamide (1.0 eq) in glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of elemental bromine (1.0 eq) in a small amount of glacial acetic acid.
-
Bromination: Add the bromine solution dropwise to the stirred, cooled solution of the acetanilide over 30-60 minutes. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into ice water. If necessary, add a small amount of sodium bisulfite solution to quench any unreacted bromine (indicated by the disappearance of the orange/brown color).
-
Isolation: Collect the precipitated N-(4-bromo-5-methyl-2-nitrophenyl)acetamide by vacuum filtration, wash with water, and dry.
Part 3: Deprotection (Hydrolysis)
-
Setup: Place the crude brominated acetanilide in a round-bottom flask with a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).
-
Hydrolysis: Heat the mixture to reflux for 2-3 hours, or until TLC indicates the complete conversion of the starting material.
-
Workup: Cool the reaction mixture and carefully neutralize it with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until the solution is basic. The desired this compound will precipitate.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed to obtain a highly pure final product.
References
-
What is the mechanism for a Mono-brominated aniline? And please explain. (n.d.). Vedantu. Retrieved January 8, 2026, from [Link]
-
Why is glacial acetic acid used in bromination of aniline? (2016). Quora. Retrieved January 8, 2026, from [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen Overseas. Retrieved January 8, 2026, from [Link]
-
Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]
-
ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. (2024). YouTube. Retrieved January 8, 2026, from [Link]
-
Mechanism for para-bromination of active aniline. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Why is acetic acid used in the reaction of aniline and acetic anhydride? (2019). Quora. Retrieved January 8, 2026, from [Link]
-
Why we use glacial acetic acid in bromination of aniline? (2018). Brainly.in. Retrieved January 8, 2026, from [Link]
-
Why we use glacial acetic acid in bromination of aniline? (2018). Brainly.in. Retrieved January 8, 2026, from [Link]
-
Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (n.d.). CSIR-CSMCRI. Retrieved January 8, 2026, from [Link]
-
Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. (n.d.). Lookchem. Retrieved January 8, 2026, from [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
-
Novel bromination method for anilines and anisoles using NH 4Br/H2O2 in CH3COOH. (n.d.). SpringerLink. Retrieved January 8, 2026, from [Link]
-
Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Bromination of anilines using TsNBr 2. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
16.6: Multistep Synthesis. (2019). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube. Retrieved January 8, 2026, from [Link]
-
Bromination of para-substituted anilines using H 2 O 2 -HBr system or NBS in water as a reaction medium. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Synthesis of 4-bromo-2-nitroacetanilide. (n.d.). PrepChem.com. Retrieved January 8, 2026, from [Link]
-
Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 8, 2026, from [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
-
Electrophilic Aromatic Substitution. (n.d.). St. Olaf College. Retrieved January 8, 2026, from [Link]
-
-
Preventing a bromination reaction from going radical. (2012). Science Forums. Retrieved January 8, 2026, from [Link]
- Method of preparing 3-bromo-4-methylaniline. (n.d.). Google Patents.
-
Bromination of Aniline. (n.d.). Khan Academy. Retrieved January 8, 2026, from [Link]
-
Bromination Help. (2024). Reddit. Retrieved January 8, 2026, from [Link]
-
Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]
Sources
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. homework.study.com [homework.study.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. brainly.in [brainly.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. guidechem.com [guidechem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-5-methyl-2-nitroaniline
Welcome to the Technical Support Center for the purification of crude 4-Bromo-5-methyl-2-nitroaniline (CAS No. 827-32-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. By understanding the principles behind the purification techniques and anticipating potential issues, you can significantly improve the purity, yield, and consistency of your final product.
I. Understanding the Challenge: The Nature of Crude this compound
Crude this compound is typically a solid that can range in color from yellow to brownish-orange, depending on the level and nature of impurities. The primary purification challenges arise from the presence of structurally similar compounds, which often have comparable physical properties, making separation difficult.
Likely Impurities:
The impurity profile of your crude material is intrinsically linked to its synthetic route. While specific synthesis protocols for this compound are not widely published, we can infer the likely impurities by examining the synthesis of analogous compounds, such as other substituted nitroanilines. The most probable synthetic pathways involve either the nitration of a bromo-methylaniline or the bromination of a methyl-nitroaniline.
Based on these likely synthetic routes, the common impurities can be categorized as follows:
-
Positional Isomers: These are the most challenging impurities to remove due to their similar polarity and solubility. They arise from the non-specific nature of electrophilic aromatic substitution reactions.
-
Example Isomers: 2-Bromo-5-methyl-4-nitroaniline, 4-Bromo-3-methyl-2-nitroaniline, and others.
-
-
Unreacted Starting Materials: Depending on the reaction conditions and stoichiometry, residual starting materials may remain in the crude product.
-
Over-reacted Byproducts: Di-nitrated or di-brominated products can form if the reaction is not carefully controlled.
-
Degradation Products: The presence of strong acids and oxidizing agents in the reaction mixture can lead to the formation of dark, tarry substances.
II. Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your purification experiments.
A. Recrystallization Troubleshooting
Recrystallization is often the first line of defense for purifying solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures.
FAQs for Recrystallization:
Q1: My crude this compound won't fully dissolve in the hot solvent, even after adding a large volume. What should I do?
A1: This suggests that either you have insoluble impurities or you have chosen a poor solvent.
-
Possible Cause & Solution:
-
Insoluble Impurities: If the undissolved material appears different from your crude product (e.g., dark, tarry solids), you may have insoluble polymeric byproducts. In this case, you should perform a hot filtration to remove these impurities before allowing the solution to cool.
-
Poor Solvent Choice: The solvent may not be a good choice for your compound. A good recrystallization solvent should dissolve the compound completely at its boiling point but poorly at room temperature. You should perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with hexane or water) to find a more suitable system.[1]
-
Q2: After cooling, no crystals have formed, or I have very low recovery. What went wrong?
A2: This is a common issue and can be due to several factors.
-
Possible Cause & Solution:
-
Solution is too dilute: You may have used too much solvent. Try evaporating some of the solvent to concentrate the solution and then attempt to recrystallize again.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent choice. An anti-solvent (a solvent in which your compound is insoluble) can sometimes be added dropwise to a solution of your compound in a good solvent to induce precipitation.
-
Q3: An oil has formed instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is very high.
-
Possible Cause & Solution:
-
High Impurity Concentration: The presence of significant impurities can depress the melting point of the mixture. In this case, column chromatography might be a better initial purification step to remove the bulk of the impurities.
-
Cooling too rapidly: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Solvent Choice: The boiling point of your solvent might be too high. Try a lower-boiling solvent. You can also try adding a small amount of a solvent in which your compound is less soluble to the oil to try and induce crystallization.
-
Q4: The purified crystals are still colored (e.g., dark yellow or brown). How can I decolorize my product?
A4: The color is likely due to highly conjugated or oxidized impurities.
-
Possible Cause & Solution:
-
Colored Impurities: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.[2]
-
B. Column Chromatography Troubleshooting
Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful when recrystallization fails to remove closely related impurities.
FAQs for Column Chromatography:
Q1: I'm not getting good separation of my compound from an impurity on the TLC plate. What should I do?
A1: Proper solvent system selection is crucial for good separation.
-
Possible Cause & Solution:
-
Inappropriate Mobile Phase: Your mobile phase may be too polar or not polar enough. The ideal mobile phase should give your target compound an Rf value of around 0.25-0.35 on the TLC plate.[3]
-
Solvent System: Try different solvent systems. A common starting point for nitroanilines is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane. Experiment with different ratios of these solvents to optimize the separation.
-
Q2: The compound is running too fast (high Rf) or not moving from the baseline (low Rf) on the column.
A2: This is directly related to the polarity of your mobile phase.
-
Possible Cause & Solution:
-
Compound running too fast: Your mobile phase is too polar. Decrease the proportion of the polar solvent in your eluent mixture.
-
Compound not moving: Your mobile phase is not polar enough. Increase the proportion of the polar solvent. It is often beneficial to start with a less polar mobile phase and gradually increase the polarity during the elution (gradient elution).
-
Q3: The bands on my column are streaking or tailing. What is causing this?
A3: Streaking or tailing can be caused by several factors.
-
Possible Cause & Solution:
-
Sample Overload: You may have loaded too much crude material onto the column. For a standard glass column, a rule of thumb is to use at least 20-50g of silica gel for every 1g of crude product.
-
Poor Sample Loading: The initial band of your sample at the top of the column should be as narrow as possible. Dissolve your crude product in a minimal amount of the mobile phase or a volatile solvent, and load it carefully onto the column.
-
Inappropriate Polarity of Loading Solvent: If you dissolve your sample in a solvent that is too polar, it will disrupt the packing at the top of the column and lead to poor separation.
-
Q4: I have collected the fractions, but I'm not sure which ones contain my pure product.
A4: You need to analyze the collected fractions.
-
Possible Cause & Solution:
-
Fraction Analysis: Spot each fraction (or a selection of fractions) onto a TLC plate and run it against a spot of your crude material. This will allow you to identify which fractions contain your desired compound and whether it is pure. Combine the pure fractions and evaporate the solvent to obtain your purified product.
-
III. Experimental Protocols
The following are generalized protocols that should be optimized for your specific crude material.
A. Protocol: Recrystallization of this compound
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring.
-
Add More Solvent: Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel into a clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
B. Protocol: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Start eluting with the less polar mobile phase, collecting fractions.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This will help to elute your compound and then any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify the pure fractions containing your product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
IV. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 827-32-7 | [4][5] |
| Molecular Formula | C₇H₇BrN₂O₂ | [4] |
| Molecular Weight | 231.05 g/mol | [4] |
| Appearance | Solid | [6] |
| Purity | 95% | [7] |
V. Visualization of Workflow
A. General Purification Workflow
Caption: General purification strategy for crude this compound.
B. Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
VI. References
-
Sunway Pharm Ltd. This compound - CAS:827-32-7. Available at: [Link]
-
PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Available at: [Link]
-
Scribd. Thin Layer Chromatography of Aromatic Amines. Available at: [Link]
-
SIELC Technologies. Separation of 4-Methyl-2-nitroaniline on Newcrom R1 HPLC column. Available at: [Link]
-
Scribd. Analysis of The Composition of Mixture of Nitro An... | PDF | Thin Layer Chromatography | Chemistry. Available at: [Link]
-
Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method. Available at: [Link]
-
Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]
-
Scribd. TLC Separation of Nitroanilines | PDF | Chromatography. Available at: [Link]
-
Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications | Blog. Available at: [Link]
-
Google Patents. CN102993022A - Preparation method of bromoaniline. Available at:
-
ResearchGate. Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Available at: [Link]
-
PMC. 2-Bromo-4-nitroaniline. Available at: [Link]
-
Oakwood Chemical. 4-Bromo-2-methyl-5-nitroaniline. Available at: [Link]
-
Google Patents. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. Available at:
-
Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Available at: [Link]
-
PubChem. 4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246. Available at: [Link]
-
Google APIs. WO 2025/109026 A1. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempanda.com [chempanda.com]
- 3. scribd.com [scribd.com]
- 4. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of 4-Bromo-5-methyl-2-nitroaniline
Welcome to the technical support guide for the purification of 4-Bromo-5-methyl-2-nitroaniline (CAS No. 827-32-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. The guidance provided herein is based on established chemical principles and field-proven methodologies to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Addressing Common Purification Issues
This section directly addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question: My final product is a dark yellow or brownish solid, not the expected bright yellow crystals. How can I fix this?
Answer: The discoloration typically indicates the presence of oxidized impurities or colored byproducts from the synthesis.[1] These are common in nitration and bromination reactions. The most effective method to remove these impurities is by incorporating an activated charcoal treatment during recrystallization.
-
Causality: Activated charcoal has a high surface area and porous structure, which allows it to adsorb large, colored organic molecules while leaving your smaller target molecule in solution.[1]
-
Solution: During the recrystallization protocol, after your crude product has been fully dissolved in the hot solvent, remove the flask from the heat source. Allow it to cool for a moment to prevent flash boiling, then add a small amount (typically 1-2% w/w of your compound) of activated charcoal to the hot solution. Reheat the mixture to boiling for a few minutes to ensure maximum adsorption of impurities.[2] Proceed with a hot filtration step to remove the charcoal and any other insoluble material before allowing the solution to cool and crystallize.[1][2]
Question: I performed a recrystallization, but my yield is extremely low. What went wrong?
Answer: Low recovery is a frequent issue in recrystallization and can usually be attributed to one of two main causes: using an excessive amount of solvent or incomplete precipitation.
-
Causality & Solution 1 (Excess Solvent): The goal of recrystallization is to create a saturated solution at a high temperature.[2] If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved in the mother liquor.[1][3] To rectify this, always use the minimum amount of hot solvent required to fully dissolve the crude solid.[1][4] If you have already used too much, you can evaporate some of the solvent to concentrate the solution and then attempt the cooling and crystallization process again.[1]
-
Causality & Solution 2 (Incomplete Precipitation): The solubility of your compound, while low at room temperature, may still be significant. To maximize crystal formation, ensure the solution is cooled to a sufficiently low temperature. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize precipitation before filtration.[3]
Question: Instead of solid crystals, an oil precipitated from my solution upon cooling. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated with impurities.[1][3]
-
Causality & Solution: This often happens if the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if significant impurities are present, which can depress the melting point of the mixture.[1]
-
Reheat and Add Co-solvent: Reheat the solution until the oil redissolves completely. Add a small amount of a more polar co-solvent (if using a nonpolar solvent) or a less polar co-solvent (if using a polar one) to adjust the solvent properties.
-
Ensure Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages supersaturation and oiling. Let the flask cool to room temperature undisturbed on a benchtop before moving to an ice bath.[3]
-
Seed the Solution: If oiling begins, try scratching the inside of the flask with a glass rod at the solution's surface.[5] The tiny glass particles can act as nucleation sites. Alternatively, add a tiny crystal of pure product (a "seed crystal") to induce crystallization.[3][5]
-
Question: My HPLC/NMR analysis shows that isomeric impurities are still present after one or even two recrystallizations. How can I remove them?
Answer: Positional isomers often have very similar solubility profiles, making them difficult to separate by recrystallization alone.[3] When recrystallization is insufficient, the recommended next step is column chromatography.
-
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[6] Even small differences in polarity between isomers can be exploited for separation.
-
Solution: Employ flash column chromatography using silica gel as the stationary phase. The choice of mobile phase (eluent) is critical. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The separation can be monitored by Thin Layer Chromatography (TLC) to identify the optimal solvent system before running the column. For nitroaniline derivatives, a mixture of ethyl acetate and a nonpolar solvent like hexane is a common starting point.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes for similar molecules, which often involve the nitration of a substituted aniline or bromination of a nitro-compound, the impurities are typically process-related.[7][8] These include:
-
Unreacted Starting Materials: For example, 3-methyl-4-bromoaniline or 5-methyl-2-nitroaniline.
-
Positional Isomers: Isomers where the bromo and nitro groups are attached at different positions on the toluidine ring (e.g., 2-Bromo-3-methyl-6-nitroaniline). These are often the most challenging to remove.[8]
-
Byproducts: Di-nitrated or di-brominated products.
-
Oxidation Products: Amine groups are susceptible to oxidation, which can lead to colored impurities.[1]
Q2: What is the best first-line purification technique for this compound?
A2: Recrystallization is the most robust, scalable, and widely used initial technique for purifying solid organic compounds like this compound.[2] It is highly effective at removing baseline impurities, insoluble materials, and colored byproducts.
Q3: How do I select an appropriate solvent for recrystallization?
A3: The ideal solvent is one in which your target compound has low solubility at room temperature but high solubility at the solvent's boiling point.[2][4][5] The impurities should either be completely soluble or completely insoluble in the solvent at all temperatures. For nitroaniline derivatives, polar protic solvents are often a good starting point. Ethanol has been shown to be effective for growing crystals of similar compounds like 4-bromo-2-nitroaniline.[2][9]
Q4: How can I definitively confirm the purity and identity of my final product?
A4: A combination of analytical techniques is required.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining purity and quantifying isomeric impurities.[3][8] Gas Chromatography (GC) can also be used.[8][10]
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure and identity of the final product.[3][9] A melting point analysis can also provide a good indication of purity; a sharp melting point range close to the literature value suggests high purity.[5]
Physicochemical Properties
A clear understanding of the compound's properties is crucial for designing an effective purification strategy.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇BrN₂O₂ | [11] |
| Molecular Weight | 231.05 g/mol | [11] |
| Appearance | Yellow/Orange Solid | [12] |
| Melting Point | 110-113 °C (for the related 4-bromo-2-nitroaniline) | [12] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [12] |
Experimental Protocols & Workflows
Protocol 1: Standard Recrystallization using Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just completely dissolves.[2] Avoid adding a large excess of solvent.[1]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat. Add a spatula-tip of activated charcoal, and reheat the solution to boiling for 2-3 minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This removes activated charcoal and any insoluble impurities. Pre-warming the apparatus prevents premature crystallization in the funnel.[1]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor. Allow the crystals to air dry on the filter paper or in a desiccator.
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- Technical Support Center: Purification of 2-Methyl-4-nitroaniline-d3. (n.d.). BenchChem.
- Technical Support Center: Purification of Crude Aniline Nitrate. (n.d.). BenchChem.
- 4-Bromo-2-nitroaniline synthesis. (n.d.). ChemicalBook.
- 4-Bromo-2-nitroaniline CAS#: 875-51-4. (n.d.). ChemicalBook.
- Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. (n.d.). Research India Publications.
- Recrystallization. (2020, January 10). YouTube.
- A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. (n.d.). BenchChem.
- Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube.
- 4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246. (n.d.). PubChem.
- Synthesis of 4-bromo-2-nitroacetanilide. (n.d.). PrepChem.com.
- method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA.
- Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization. (n.d.). BenchChem.
- 2-Bromo-4-nitroaniline. (2018, February 16). SIELC Technologies.
- A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline. (n.d.). BenchChem.
- 2-Methyl-5-nitroaniline. (2018, February 16). SIELC Technologies.
- Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ripublication.com [ripublication.com]
- 10. epa.gov [epa.gov]
- 11. 4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Bromo-2-nitroaniline CAS#: 875-51-4 [m.chemicalbook.com]
Technical Support Center: Improving Regioselectivity of Bromination in Aniline Derivatives
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective bromination of aniline and its derivatives. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the bromination of anilines and offers causal explanations and actionable solutions.
Q1: My reaction is yielding a white precipitate of 2,4,6-tribromoaniline instead of the desired monobrominated product. How can I prevent this over-bromination?
Root Cause Analysis: This is the most common challenge in aniline bromination. The amino (-NH₂) group is a powerful activating group that strongly donates electron density into the benzene ring through resonance.[1][2] This high degree of activation makes the ortho and para positions extremely reactive towards electrophiles like bromine. When aniline is treated directly with bromine water at room temperature, the reaction is rapid, exothermic, and difficult to control, leading to the exhaustive substitution at all three activated positions (the two ortho and one para), resulting in the formation of 2,4,6-tribromoaniline.[3][4][5][6][7] Even when using a non-polar solvent like carbon disulfide (CS₂) to reduce the availability of the bromine electrophile, the high reactivity of the aniline ring can still lead to polysubstitution.[6][7]
Solution: Amine Protection via Acetylation To achieve selective monobromination, you must temporarily reduce the activating influence of the amino group. The most robust and widely adopted strategy is to protect the amine as an acetamide (an N-arylamide).[1][8][9]
Causality: By converting the amine (-NH₂) to an acetamido group (-NHCOCH₃), the lone pair of electrons on the nitrogen atom becomes delocalized not only into the aromatic ring but also into the adjacent carbonyl group.[8][10] This reduces the electron-donating capacity of the nitrogen, thereby "taming" its activating effect. The acetamido group is still an ortho-, para- director, but it is significantly less activating than a free amino group, which prevents over-bromination and allows for a controlled, selective reaction.[9]
Workflow Overview: The process involves a three-step sequence:
-
Protection: React the aniline derivative with acetic anhydride to form the corresponding acetanilide.[8]
-
Bromination: Perform the bromination on the much less reactive acetanilide intermediate.
-
Deprotection: Hydrolyze the acetamido group back to the amino group under acidic or basic conditions to yield the final monobrominated aniline.[5]
Q2: I've protected the amine group, but I'm still getting a mixture of ortho and para isomers. How can I maximize the yield of the para product?
Root Cause Analysis: While the acetamido group directs to both ortho and para positions, the formation of a mixture indicates that the reaction conditions are not optimized for selectivity. The para position is generally favored due to sterics, but factors like the brominating agent, solvent, and temperature can influence the final ortho/para ratio.
Solutions & Optimization Strategies:
-
Leverage Steric Hindrance: The acetamido protecting group is sterically bulkier than the amino group. This bulkiness hinders the approach of the electrophile to the adjacent ortho positions, making the sterically more accessible para position the preferred site of attack.[5][6] For most substrates, this inherent steric effect provides good para-selectivity.
-
Choice of Brominating Agent:
-
Bromine in Acetic Acid: This is a classic and effective system. Acetic acid serves as a polar solvent that can facilitate the polarization of the Br-Br bond, and the reaction typically proceeds cleanly to give the para-bromo product as the major isomer.[8]
-
N-Bromosuccinimide (NBS): NBS is an excellent alternative to elemental bromine. It is a solid, making it easier and safer to handle.[11] It generates a low concentration of Br₂ in situ, which can suppress polybromination and often improves regioselectivity. Using NBS in the presence of a catalyst like ammonium acetate can lead to highly para-selective outcomes at room temperature.[12]
-
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can enhance selectivity. Lower temperatures favor the kinetically controlled pathway that, due to the steric hindrance of the protecting group, leads to the more easily formed para product.[13][14]
Workflow for Optimizing Para-Selectivity
Caption: Workflow for troubleshooting and improving para-selectivity.
Q3: My target molecule is an ortho-bromoaniline derivative. How can I favor substitution at the ortho position?
Root Cause Analysis: Synthesizing the ortho isomer is challenging because the para position is electronically and sterically favored. Directing bromination to the ortho position often requires a more sophisticated strategy than simple protection.
Solutions & Advanced Strategies:
-
Blocking the Para Position: The most straightforward method is to start with an aniline derivative where the para position is already occupied by another group.[15] If this group can be removed later, it acts as a temporary blocking group. A common example is the use of a sulfonic acid group (-SO₃H).
-
Workflow:
-
Sulfonation: React the aniline with fuming sulfuric acid to install a sulfonic acid group at the para position.
-
Protection & Bromination: Protect the amine as an acetamide, then brominate. The bromine will be directed to the now-available ortho positions.
-
Deprotection/De-blocking: Hydrolysis with dilute acid will remove both the acetyl protecting group and the sulfonic acid blocking group, yielding the ortho-bromoaniline.[15]
-
-
-
Directed Ortho Metalation (DoM): For certain substrates, a directed metalation approach can be used. This involves using a directing group (often the protected amine itself or another substituent) to guide an organolithium reagent to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic bromine source (like Br₂ or CBr₄) to install the bromine atom with high regioselectivity.
-
Thermodynamic vs. Kinetic Control: In some systems, the ortho isomer may be the kinetic product (forms faster), while the para isomer is the thermodynamic product (more stable).[16][17] Carefully controlling the reaction at very low temperatures and for short reaction times might favor the ortho product, but this must be determined empirically for each substrate.[13][14] Heating the reaction mixture can lead to isomerization of any initially formed ortho product to the more stable para isomer.[18]
Q4: My reaction yield is low, with a significant amount of unreacted starting material. What are the likely causes?
Root Cause Analysis: Low conversion can stem from several factors related to reaction conditions and reagent stoichiometry.
Troubleshooting Checklist:
-
Insufficient Brominating Agent: Ensure the stoichiometry of your brominating agent (e.g., Br₂, NBS) is correct. While a 1:1 molar ratio is theoretically sufficient, a slight excess (e.g., 1.05-1.1 equivalents) may be needed to drive the reaction to completion. However, use caution, as a large excess can lead to di-bromination.[4]
-
Reaction Time/Temperature: Electrophilic bromination of a protected aniline (acetanilide) is slower than that of a free aniline. Ensure you are allowing sufficient reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is stalling, a modest increase in temperature may be required, but this could negatively impact regioselectivity.
-
Reagent Purity: Verify the purity of your starting materials and reagents. N-bromosuccinimide, for instance, can decompose over time. It is best to use freshly recrystallized NBS for optimal results.
-
Incomplete Protection: If you are following the protection-bromination-deprotection pathway, ensure the initial acetylation step went to completion. Any remaining unprotected aniline will be over-brominated, complicating purification and lowering the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: Why exactly is the -NH₂ group so strongly activating and ortho-, para--directing?
The strong activating and directing effects of the amino group are a direct result of resonance. The nitrogen atom has a lone pair of electrons that it can donate into the π-system of the benzene ring. This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The resonance structures show that this donated electron density is specifically localized on the carbon atoms at the ortho and para positions, which is why the incoming electrophile (Br⁺) preferentially attacks at these sites.
Mechanism of Electrophilic Substitution on Aniline
Caption: Resonance directs electrophilic attack to ortho and para positions.
Q2: What is the impact of other substituents on the aniline ring on the bromination reaction?
Other substituents on the ring will influence the reaction's rate and regioselectivity based on their own electronic and steric properties.[19]
-
Electron-Donating Groups (EDGs) like -CH₃, -OCH₃: These groups further activate the ring and are also ortho-, para- directors. They will work in concert with the amino group, increasing the reaction rate. The final position of bromination will depend on the interplay of the directing effects and sterics of all groups.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, -CF₃: These groups deactivate the ring, making the bromination reaction slower. They are typically meta-directors. When present on an aniline ring, you have competing effects: the strong ortho-, para- directing -NH₂ group versus the meta-directing EWG. In almost all cases, the powerful activating effect of the amino group will dominate, and bromination will still occur ortho or para to the amine. However, the overall reaction rate will be slower than for aniline itself. For instance, an aniline with a meta-nitro group can give a mixture of ortho- and para-brominated products relative to the amino group.[20]
Q3: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine? What are the advantages?
Yes, and in many cases, NBS is the preferred reagent.[11]
| Feature | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Physical State | Fuming, corrosive liquid | Crystalline solid |
| Handling | Difficult and hazardous; requires a fume hood and specialized handling. | Easy and safer to weigh and handle.[21] |
| Mechanism | Direct source of Br₂. High concentrations can lead to over-reaction. | Provides a slow, controlled release of Br₂ in situ, keeping the concentration low. |
| Selectivity | Can be difficult to control, often leading to polysubstitution. | The low concentration of Br₂ generally leads to better regioselectivity and cleaner reactions.[12][21] |
| Byproducts | Generates HBr, which can cause side reactions. | Succinimide is the main byproduct, which is generally easier to remove. |
Standard Protocol: Selective Synthesis of 4-Bromoaniline
This three-step protocol is the standard laboratory method for achieving selective para-bromination of aniline.[4]
Step 1: Protection (Acetylation of Aniline)
-
In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Pour the reaction mixture into a beaker of ice water to precipitate the acetanilide product.
-
Collect the white solid product by vacuum filtration, wash thoroughly with cold water to remove excess acetic acid, and dry completely.[4] The product can be used in the next step without further purification if it appears clean.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid in a flask. Cool the solution in an ice bath.
-
In a separate container, dissolve bromine (1.0 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetanilide solution while maintaining the temperature at 0-5 °C.[4]
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice water. The product, 4-bromoacetanilide, will precipitate.
-
Collect the solid by vacuum filtration. Wash the precipitate first with cold water, then with a dilute aqueous solution of sodium bisulfite to quench any unreacted bromine (the color will disappear), and finally with water again.[4] Dry the product.
Step 3: Deprotection (Hydrolysis of 4-Bromoacetanilide)
-
Place the dried 4-bromoacetanilide in a round-bottom flask.
-
Add a mixture of aqueous hydrochloric acid (e.g., 5 M HCl) and ethanol (to aid solubility).
-
Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated base solution (e.g., NaOH or NH₄OH) until the solution is basic to litmus paper. This will precipitate the free amine.
-
Collect the 4-bromoaniline product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to improve purity.
References
-
Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Unknown. (2024, August 2). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Unknown. (n.d.). A Convenient Method for Bromination of Aromatic Amines. Synthetic Communications, 23(6). Retrieved from [Link]
-
Unknown. (n.d.). Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study. Synthetic Communications, 49(11). Retrieved from [Link]
-
Filo. (2025, February 27). How to form Ortho bromo aniline. Retrieved from [Link]
-
Semantic Scholar. (2014, October 1). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Suggest a mechanism for the bromination of aniline. Retrieved from [Link]
-
Unknown. (n.d.). A selective bromination of aromatic amines. Journal of the Chemical Society C: Organic. Retrieved from [Link]
- BenchChem. (2025).
-
Khan Academy. (n.d.). Bromination of Aniline [Video]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of Monobrominated Anilines via Bromination-lsomerization. Math-Net.Ru. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study. Retrieved from [Link]
-
Quick Company. (2017, January 5). Regio Selective Molecular Bromination Of Substituted Aniline. Retrieved from [Link]
-
RSC Publishing. (2022, July 5). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
American Chemical Society. (n.d.). STUDIES ON THE DIRECTIVE INFLUENCE OF SUBSTITUENTS IN THE BENZENE RING. IV. THE PARTIAL BROMINATION OF DERIVATIVES OF ANILINE1. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline [Video]. Retrieved from [Link]
-
ResearchGate. (2025, August 5). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Retrieved from [Link]
-
YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
Quora. (2021, March 23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
YouTube. (2021, May 19). Protecting Groups for Aromatic Rings. Retrieved from [Link]
Sources
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Regio Selective Molecular Bromination Of Substituted Aniline [quickcompany.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. jackwestin.com [jackwestin.com]
- 17. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 18. m.mathnet.ru [m.mathnet.ru]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Monitoring the Synthesis of 4-Bromo-5-methyl-2-nitroaniline by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 4-Bromo-5-methyl-2-nitroaniline. Here, we move beyond simple procedural lists to offer a comprehensive resource grounded in scientific principles and practical field experience. Our aim is to empower you to troubleshoot common issues and interpret your results with confidence.
Overview of the Synthesis and the Critical Role of TLC Monitoring
The synthesis of this compound typically involves the nitration of 4-bromo-3-methylaniline or the bromination of 3-methyl-2-nitroaniline. Regardless of the specific route, careful monitoring of the reaction's progress is paramount to ensure complete conversion of the starting material and to minimize the formation of impurities. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose—it is rapid, inexpensive, and provides immediate qualitative feedback on the composition of the reaction mixture.
By comparing the chromatographic behavior of the reaction mixture against that of the starting material and, ideally, a pure sample of the product, a researcher can visually track the disappearance of reactants and the appearance of the desired product. This allows for the timely quenching of the reaction, preventing over-reaction or the formation of side products.
Visualizing the Process: A Workflow for Success
To effectively monitor this synthesis, a systematic workflow is essential. The following diagram outlines the key stages, from sample preparation to data interpretation.
Caption: Workflow for TLC Monitoring of the Synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during the TLC monitoring of the this compound synthesis.
Q1: My starting material and product spots are too close together (similar Rf values). How can I improve separation?
A1: This is a frequent issue when the starting material and product have similar polarities. Here’s a systematic approach to improving resolution:
-
Solvent System Optimization: The polarity of the mobile phase is the most critical factor.
-
If the spots are near the top of the plate (high Rf), the solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) or switch to a less polar one.
-
If the spots are near the bottom of the plate (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Try Different Solvent Classes: If adjusting polarity within one solvent system (e.g., ethyl acetate/hexane) is insufficient, switch to a different class of solvents. This can alter the specific interactions between your compounds and the stationary phase. Consider mixtures like dichloromethane/methanol or toluene/ethyl acetate.
-
Utilize a Co-spot: Always run a "co-spot" lane where you apply both the starting material and the reaction mixture to the same spot. If you see a single, elongated spot, your starting material and product are likely not separating well. If you see two distinct spots, you can be more confident in your analysis.
| Solvent System (v/v) | Polarity | Typical Application |
| 100% Hexane | Very Low | For very nonpolar compounds. |
| 10-30% Ethyl Acetate in Hexane | Low to Medium | A good starting point for many organic reactions. |
| 50% Ethyl Acetate in Hexane | Medium | For compounds of intermediate polarity. |
| 5-10% Methanol in Dichloromethane | Medium to High | For more polar compounds like anilines. |
Q2: The spots on my TLC plate are streaking. What's causing this and how do I fix it?
A2: Streaking can obscure your results and make interpretation difficult. The common culprits are:
-
Sample Overloading: You may have applied too much sample to the plate. Try diluting your sample before spotting it.
-
Acidic or Basic Compounds: Anilines are basic and can interact strongly with the slightly acidic silica gel, causing streaking. Adding a small amount of a base, like triethylamine (0.1–2.0%), to your eluting solvent can often resolve this issue by neutralizing the acidic sites on the silica.
-
Insoluble Material: If your sample hasn't fully dissolved in the spotting solvent, it can cause streaking from the baseline. Ensure your sample is completely dissolved before spotting.
Q3: I don't see any spots on my TLC plate after development. What went wrong?
A3: This can be alarming, but it's usually due to one of a few simple reasons:
-
Insufficient Concentration: Your sample may be too dilute. Try concentrating your sample or spotting the same location multiple times (allowing the solvent to dry between applications) to increase the amount of analyte.
-
Improper Visualization Technique: this compound, being an aromatic and conjugated system, should be visible under UV light (254 nm). If you're not using a UV lamp, you likely won't see the spots. If UV visualization fails, you can try staining with iodine vapor, which complexes with many organic compounds to produce brown spots.
-
Sample Evaporation: If your compound is particularly volatile, it may have evaporated from the plate. This is less likely with the target compound but is a possibility to consider.
-
Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the line where you spotted your samples. If the spotting line is submerged, your sample will dissolve into the solvent reservoir instead of migrating up the plate.
Q4: The reaction seems to be stalled; the starting material spot isn't getting any smaller. What should I do?
A4: Before concluding that the reaction has stopped, consider the following:
-
Re-evaluate Your TLC: Ensure your TLC system is providing good separation. If the product has a very similar Rf to the starting material, it may be difficult to perceive a change.
-
Check Reaction Conditions: Nitration reactions of anilines can be complex. The strongly acidic conditions can protonate the amino group, forming an anilinium ion which deactivates the ring towards electrophilic substitution. This can slow down or halt the reaction. Re-verify your reaction temperature and the concentrations of your reagents.
-
Consider Side Reactions: Direct nitration of anilines can sometimes lead to oxidation and the formation of tarry byproducts, which may not be easily visible on TLC.
Detailed Experimental Protocol: TLC Monitoring
-
Chamber Preparation: Line a developing chamber with filter paper and add your chosen solvent system to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere inside to become saturated with solvent vapors.
-
Plate Preparation: Using a pencil, gently draw a faint line about 1 cm from the bottom of a silica gel TLC plate. Mark three small, evenly spaced points on this line for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spotting:
-
Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, apply a small spot of this solution to the "SM" and "Co" marks.
-
Withdraw a small aliquot from your reaction mixture. If necessary, dilute it with a volatile solvent.
-
Spot the diluted reaction mixture on the "Rxn" and "Co" marks.
-
-
Development: Carefully place the TLC plate in the prepared chamber, ensuring the solvent level is below the spotting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the spots in the "Rxn" lane to the "SM" lane to determine the extent of the reaction. The appearance of a new spot (the product) and the diminishing intensity of the starting material spot indicate that the reaction is proceeding.
-
Interpreting Your TLC Plate: A Visual Guide
The following diagram illustrates how to interpret a typical TLC plate during the reaction.
Technical Support Center: Optimizing Solvent Conditions for 4-Bromo-5-methyl-2-nitroaniline Reactions
Welcome to the technical support center for 4-Bromo-5-methyl-2-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Here, we provide in-depth, field-proven insights into optimizing solvent conditions for the two primary transformations of this molecule: Nucleophilic Aromatic Substitution (SNAr) and the selective reduction of the nitro group. Our goal is to move beyond simple protocols and explain the fundamental principles that govern reaction success, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions: Core Principles of Solvent Selection
This section addresses foundational questions regarding the physicochemical properties of this compound and how they influence solvent choice.
Q1: What are the key structural features of this compound that dictate its reactivity and solubility?
A1: The reactivity of this compound is governed by the interplay of its substituents on the benzene ring.
-
Electron-Withdrawing Nitro Group (-NO₂): This group is paramount. It strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr) by withdrawing electron density, making the ring electrophilic.[1] This effect is most pronounced at the ortho and para positions relative to the nitro group.
-
Leaving Group (Bromine, -Br): The bromine atom at position 4 is a good leaving group, positioned ortho to the activating nitro group, making it highly susceptible to displacement by nucleophiles.
-
Amine and Methyl Groups (-NH₂ and -CH₃): These electron-donating groups have a less pronounced electronic effect on the primary reaction sites but do influence the overall polarity and solubility of the molecule.
-
Solubility: The molecule possesses both polar (nitro, amine) and non-polar (bromomethyl-aromatic) characteristics, giving it moderate solubility in a range of organic solvents. However, it is generally poorly soluble in non-polar solvents like hexanes and requires more polar systems for effective dissolution.
Q2: How do different solvent classes affect the two main reaction types for this molecule?
A2: Solvent choice is critical and depends entirely on the intended transformation. The two primary reaction pathways, SNAr and nitro reduction, have opposing solvent requirements.
-
For Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents are the gold standard.[2] These solvents possess high dielectric constants and dipoles but lack acidic protons.
-
Mechanism: SNAr reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][3][4] The formation of this complex is typically the slow, rate-determining step.[5]
-
Role of Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): They excel at solvating cations (like the counter-ion of the nucleophile) but poorly solvate anions (the nucleophile itself). This leaves the nucleophile "naked" and highly reactive. Crucially, they effectively stabilize the dispersed negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining step and dramatically accelerating the reaction.[6]
-
-
For Nitro Group Reduction: A wider range of solvents can be used, but polar protic solvents are most common, especially for catalytic transfer hydrogenation or reductions using metals in acidic media.
-
Mechanism: This is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates to the final amine.[7] The specific mechanism depends on the chosen reagent.
-
Role of Polar Protic Solvents (e.g., Ethanol, Methanol, Water, Acetic Acid): These solvents act as a source of protons, which is essential for many reduction pathways (e.g., using Fe, Sn, or Zn in acid).[8] For catalytic transfer hydrogenation (e.g., using Pd/C and a hydrogen donor like ammonium formate), alcohols like methanol or ethanol are excellent choices as they readily dissolve the hydrogen donor and the substrate.[9]
-
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides direct answers to specific problems you may encounter during your experiments.
Issue 1: Poor Solubility of Starting Material
-
Symptom: this compound fails to dissolve completely in the chosen solvent, even with heating, leading to a heterogeneous mixture and poor reaction kinetics.
-
Underlying Cause: A mismatch between the polarity of the substrate and the solvent. While moderately polar, the compound can struggle to dissolve in solvents of insufficient polarity like toluene or diethyl ether, especially at higher concentrations.
-
Solution Strategy:
-
Increase Solvent Polarity: Switch to a more polar solvent appropriate for your reaction type. For an SNAr reaction, if THF is failing, move to acetonitrile, DMF, or DMSO.
-
Use a Co-Solvent System: If a single solvent is not ideal (e.g., a reactant is only soluble in a less polar solvent), a co-solvent system can be effective. For instance, a mixture of THF and DMF can sometimes provide the right balance.
-
Increase Temperature: If the reaction chemistry allows, increasing the temperature will improve the solubility of most organic solids. Ensure the temperature does not exceed the decomposition point of your reactants or the boiling point of the solvent.
-
Issue 2: Low or No Conversion in an SNAr Reaction
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material after the expected reaction time.
-
Underlying Cause: This is almost always due to insufficient activation of the nucleophile or inadequate stabilization of the Meisenheimer intermediate. The primary culprit is often the solvent.
-
Solution Strategy:
-
Switch to a Polar Aprotic Solvent: If you are using a solvent like THF, ethanol, or toluene for an SNAr reaction, the rate will likely be extremely slow. The use of a polar protic solvent like ethanol can stabilize the nucleophile through hydrogen bonding, making it less reactive and hindering the reaction.[10] Immediately switch to DMF or DMSO. These solvents will accelerate the rate, often by several orders of magnitude.
-
Ensure Anhydrous Conditions: Water can compete with your nucleophile and react with strong bases. Use anhydrous solvents and properly dried glassware.
-
Increase Temperature: SNAr reactions often require heat. Reactions in DMF or DMSO can often be heated to 80-150 °C to achieve a reasonable rate.
-
Issue 3: Dehalogenation (Loss of Bromine) During Nitro Reduction
-
Symptom: Your final product is 4-methyl-2-nitroaniline or 3-methyl-benzene-1,2-diamine, indicating that the bromine atom was reductively cleaved.
-
Underlying Cause: The catalyst or reagent used for the nitro reduction is too harsh and also reduces the aryl-bromide bond. This is a very common side reaction with standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and molecular hydrogen (H₂).[8]
-
Solution Strategy:
-
Change the Catalyst: Instead of Pd/C, use a catalyst known to be less prone to causing dehalogenation, such as Raney Nickel or sulfided Platinum on Carbon (Pt/C).[8][9]
-
Switch to a Non-Catalytic Method: Metal-acid reductions are highly chemoselective for the nitro group and will not typically cleave the C-Br bond. Excellent choices include:
-
Use Catalytic Transfer Hydrogenation (CTH): CTH using a hydrogen donor like ammonium formate or hydrazine with Pd/C is often much less aggressive than high-pressure H₂ and can provide excellent selectivity.[9]
-
Data Presentation & Visualization
Table 1: Properties of Common Solvents for Optimizing Reactions
This table summarizes key properties of solvents relevant to reactions with this compound. Solvents are categorized by their class to guide selection.
| Solvent | Class | Polarity Index | Dielectric Constant (ε) | Boiling Point (°C) | Suitability Notes |
| Toluene | Aromatic | 2.4 | 2.38 | 111 | Low polarity; poor choice for SNAr. Can be used for some reductions if reactants are soluble. |
| Tetrahydrofuran (THF) | Ether | 4.0 | 7.58 | 66 | Moderate polarity. Can work for some reductions, but generally too slow for SNAr. |
| Ethyl Acetate (EtOAc) | Ester | 4.4 | 6.02 | 77 | Good for extractions and chromatography. A common solvent for SnCl₂ reductions. |
| Methanol (MeOH) | Polar Protic | 5.1 | 32.70 | 65 | Excellent for CTH and metal-acid reductions. Poor choice for SNAr as it solvates nucleophiles. |
| Ethanol (EtOH) | Polar Protic | 4.3 | 24.55 | 78 | Similar to methanol. A preferred solvent for many nitro reductions.[11] |
| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | 37.5 | 82 | Good choice for SNAr, offering a balance of polarity and a lower boiling point than DMF/DMSO. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.71 | 153 | Excellent choice for SNAr. High boiling point allows for a wide reaction temperature range. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.68 | 189 | The most polar common aprotic solvent. Maximizes SNAr rates but can be difficult to remove. |
Data sourced from various chemical property databases and indices.[7][12]
Logical Workflow Diagrams
The following diagrams, generated using DOT language, provide a visual guide for decision-making in your experimental design.
Caption: Solvent selection workflow based on the desired chemical transformation.
Caption: A logical flowchart for troubleshooting common reaction failures.
Experimental Protocols
The following protocols are provided as robust starting points. They include self-validation steps (reaction monitoring) and are designed for high fidelity.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical reaction to displace the bromine with a generic primary or secondary amine.
-
Reagent Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.).
-
Add a suitable base if required (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) for reactions involving amine salts or to scavenge acid formed.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
-
Solvent and Reagent Addition:
-
Add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.2-0.5 M.
-
Begin stirring to dissolve the solids.
-
Add the amine nucleophile (1.1-1.5 equiv.) via syringe.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is recommended).
-
Self-Validation: Monitor the reaction progress every 1-2 hours by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot, dilute it with ethyl acetate, and spot it on a TLC plate against the starting material. A successful reaction will show the consumption of the starting material and the appearance of a new, typically less polar, product spot.
-
-
Workup and Purification:
-
Once the reaction is complete (as judged by monitoring), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Selective Nitro Group Reduction via Catalytic Transfer Hydrogenation (CTH)
This protocol describes a reliable method to reduce the nitro group to an amine while preserving the bromine atom.[9]
-
Reagent Preparation:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.).
-
Add ammonium formate (HCOONH₄, 4.0-5.0 equiv.).
-
-
Solvent and Catalyst Addition:
-
Add Methanol (MeOH) to achieve a concentration of 0.1-0.2 M. Stir until all solids are dissolved.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight). Note: Pd/C can be pyrophoric; handle with care.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to a gentle reflux (around 65-70 °C). You should observe gas evolution (CO₂ and NH₃).
-
Self-Validation: Monitor the reaction progress every 30 minutes by TLC. The product, 4-Bromo-5-methyl-benzene-1,2-diamine, will have a significantly different Rf value from the starting material.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air as it may ignite. Keep it wet with solvent.
-
Wash the Celite pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by recrystallization or flash column chromatography if necessary.
-
References
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 12, 2026, from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
Campodónico, P. R., Olivares, B., & Tapia, R. A. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 583. [Link]
-
Synlett. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Thieme Connect. Retrieved January 12, 2026, from [Link]
-
Abaee, M. S., Cheraghi, Z., & Sh-Por, S. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(10), 1545-1553. [Link]
-
ResearchGate. (n.d.). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved January 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]
-
Honeywell. (n.d.). Dielectric Constant. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Retrieved January 12, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Retrieved January 12, 2026, from [Link]
-
Leah4sci. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) [Video]. YouTube. [Link]
-
Green Chemistry & Reaction Conditions. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2016). Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Scope of the meta-bromoaniline synthesis. Retrieved January 12, 2026, from [Link]
-
NIH National Library of Medicine. (n.d.). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. Retrieved January 12, 2026, from [Link]
-
ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up & Purification of 4-Bromo-5-methyl-2-nitroaniline
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-methyl-2-nitroaniline. The focus is on the critical work-up and purification stages, which are paramount for obtaining a high-purity product suitable for downstream applications. The information is structured to anticipate and resolve common experimental challenges through detailed protocols, troubleshooting guides, and frequently asked questions.
Foundational Principles of the Work-up
The synthesis of this compound, like many electrophilic aromatic substitutions (especially nitrations), typically concludes with the desired product in a highly acidic and complex reaction mixture.[1][2] The primary objectives of the work-up procedure are to:
-
Quench the Reaction: To rapidly halt the reaction and prevent the formation of over-nitrated or oxidized byproducts.
-
Isolate the Crude Product: To precipitate the product from the reaction solvent, separating it from acids and soluble impurities.
-
Neutralize Acidity: To remove residual strong acids (e.g., sulfuric acid) which can compromise product stability and downstream reactions.
-
Purify the Product: To remove any remaining impurities through techniques like recrystallization, achieving the desired analytical purity.
The following workflow provides a visual overview of the standard procedure.
Sources
Characterization of byproducts in "4-Bromo-5-methyl-2-nitroaniline" synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-5-methyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on identifying and mitigating the formation of common byproducts. Our goal is to provide you with the expertise and practical insights necessary to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and logical laboratory-scale synthesis of this compound is achieved through the electrophilic nitration of the commercially available precursor, 3-Bromo-4-methylaniline.[1][2][3] This reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.
Q2: What are the expected major and minor byproducts in this synthesis?
The formation of byproducts is primarily governed by the directing effects of the substituents on the 3-Bromo-4-methylaniline starting material. The amino (-NH2) group is a strongly activating ortho-, para-director, the methyl (-CH3) group is a weakly activating ortho-, para-director, and the bromo (-Br) group is a deactivating ortho-, para-director.[4][5]
Based on these electronic effects and steric considerations, the primary byproducts are expected to be positional isomers of the desired product. The main potential byproducts include:
-
2-Bromo-4-methyl-5-nitroaniline: Formation of this isomer is possible due to nitration para to the amino group and ortho to the methyl group.
-
5-Bromo-4-methyl-2-nitroaniline: This isomer can arise from nitration ortho to the amino group.
-
Oxidation Products: Direct nitration of anilines, especially under harsh acidic conditions, can lead to the formation of tarry oxidation byproducts due to the high reactivity of the amino group.[6][7]
-
Dinitrated Byproducts: Under forcing conditions, a second nitro group could be added to the ring.
Q3: How can I control the regioselectivity of the nitration to favor the desired product?
Controlling the regioselectivity is crucial for maximizing the yield of this compound. Key strategies include:
-
Protection of the Amino Group: To mitigate the strong activating and ortho-, para-directing effect of the amino group and to prevent oxidation, it can be protected as an acetanilide. This is a common strategy in the electrophilic substitution of anilines.[7] The amide is still an ortho-, para-director but is less activating than the free amine.
-
Reaction Temperature: Nitration reactions are typically exothermic.[8] Maintaining a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent can help to control the reaction rate and improve selectivity.
-
Choice of Nitrating Agent: Milder nitrating agents can sometimes provide better regioselectivity compared to the aggressive nitric acid/sulfuric acid mixture.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Suboptimal reaction temperature.- Incorrect ratio of reactants.- Oxidation of the starting material. | - Maintain a low and consistent temperature during the reaction.- Carefully control the stoichiometry of the nitrating agent.- Consider protecting the amino group as an acetanilide prior to nitration. |
| High levels of isomeric impurities | - Strong directing effect of the amino group leading to a mixture of products.- Reaction temperature is too high. | - Employ a protecting group strategy for the amino group.- Lower the reaction temperature to improve selectivity. |
| Formation of dark, tarry substances | - Oxidation of the aniline starting material by the strong acid mixture. | - Protect the amino group before nitration.- Use a milder nitrating agent if possible. |
| Presence of dinitrated byproducts | - Excess of nitrating agent.- Reaction time is too long or temperature is too high. | - Use a stoichiometric amount of the nitrating agent.- Monitor the reaction progress by TLC or HPLC and quench the reaction upon completion. |
Analytical Characterization of Byproducts
Accurate identification and quantification of byproducts are essential for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for separating and quantifying the desired product and its isomeric byproducts.[10][11]
Illustrative HPLC Method for Isomer Separation:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30-35 min: 90% to 30% B35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the crude reaction mixture.
-
Dissolve the sample in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.
-
Further dilute the stock solution as needed to be within the linear range of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification of volatile impurities and byproducts.[12][13]
Representative GC-MS Method:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 2 minRamp at 10 °C/min to 280 °CHold for 10 min at 280 °C |
| Injector Temperature | 250 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude sample.
-
Dissolve the sample in 10 mL of a suitable solvent like methanol or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the desired product and its isomers.[14] Key differences in the chemical shifts and coupling patterns of the aromatic protons can help distinguish between the various positional isomers.
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the synthesis and the key decision points for troubleshooting.
Caption: Synthetic and analytical workflow for this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Substituent Effects in Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]
-
Nitration of aniline. (2019, May 25). Chemistry Stack Exchange. Retrieved from [Link]
-
Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Why is nitration of aniline difficult? (2025, July 23). askIITians. Retrieved from [Link]
-
Direct nitration of aniline is not possible. Why? (2017, May 31). Quora. Retrieved from [Link]
-
Electrophilic Aromatic Substitution. (2025, June 19). Making Molecules. Retrieved from [Link]
-
Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Separation of m-Bromoaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Substituent Effects in Electrophilic Substitutions. (n.d.). Fundamentals of Organic Chemistry. Retrieved from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]
-
Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
- Method of preparing 3-bromo-4-methylaniline. (n.d.). Google Patents.
- Preparation method of bromoaniline. (n.d.). Google Patents.
-
4-Bromo-2-methyl-5-nitroaniline. (n.d.). PubChem. Retrieved from [Link]
-
13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]
-
3-bromo-4-methylaniline (C7H8BrN). (n.d.). PubChemLite. Retrieved from [Link]
-
Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). Retrieved from [Link]
-
Experiment 4:: TLC and HPLC of Nitroanilines. (n.d.). Scribd. Retrieved from [Link]
-
method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. Retrieved from [Link]
-
4-Bromo-2-nitroaniline. (n.d.). PubChem. Retrieved from [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5). Royal Society of Chemistry. Retrieved from [Link]
-
Synthetic Protocols for Aromatic Nitration: A Review. (2021, February 4). ResearchGate. Retrieved from [Link]
-
HPLC Method for Analysis of Bromoform on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
3-Bromo-4-methylaniline. (2025, August 26). Chemsrc. Retrieved from [Link]
-
3-Bromo-4-ethylaniline. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 3-Bromo-4-methylaniline 98 7745-91-7 [sigmaaldrich.com]
- 2. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]
- 3. 7745-91-7|3-Bromo-4-methylaniline|BLD Pharm [bldpharm.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 6. quora.com [quora.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. rsc.org [rsc.org]
- 13. ajrconline.org [ajrconline.org]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: Post-Synthesis Purification of 4-Bromo-5-methyl-2-nitroaniline
Welcome to the technical support guide for the purification of 4-Bromo-5-methyl-2-nitroaniline (CAS No. 827-32-7)[1]. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high purity for this critical intermediate after its initial synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges encountered after the synthesis of this compound.
Q1: My crude product is a dark, oily tar instead of a solid. What likely went wrong?
A1: This is a frequent issue, typically pointing to two primary causes:
-
Oxidative Degradation: The aniline functional group is highly susceptible to oxidation, especially under the harsh acidic and oxidative conditions of nitration.[2] If the amino group of the precursor (e.g., 4-bromo-3-methylaniline) was not adequately protected, or if excess nitrating agent was used, side reactions can lead to the formation of polymeric, tarry materials.[3]
-
Incomplete Reaction or Isomeric Impurities: The presence of significant amounts of unreacted starting materials or a complex mixture of regioisomers can depress the melting point of the product, resulting in an oil or low-melting solid. The synthesis of substituted nitroanilines requires careful control of reaction conditions to achieve the desired regioselectivity.[4][5]
Q2: What are the most probable impurities I need to remove from my crude this compound?
A2: The impurity profile is intrinsically linked to the synthetic route employed. Assuming the synthesis proceeds via nitration of 4-bromo-3-methylaniline, the most common impurities include:
-
Unreacted Starting Material: 4-bromo-3-methylaniline.
-
Positional Isomers: The nitration of 4-bromo-3-methylaniline can yield other isomers, such as 4-bromo-3-methyl-6-nitroaniline, due to the directing effects of the substituents on the aromatic ring.[6]
-
Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitrated species.[7]
-
Residual Acids: Inorganic acids (H₂SO₄, HNO₃) from the nitrating mixture are often present and must be neutralized and removed.[8]
Q3: Which purification technique should I attempt first: recrystallization or column chromatography?
A3: For crystalline organic solids, recrystallization is almost always the preferred first-line purification technique . It is more cost-effective, scalable, and often sufficient for removing the majority of impurities. Column chromatography is a more powerful, but also more resource-intensive, technique that should be reserved for situations where recrystallization fails, such as:
-
Separating impurities with very similar solubility profiles.
-
Removing small amounts of highly colored impurities that co-crystallize with the product.
-
Isolating the desired product from a complex mixture of isomers when a pure crystalline solid cannot be obtained.[9]
Section 2: Primary Purification Protocol - Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[10] The goal is to find a solvent that dissolves the target compound well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.
Solvent Selection Guide
The choice of solvent is the most critical parameter for successful recrystallization. The table below provides a starting point for solvent screening for this compound.
| Solvent | Boiling Point (°C) | Suitability & Rationale | Potential Issues |
| Ethanol | 78 | Excellent First Choice. The polarity is well-suited for many nitroanilines, often providing good solubility when hot and poor solubility when cold.[11][12] | May have high solvency even when cold, potentially reducing yield. |
| Methanol | 65 | Good Alternative. Similar polarity to ethanol but with a lower boiling point, making it easier to remove. | Higher risk of dissolving the product at room temperature. |
| Isopropanol | 82 | A good balance of polarity and boiling point. Can sometimes offer better selectivity than ethanol. | None typically noted, a solid choice for screening. |
| Water | 100 | The product is likely insoluble. Can be used as an anti-solvent in a mixed-solvent system (e.g., Ethanol/Water).[13][14] | Not suitable as a primary solvent. |
| Toluene | 111 | May be effective for removing more polar impurities. | Higher boiling point requires more care; product may oil out if cooled too quickly. |
Detailed Step-by-Step Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with gentle swirling on a hot plate.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Adding a large excess of solvent will significantly reduce your final yield.[15]
-
Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) or colored tars are present, perform a hot gravity filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization on the funnel.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solution (the "mother liquor").[15]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum on the filter paper. For final drying, they can be transferred to a watch glass or placed in a vacuum oven at a temperature well below the compound's melting point. The reported melting point is approximately 118°C.[16]
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound via recrystallization.
Section 3: Advanced Purification - Flash Column Chromatography
When recrystallization is insufficient, flash column chromatography is the method of choice for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[17]
Troubleshooting Guide (Q&A Format)
Q1: My compound is streaking badly on the TLC plate and the column, giving poor separation. How can I fix this?
A1: This is a classic problem when purifying basic amines on acidic silica gel.[18] The lone pair on the amine's nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or slow, uneven elution (tailing).
-
Solution: Deactivate the silica gel by adding a small amount of a competing base to your eluent system. A common choice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[19] This small, volatile base will preferentially interact with the acidic sites on the silica, allowing your target compound to elute more cleanly.
Q2: I can't separate my product from an impurity with a very similar Rf value. What are my options?
A2: This indicates that the chosen solvent system does not provide adequate selectivity.
-
Solution 1 (Change Polarity): If you are using a hexane/ethyl acetate system, try switching to a different solvent system with different chemical properties, such as dichloromethane/methanol.
-
Solution 2 (Use a Gradient): Instead of running the column with a single solvent mixture (isocratic elution), use a gradient elution. Start with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity over the course of the separation. This can often resolve closely-eluting spots.
-
Solution 3 (Change Stationary Phase): If silica gel fails, consider using a different stationary phase. Basic alumina can be effective for purifying amines. Alternatively, amine-functionalized silica columns are commercially available and designed specifically to prevent the tailing issues seen with standard silica.[18][19]
Protocol: Flash Column Chromatography
-
Select Eluent: Using TLC, find a solvent system that gives the desired product an Rf value of approximately 0.3-0.4. A good starting point is a mixture of Hexane and Ethyl Acetate. Remember to add ~0.5% triethylamine if tailing is observed.
-
Pack Column: Pack a glass column with silica gel using the chosen eluent (as a slurry).
-
Load Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to force the solvent through the silica gel at a steady rate.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes.
-
Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.
Troubleshooting Logic for Column Chromatographydot
Sources
- 1. 827-32-7|this compound|BLD Pharm [bldpharm.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Toluene is nitrated and resulting product is reduced with \mathrm{Sn} / \.. [askfilo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Chromatography [chem.rochester.edu]
- 10. scribd.com [scribd.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. magritek.com [magritek.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. echemi.com [echemi.com]
- 17. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 18. biotage.com [biotage.com]
- 19. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-5-methyl-2-nitroaniline and 4-Bromo-3-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Structural and Electronic Overview: The Basis of Differential Reactivity
The reactivity of these isomers is fundamentally governed by the interplay of electronic and steric effects imparted by the bromo, methyl, nitro, and amino substituents on the aniline ring.
4-Bromo-5-methyl-2-nitroaniline places the methyl group meta to the amino group, while 4-Bromo-3-methyl-2-nitroaniline positions the methyl group ortho to the amino group. This seemingly minor positional change has significant consequences for the electronic environment and steric accessibility of the reactive centers within each molecule.
dot graph "Molecular_Structures" { layout=neato; node [shape=plaintext];
} Caption: Comparison of the key structural features of the two isomers.
Electronic Effects:
The reactivity of a substituted aniline is largely dictated by the electron density on the amino group and the aromatic ring. This is influenced by the cumulative inductive and resonance effects of all substituents.
-
Amino Group (-NH₂): A potent activating group that donates electron density to the ring through a positive resonance effect (+R), enhancing the ring's nucleophilicity. It directs incoming electrophiles to the ortho and para positions.
-
Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring via both a negative inductive (-I) and a powerful negative resonance (-R) effect.[1] This deactivation is most pronounced at the ortho and para positions relative to the nitro group.
-
Bromo Group (-Br): An electron-withdrawing group through its -I effect, but a weak electron-donating group through its +R effect (due to its lone pairs). Overall, it is a deactivating but ortho, para-directing group.
-
Methyl Group (-CH₃): An electron-donating group through a positive inductive (+I) effect and hyperconjugation.[2]
In both isomers, the strong electron-withdrawing nitro group significantly reduces the overall electron density of the aromatic ring and the basicity of the amino group. However, the position of the methyl group introduces a key electronic difference. In This compound , the methyl group is meta to the amino group, and its electron-donating effect on the amino nitrogen is primarily inductive. In 4-Bromo-3-methyl-2-nitroaniline , the ortho-methyl group can exert a more direct electronic influence on the adjacent amino group.
Steric Effects: The "Ortho Effect"
The most significant differentiator between these two molecules is the steric environment around the amino group. 4-Bromo-3-methyl-2-nitroaniline is subject to the "ortho effect," where the bulky methyl group adjacent to the amino group introduces steric hindrance.[3] This hindrance can:
-
Inhibit Protonation: The steric clash between the ortho-methyl group and the hydrogens of the protonated amino group (-NH₃⁺) destabilizes the conjugate acid, thereby reducing the basicity of the aniline.[3]
-
Influence Reaction Accessibility: The steric bulk can impede the approach of reagents to the amino group and the adjacent positions on the ring.
Comparative Reactivity Analysis
Based on the interplay of these electronic and steric factors, we can predict the differential reactivity of the two isomers in key chemical transformations.
Basicity (pKa of the Conjugate Acid)
The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton.
-
This compound: The primary determinant of basicity is the powerful electron-withdrawing effect of the ortho-nitro group, which significantly delocalizes the nitrogen lone pair, reducing basicity. The meta-methyl group has a minor, base-strengthening inductive effect.
-
4-Bromo-3-methyl-2-nitroaniline: This isomer is expected to be a significantly weaker base. In addition to the electronic withdrawal by the nitro group, the steric hindrance from the ortho-methyl group will destabilize the corresponding anilinium ion upon protonation.[3] This steric inhibition of protonation is a well-documented phenomenon in ortho-substituted anilines.
Predicted Basicity Ranking: this compound > 4-Bromo-3-methyl-2-nitroaniline
While experimental pKa values for these specific molecules are not readily found, computational methods can provide reliable predictions. Studies have shown good correlation between calculated electronic parameters and experimental pKa values for substituted anilines.[4][5]
| Isomer | Key Factors Influencing Basicity | Predicted Relative pKa |
| This compound | Dominant -R effect of -NO₂; Minor +I effect of -CH₃ | Higher |
| 4-Bromo-3-methyl-2-nitroaniline | Dominant -R effect of -NO₂; Steric inhibition of protonation by ortho-CH₃ | Lower |
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electrophile. The reactivity is governed by the overall electron density of the ring. The amino group is a strong activating, ortho, para-director, while the nitro and bromo groups are deactivating.[6]
-
This compound: The positions ortho and para to the activating amino group are C6 and C4, respectively. However, C4 is already substituted with a bromine atom. The C6 position is sterically unencumbered.
-
4-Bromo-3-methyl-2-nitroaniline: The position para to the amino group (C5) is unsubstituted. However, the position ortho to the amino group (C1) is blocked by the nitro group, and the other ortho position (C3) is blocked by the methyl group. Furthermore, the steric bulk of the ortho-methyl group may hinder the approach of an electrophile to the adjacent C5 position to some extent.
Given the strong deactivation by the nitro group in both molecules, harsh conditions would likely be required for EAS. However, we can predict the relative reactivity and regioselectivity.
Predicted EAS Reactivity Ranking: this compound ≈ 4-Bromo-3-methyl-2-nitroaniline (both are highly deactivated).
Predicted Regioselectivity:
-
This compound: Substitution is most likely at the C6 position, which is ortho to the amino group and sterically accessible.
-
4-Bromo-3-methyl-2-nitroaniline: Substitution is most likely at the C5 position, which is para to the amino group.
dot graph "EAS_Regioselectivity" { layout=neato; node [shape=plaintext];
} Caption: Predicted sites of electrophilic attack.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups ortho and/or para to the leaving group. In this case, the leaving group is the bromide at C4.
For an SₙAr reaction to proceed, the aromatic ring must be electron-deficient to be attacked by a nucleophile, and the negative charge of the intermediate (a Meisenheimer complex) must be stabilized. This stabilization is most effective when electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack.
-
This compound: The strongly electron-withdrawing nitro group is ortho to the bromine atom (the leaving group). This positioning effectively stabilizes the negative charge that develops at C3 in the Meisenheimer intermediate through resonance.
-
4-Bromo-3-methyl-2-nitroaniline: The nitro group is also ortho to the bromine leaving group. Therefore, it will also effectively stabilize the Meisenheimer intermediate.
The primary difference in their SₙAr reactivity will likely stem from the electronic effect of the methyl group.
-
In This compound , the methyl group is at C5, which is meta to the site of nucleophilic attack (C4). Its electron-donating inductive effect will have a minor destabilizing influence on the negatively charged intermediate.
-
In 4-Bromo-3-methyl-2-nitroaniline , the methyl group is at C3, which is ortho to the site of nucleophilic attack. The electron-donating nature of the methyl group at this position will have a more pronounced destabilizing effect on the adjacent negative charge in the Meisenheimer complex.
Predicted SₙAr Reactivity Ranking: this compound > 4-Bromo-3-methyl-2-nitroaniline
dot graph "SNAr_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];
} Caption: Comparative workflow for Nucleophilic Aromatic Substitution.
Experimental Protocols: A Framework for Validation
To empirically validate these reactivity predictions, the following experimental protocols are proposed.
Protocol 1: Determination of Relative Basicity by Competitive Protonation
This experiment would provide a direct comparison of the basicities of the two isomers.
Methodology:
-
Prepare equimolar solutions of this compound and 4-Bromo-3-methyl-2-nitroaniline in a suitable solvent (e.g., acetonitrile).
-
Add a sub-stoichiometric amount of a strong acid (e.g., trifluoroacetic acid).
-
After equilibration, analyze the ratio of the protonated and unprotonated forms of each isomer using ¹H NMR spectroscopy or HPLC.
-
The isomer with the higher proportion of its protonated form is the stronger base.
Protocol 2: Comparative Kinetics of a Model SₙAr Reaction
This protocol would quantify the difference in reactivity towards nucleophilic aromatic substitution.
Methodology:
-
Prepare solutions of known concentration for each isomer and a suitable nucleophile (e.g., sodium methoxide) in a solvent like DMSO.
-
Maintain the reactions at a constant temperature in a thermostatted UV-Vis spectrophotometer.
-
Initiate the reaction by adding the nucleophile to the solution of the aniline derivative.
-
Monitor the reaction progress by observing the change in absorbance at a wavelength where the product absorbs and the starting material does not.
-
Under pseudo-first-order conditions (large excess of the nucleophile), the rate of the reaction can be determined from the change in absorbance over time.
-
Comparison of the rate constants will provide a quantitative measure of the relative reactivity.
Conclusion
The positional isomerism of the methyl group in this compound and 4-Bromo-3-methyl-2-nitroaniline leads to significant, predictable differences in their chemical reactivity.
-
4-Bromo-3-methyl-2-nitroaniline is predicted to be the less basic of the two isomers due to the steric hindrance of the ortho-methyl group, which destabilizes the conjugate acid.
-
In electrophilic aromatic substitution , both isomers are strongly deactivated, but will likely show different regioselectivity, with substitution occurring at C6 for this compound and C5 for 4-Bromo-3-methyl-2-nitroaniline.
-
This compound is anticipated to be more reactive towards nucleophilic aromatic substitution of the bromine atom. This is because the meta-positioning of its methyl group has a less pronounced destabilizing effect on the key Meisenheimer intermediate compared to the ortho-methyl group in its isomer.
These predictions, rooted in the foundational principles of electronic and steric effects, provide a robust framework for researchers in the rational design of synthetic routes and the anticipation of chemical behavior. The proposed experimental protocols offer a clear path to the empirical validation of these theoretical considerations.
References
-
Margabandu, R., & Subramani, K. (n.d.). pKa Prediction for Anilines. Scribd. Retrieved from [Link]
-
Margabandu, R., & Subramani, K. (n.d.). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved from [Link]
-
Fiveable. (n.d.). Meta-nitroaniline Definition. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]
-
chemeurope.com. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, November 25). Effect of nitro group basicity order of o,m and p nitroanilines? Retrieved from [Link]
-
MDPI. (n.d.). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]
-
Filo. (2025, November 21). Compare the basicity of 4-nitroaniline and 4-methylaniline. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Retrieved from [Link]
-
Lumen Learning. (n.d.). 1.31: Electrophilic Substitution. Retrieved from [Link]
-
RASAYAN Journal of Chemistry. (2024, January). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Bromo-5-methyl-2-nitroaniline Isomers
In the realms of pharmaceutical development and materials science, the precise structural elucidation of molecular entities is not merely a procedural step but the bedrock of innovation and safety. Positional isomers, molecules sharing an identical chemical formula but differing in the arrangement of substituents on a core scaffold, can exhibit profoundly different pharmacological, toxicological, and material properties. The subject of this guide, 4-Bromo-5-methyl-2-nitroaniline and its constitutional isomers, presents a classic analytical challenge. Differentiating these closely related compounds requires a multi-faceted spectroscopic approach, where each technique provides a unique piece of the structural puzzle.
This guide is structured to provide researchers, scientists, and drug development professionals with an in-depth, practical comparison of key spectroscopic methodologies. We will move beyond a simple recitation of data to explain the causality behind spectral differences, empowering the reader to develop robust analytical workflows for unambiguous isomer identification.
The Challenge: A Quartet of Isomers
To illustrate the comparative power of spectroscopic techniques, we will focus on the target compound, This compound (I) , and three of its positional isomers. These have been selected to represent common structural variations that can arise during synthesis.
| Compound ID | Structure | IUPAC Name |
| I | ![]() | This compound |
| II | ![]() | 4-Bromo-3-methyl-2-nitroaniline |
| III | ![]() | 2-Bromo-5-methyl-4-nitroaniline |
| IV | ![]() | 5-Bromo-4-methyl-2-nitroaniline |
Note: Placeholder images used for structural representation.
Our objective is to establish a clear, evidence-based strategy for distinguishing each of these compounds from the others.
¹H NMR Spectroscopy: Mapping Proton Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the chemical architecture of organic molecules.[1] It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For aromatic systems, ¹H NMR is particularly diagnostic.
Causality Behind Experimental Choices
The choice of a high-field spectrometer (e.g., 400 MHz or higher) is deliberate. Higher field strengths increase chemical shift dispersion, reducing the likelihood of signal overlap in the complex aromatic region of these isomers, which is critical for accurate interpretation. Deuterated solvents like DMSO-d₆ or CDCl₃ are used; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for its effect on the chemical shifts of labile protons like those of the amine group, often shifting them further downfield and away from aromatic signals.
Predicted Spectral Differences
The primary differentiators in the ¹H NMR spectra will be the chemical shifts (δ) and coupling constants (J) of the aromatic protons. The electronic nature of the substituents—electron-donating (-NH₂, -CH₃) and electron-withdrawing (-NO₂, -Br)—profoundly influences the shielding of adjacent protons.[1]
-
Protons adjacent to the -NO₂ group will be significantly deshielded, appearing at the lowest field (highest δ value).
-
Protons ortho to the -NH₂ group will be shielded, appearing at a higher field (lower δ value).
The splitting patterns are equally crucial:
-
Isomer I (this compound): Will exhibit two singlets in the aromatic region. The proton at C6 is adjacent to the amino group, and the proton at C3 is adjacent to the nitro group. There are no adjacent protons for J-coupling.
-
Isomer II (4-Bromo-3-methyl-2-nitroaniline): Will show two doublets in the aromatic region, corresponding to the protons at C5 and C6. These two protons are ortho to each other and will exhibit a typical ortho-coupling constant (J ≈ 8-9 Hz).
-
Isomer III (2-Bromo-5-methyl-4-nitroaniline): Will display two singlets. The proton at C3 is ortho to both the bromo and amino groups, while the proton at C6 is ortho to the methyl group.
-
Isomer IV (5-Bromo-4-methyl-2-nitroaniline): Will show two doublets for the protons at C3 and C6, which are meta-coupled (J ≈ 2-3 Hz).
Data Summary: Predicted ¹H NMR
| Compound ID | Aromatic Proton 1 (Position) | Aromatic Proton 2 (Position) | Key Differentiator |
| I | ~7.9 ppm (s, H-3) | ~6.8 ppm (s, H-6) | Two aromatic singlets |
| II | ~7.5 ppm (d, J≈8.5 Hz, H-5) | ~6.9 ppm (d, J≈8.5 Hz, H-6) | Two ortho-coupled doublets |
| III | ~8.0 ppm (s, H-3) | ~7.1 ppm (s, H-6) | Two aromatic singlets |
| IV | ~8.2 ppm (d, J≈2.5 Hz, H-3) | ~6.8 ppm (d, J≈2.5 Hz, H-6) | Two meta-coupled doublets |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the aniline isomer in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
While ¹H NMR maps the proton environment, ¹³C NMR provides a direct view of the carbon framework. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Causality Behind Experimental Choices
The number of signals in the proton-decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms. This is a powerful tool for distinguishing isomers, as different substitution patterns often lead to different molecular symmetries and, consequently, a different number of unique carbons. The chemical shifts are highly sensitive to the electronic environment; carbons attached to electron-withdrawing groups are shifted downfield (higher δ), while those attached to electron-donating groups are shifted upfield (lower δ).
Predicted Spectral Differences
All four isomers are asymmetric, meaning they should all exhibit 7 distinct carbon signals (6 aromatic, 1 methyl). The key to differentiation lies in the chemical shifts.
-
C-NO₂: The carbon directly attached to the nitro group will be significantly deshielded.
-
C-NH₂: The carbon attached to the amino group will also be downfield, but its shift is highly influenced by other substituents.
-
C-Br: The carbon bearing the bromine atom will show a characteristic shift, typically around 110-125 ppm.
-
C-CH₃: The methyl carbon itself will appear far upfield (~15-25 ppm).
By analyzing the specific chemical shifts, particularly of the substituted carbons, a clear distinction can be made. For instance, the relative shifts of the carbons bearing the nitro and amino groups will vary significantly depending on their positions relative to each other and the other substituents.
Data Summary: Predicted Key ¹³C NMR Shifts (Aromatic Region)
| Compound ID | Expected No. of Signals | Approx. δ for C-NO₂ (ppm) | Approx. δ for C-NH₂ (ppm) | Approx. δ for C-Br (ppm) |
| I | 7 | ~135 | ~148 | ~110 |
| II | 7 | ~138 | ~145 | ~115 |
| III | 7 | ~142 | ~150 | ~108 |
| IV | 7 | ~133 | ~152 | ~112 |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching the probe to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Acquisition Parameters:
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups within a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Causality Behind Experimental Choices
While all four isomers possess the same functional groups (-NH₂, -NO₂, -CH₃, C-Br), the precise frequencies of their vibrations can be subtly influenced by their electronic and steric environment. The most diagnostic regions are the N-H stretching region (3300-3500 cm⁻¹) and the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations unique to the overall molecular structure occur. A solid-state measurement (e.g., KBr pellet) is chosen to eliminate solvent interference and provide a consistent sampling method.[2]
Predicted Spectral Differences
-
N-H Stretch: The primary amine will show two distinct bands corresponding to symmetric and asymmetric stretching, typically around 3350-3490 cm⁻¹. The exact positions may shift slightly due to differences in hydrogen bonding in the crystal lattice of each isomer.
-
N=O Stretch: The nitro group will exhibit strong symmetric and asymmetric stretching bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The electronic interplay with other substituents can cause noticeable shifts in this region.
-
C-H Bending (Out-of-Plane): The pattern of C-H out-of-plane bending bands between 700-900 cm⁻¹ is highly characteristic of the substitution pattern on the benzene ring. This region can be a powerful, albeit complex, tool for differentiating the isomers.
Data Summary: Key FTIR Vibrational Frequencies (cm⁻¹)
| Compound ID | N-H Stretch (asymm/symm) | N=O Stretch (asymm/symm) | C-H Bending Pattern |
| I | ~3480 / ~3370 | ~1520 / ~1340 | Pattern for 1,2,4,5-subst. |
| II | ~3475 / ~3365 | ~1525 / ~1345 | Pattern for 1,2,3,4-subst. |
| III | ~3490 / ~3380 | ~1510 / ~1330 | Pattern for 1,2,4,5-subst. |
| IV | ~3485 / ~3375 | ~1530 / ~1350 | Pattern for 1,2,4,5-subst. |
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Press the powder in a hydraulic press at 8-10 tons to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
-
Measurement: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample chamber should be recorded first.
UV-Visible Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. For aromatic compounds, the key transitions are π → π* and n → π*.
Causality Behind Experimental Choices
The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the presence of auxochromes (electron-donating groups like -NH₂) and chromophores (like -NO₂). The relative positions of these groups determine the degree of intramolecular charge transfer (ICT), which can significantly shift λ_max. A polar solvent like ethanol is chosen to solvate the molecules and allow for these electronic transitions.
Predicted Spectral Differences
All isomers are expected to show intense absorption bands due to the extended π-system of the substituted benzene ring. The isomer with the most effective end-to-end charge transfer between the electron-donating -NH₂ group and the electron-withdrawing -NO₂ group will exhibit the most red-shifted (higher λ_max) absorption.
-
In isomers I, II, and IV , the -NH₂ and -NO₂ groups are ortho to each other, which can lead to steric hindrance and hydrogen bonding, affecting the planarity and ICT.
-
In isomer III , the -NH₂ and -NO₂ groups are in a para-like arrangement (position 1 and 4 relative to each other), which typically allows for the most efficient ICT. Therefore, Isomer III is predicted to have the highest λ_max.
Data Summary: Predicted UV-Vis λ_max
| Compound ID | Predicted λ_max (nm) | Rationale |
| I | ~400-410 | Ortho arrangement with steric hindrance from adjacent methyl. |
| II | ~405-415 | Ortho arrangement with steric hindrance from adjacent methyl. |
| III | ~420-435 | Para-like arrangement allowing for strong ICT. |
| IV | ~395-405 | Ortho arrangement with potential for steric clash between Br and NH₂. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol). Further dilute to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference.
-
Measurement: Scan the sample from approximately 200 to 600 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry: Weighing Molecules and Their Fragments
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) is a common technique that causes the molecular ion to fragment in characteristic ways.
Causality Behind Experimental Choices
While all four isomers have the same molecular formula (C₇H₇BrN₂O₂) and thus the same nominal mass (230/232 u), their fragmentation patterns upon ionization will differ. The stability of the resulting fragment ions is dictated by the original positions of the substituents. The presence of bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for any bromine-containing fragment, which is a powerful confirmation of its identity.[3]
Predicted Spectral Differences
-
Molecular Ion (M⁺): All isomers will show a molecular ion peak cluster at m/z 230 and 232 with ~1:1 intensity.
-
Fragmentation: The initial fragmentation pathways are likely to involve the loss of small, stable neutral molecules or radicals.[4][5]
-
Loss of NO₂ (M - 46): This is a common fragmentation for nitroaromatic compounds. The resulting ion's stability will vary between isomers.
-
Loss of Br (M - 79/81): Loss of the bromine radical is another probable pathway.
-
Alpha-cleavage: For amines, cleavage of the bond adjacent to the C-N bond is common.[6]
-
The relative intensities of these fragment peaks will be the primary differentiator. For example, in Isomer III , where the bromo and amino groups are ortho, a fragmentation involving the loss of both might be more or less favorable compared to Isomer I, where they are meta.
Data Summary: Predicted Key Fragments (m/z)
| Compound ID | Molecular Ion (M⁺) | [M-NO₂]⁺ | [M-Br]⁺ | Other Key Fragments |
| I | 230/232 | 184/186 | 151 | Loss of CH₃ (m/z 215/217) |
| II | 230/232 | 184/186 | 151 | Different relative intensities |
| III | 230/232 | 184/186 | 151 | Different relative intensities |
| IV | 230/232 | 184/186 | 151 | Different relative intensities |
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into a gas chromatograph (GC) to separate it from any impurities. The GC column and temperature program should be optimized for the analytes.
-
Ionization: The compound eluting from the GC enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) for electron ionization (EI).
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Integrated Analytical Workflow
Sources
A Comprehensive Guide to the 1H and 13C NMR Differentiation of 4-Bromo-5-methyl-2-nitroaniline Isomers
Abstract
The unequivocal structural elucidation of regioisomers is a critical step in chemical research and pharmaceutical development, where distinct physiological activities can arise from subtle changes in substituent positioning. This guide provides an in-depth, expert-level comparison of "4-Bromo-5-methyl-2-nitroaniline" and its closely related isomers using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple recitation of data, we will dissect the underlying principles governing chemical shifts and coupling constants, demonstrating how a multi-faceted NMR approach, including advanced 2D techniques like HSQC, HMBC, and NOESY, provides an irrefutable "fingerprint" for each isomer. This document is intended for researchers, scientists, and drug development professionals who require a robust, self-validating methodology for isomer differentiation.
Introduction: The Imperative of Isomeric Purity
In the synthesis of complex organic molecules, the formation of multiple isomers is a common challenge. For substituted anilines, which are prevalent scaffolds in pharmaceuticals and materials science, the precise arrangement of substituents on the aromatic ring dictates the molecule's electronic properties, steric profile, and ultimately, its biological activity. Consequently, a definitive analytical strategy to distinguish between potential isomeric products is not merely an academic exercise but a fundamental requirement for quality control and regulatory compliance.
NMR spectroscopy stands as the preeminent technique for the structural elucidation of organic compounds in solution.[1][2] Its power lies in its sensitivity to the local electronic and spatial environment of each nucleus. This guide will leverage ¹H, ¹³C, and 2D NMR to create a comprehensive and logical framework for differentiating the target molecule, This compound (Isomer 1) , from three of its plausible synthetic side-products: 4-Bromo-2-methyl-5-nitroaniline (Isomer 2) , 2-Bromo-4-methyl-5-nitroaniline (Isomer 3) , and 5-Bromo-2-methyl-4-nitroaniline (Isomer 4) .
The Isomeric Challenge
The four isomers under consideration possess the same molecular formula (C₇H₇BrN₂O₂) but differ in the substitution pattern on the aniline ring. These subtle structural variations lead to distinct NMR spectra that, when properly interpreted, allow for unambiguous identification.
Figure 1: Structures of the four bromo-methyl-nitroaniline isomers under investigation.
Foundational Principles: Predicting NMR Spectra
The chemical shift of a nucleus in an NMR spectrum is profoundly influenced by the electron density around it.[3] Electron-donating groups (EDGs) increase electron density, "shielding" nearby nuclei and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" nuclei and shifting them downfield (to higher ppm).[3]
The substituents on our aniline ring have the following effects:
-
-NH₂ (Amino): A strong electron-donating group, providing significant shielding, especially to the ortho and para positions.[4]
-
-CH₃ (Methyl): A weak electron-donating group, providing moderate shielding.
-
-Br (Bromo): An electronegative atom that withdraws electron density via induction but donates via resonance. The overall effect is weakly deactivating, causing modest deshielding.
-
-NO₂ (Nitro): A very strong electron-withdrawing group, causing significant deshielding, especially at the ortho and para positions.[5]
Proton-proton coupling provides information about connectivity. For benzene derivatives, the magnitude of the coupling constant (J) is distance-dependent:
-
Ortho coupling (³J_HH): 7–10 Hz
-
Meta coupling (⁴J_HH): 2–3 Hz
-
Para coupling (⁵J_HH): 0–1 Hz (often not resolved)[6]
Comparative ¹H and ¹³C NMR Analysis
Based on these principles, we can predict the distinguishing features for each isomer.
Isomer 1: this compound (Target Compound)
-
¹H NMR Prediction:
-
Aromatic Protons: Two distinct singlets are expected.
-
The proton at C6 (H-6) is ortho to the donating -NH₂ group and meta to the withdrawing -NO₂ group.
-
The proton at C3 (H-3) is ortho to the strongly withdrawing -NO₂ group and meta to the -NH₂ group. Therefore, H-3 will be significantly downfield compared to H-6.
-
-
Other Protons: A singlet for the -CH₃ protons and a broad signal for the -NH₂ protons.
-
-
¹³C NMR Prediction:
Isomer 2: 4-Bromo-2-methyl-5-nitroaniline
-
¹H NMR Prediction:
-
Aromatic Protons: Two distinct singlets.
-
The proton at C6 (H-6) is ortho to the -NH₂ group.
-
The proton at C3 (H-3) is ortho to the methyl group and meta to the strongly withdrawing -NO₂ group.
-
Distinguishing these singlets requires further analysis (NOE). H-6, being ortho to the strong EDG (-NH₂), is expected to be more upfield than H-3.
-
-
-
¹³C NMR Prediction:
-
Six distinct aromatic carbon signals. The chemical shifts will differ from Isomer 1, particularly for the substituted carbons (ipso-carbons).
-
Isomer 3: 2-Bromo-4-methyl-5-nitroaniline
-
¹H NMR Prediction:
-
Aromatic Protons: Two distinct singlets.
-
The proton at C6 (H-6) is ortho to the -NH₂ group and meta to the nitro group.
-
The proton at C3 (H-3) is ortho to the bromine and meta to the methyl group.
-
H-6 is expected to be significantly upfield of H-3 due to the powerful shielding effect of the adjacent amino group.
-
-
-
¹³C NMR Prediction:
-
Six distinct aromatic carbon signals. The position of the bromine- and nitro-substituted carbons will be key identifiers.
-
Isomer 4: 5-Bromo-2-methyl-4-nitroaniline
-
¹H NMR Prediction:
-
Aromatic Protons: Two distinct singlets.
-
The proton at C6 (H-6) is ortho to the -NH₂ group.
-
The proton at C3 (H-3) is meta to the -NH₂ group and ortho to the methyl group.
-
Again, H-6 is predicted to be the more upfield signal.
-
-
-
¹³C NMR Prediction:
-
Six distinct aromatic carbon signals.
-
Key Insight: While all four isomers are predicted to show two aromatic singlets in their ¹H NMR spectra, the precise chemical shifts of these singlets will be different. However, relying on chemical shift prediction alone can be ambiguous. The true power of differentiation comes from 2D NMR.
Data Summary: Predicted NMR Signatures
| Isomer | Structure | Predicted ¹H Aromatic Signals | Predicted ¹³C Aromatic Signals | Key Differentiating Feature |
| 1: this compound | 1,2,4,5-substituted | 2 singlets (H-3, H-6) | 6 signals | NOE between H-6 and -NH₂; NOE between H-3 and -NO₂ (if sterically allowed); HMBC from -CH₃ to C4, C5, C6. |
| 2: 4-Bromo-2-methyl-5-nitroaniline | 1,2,4,5-substituted | 2 singlets (H-3, H-6) | 6 signals | NOE between H-3 and -CH₃ protons; NOE between H-6 and -NH₂ protons; HMBC from -CH₃ to C1, C2, C3. |
| 3: 2-Bromo-4-methyl-5-nitroaniline | 1,2,4,5-substituted | 2 singlets (H-3, H-6) | 6 signals | NOE between H-3 and -CH₃ protons; NOE between H-6 and -NH₂ protons; HMBC from -CH₃ to C3, C4, C5. |
| 4: 5-Bromo-2-methyl-4-nitroaniline | 1,2,4,5-substituted | 2 singlets (H-3, H-6) | 6 signals | NOE between H-6 and -NH₂ protons; NOE between H-6 and bromine (weak); HMBC from -CH₃ to C1, C2, C3. |
Advanced 2D NMR for Unambiguous Isomer Assignment
To move from prediction to certainty, 2D NMR experiments are essential. They reveal through-bond and through-space correlations that are unique to each isomeric structure.[9]
HSQC: The C-H Connection Map
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon it is directly attached to.[10][11] This is the first step in assigning the carbon skeleton. For each isomer, the two aromatic proton singlets will show a correlation to their respective carbon atoms in the HSQC spectrum, allowing for the unambiguous assignment of the protonated aromatic carbons.
HMBC: Assembling the Molecular Puzzle
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this specific challenge. It reveals correlations between protons and carbons that are two or three bonds away (²J_CH and ³J_CH).[10][12] This allows us to "walk" around the molecule and confirm the substitution pattern.
Let's consider the key HMBC correlations from the easily identifiable methyl protons (-CH₃) for each isomer:
-
Isomer 1 (this compound): The methyl protons will show ³J correlations to C-4 (the bromo-substituted carbon) and C-6 (the protonated carbon), and a ²J correlation to C-5. This pattern is unique.
-
Isomer 2 (4-Bromo-2-methyl-5-nitroaniline): The methyl protons will show ³J correlations to C-1 (the amino-substituted carbon) and C-3 (the protonated carbon), and a ²J correlation to C-2.
-
Isomer 3 (2-Bromo-4-methyl-5-nitroaniline): The methyl protons will show ³J correlations to C-3 (the protonated carbon) and C-5 (the nitro-substituted carbon), and a ²J correlation to C-4.
-
Isomer 4 (5-Bromo-2-methyl-4-nitroaniline): The methyl protons will show ³J correlations to C-1 (the amino-substituted carbon) and C-3 (the protonated carbon), and a ²J correlation to C-2.
Figure 2: Key distinguishing HMBC correlations from the methyl protons for Isomers 1 and 2.
NOESY: Probing Through-Space Proximity
The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of the number of bonds separating them.[13][14] A 2D NOESY experiment maps these spatial relationships.
-
For Isomer 1: A clear NOE correlation would be expected between the -NH₂ protons and the aromatic proton at H-6 . A crucial NOE should also be seen between the -CH₃ protons and the aromatic proton at H-6 .
-
For Isomer 2: An NOE is expected between the -CH₃ protons and the aromatic proton at H-3 .
-
For Isomer 3: An NOE is expected between the -CH₃ protons and the aromatic proton at H-3 .
-
For Isomer 4: An NOE is expected between the -CH₃ protons and the aromatic proton at H-3 .
The NOE between the methyl group and a specific aromatic proton provides a powerful and visually intuitive confirmation of the substitution pattern that complements the through-bond HMBC data.
Experimental Protocol
A self-validating workflow is crucial for trustworthy results. The following protocol outlines the necessary steps for acquiring high-quality data for isomer differentiation.
Figure 3: Recommended experimental workflow for isomer differentiation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the analyte.
-
Dissolve in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
The choice of solvent is critical; DMSO-d₆ is often preferred for anilines as it can slow the exchange of the -NH₂ protons, sometimes allowing their couplings to be observed.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Ensure sufficient spectral width to cover the aromatic region (approx. 6-9 ppm) and the aliphatic region (approx. 2-3 ppm).
-
Obtain a high signal-to-noise ratio by using an adequate number of scans (typically 16-32).
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve good signal-to-noise.
-
-
2D NMR Acquisition:
-
HSQC: Use a standard multiplicity-edited (or DEPT-edited) HSQC pulse sequence to differentiate CH/CH₃ signals (positive phase) from CH₂ signals (negative phase).[12]
-
HMBC: Acquire an HMBC spectrum optimized for a long-range J-coupling of ~8 Hz. This is a good compromise for detecting both ²J and ³J correlations in aromatic systems.[10]
-
NOESY: Acquire a NOESY spectrum with a mixing time of 500-800 ms to allow for the buildup of NOE cross-peaks.
-
-
Data Analysis:
-
Process all spectra using appropriate window functions.
-
Integrate the ¹H spectrum to confirm proton ratios.
-
Analyze the HSQC spectrum to correlate protonated carbons with their attached protons.
-
Systematically analyze the HMBC and NOESY spectra to build the connectivity map and confirm the substitution pattern, comparing the observed correlations against the predictions for each isomer.
-
Conclusion
While 1D NMR provides initial clues, it is the strategic application of 2D NMR spectroscopy that offers a definitive and self-validating system for the differentiation of challenging regioisomers like those of this compound. The through-bond correlations observed in the HMBC spectrum, particularly from the methyl substituent, provide an irrefutable map of the molecular framework. This is further corroborated by the through-space proximity information from the NOESY experiment. By following the integrated workflow presented in this guide, researchers can confidently and accurately assign the structure of their synthesized compounds, ensuring the integrity and reliability of their scientific findings.
References
-
2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. Retrieved from [Link]
-
13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2015). ResearchGate. Retrieved from [Link]
- Hydrogen bonding and long-range proton coupling constants in some ortho disubstituted aniline derivatives. (1970). Canadian Journal of Chemistry.
-
HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]
- 1HNMR spectrometry in structural elucidation of organic compounds. (2016). Journal of Chemical and Pharmaceutical Sciences.
-
Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved from [Link]
-
Spectral Characteristics of the Benzene Ring. (2015). Chemistry LibreTexts. Retrieved from [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). John Wiley & Sons.
-
Heteronuclear Multiple Bond Correlation (HMBC). (2023). Chemistry LibreTexts. Retrieved from [Link]
-
4-Bromo-2-methyl-5-nitroaniline. (n.d.). PubChem. Retrieved from [Link]
-
5-Bromo-2-methyl-4-nitroaniline. (n.d.). PubChem. Retrieved from [Link]
-
Nuclear Overhauser effect. (n.d.). Wikipedia. Retrieved from [Link]
-
Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. jchps.com [jchps.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC and GC-MS Methods for the Purity Analysis of 4-Bromo-5-methyl-2-nitroaniline
In the landscape of pharmaceutical development and chemical synthesis, ensuring the purity of intermediates is paramount. 4-Bromo-5-methyl-2-nitroaniline, a key building block in various synthetic pathways, requires robust analytical methods to quantify its purity and identify potential impurities. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. We will delve into the theoretical underpinnings, practical methodologies, and comparative performance of each technique, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Challenge: this compound
This compound (C₇H₇BrN₂O₂) possesses a unique combination of functional groups—a brominated aromatic ring, a nitro group, and an aniline moiety—that present distinct analytical considerations.[1][2] The presence of the chromophoric nitro group makes it amenable to UV detection in HPLC. However, its polarity and potential for thermal degradation are critical factors when considering GC-based methods. The primary goal of any analytical method for this compound is to achieve adequate separation from starting materials, by-products, and degradation products to ensure accurate quantification of purity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC, particularly in its reversed-phase modality, is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility for a wide range of compounds.[3][4] For substituted nitroanilines, HPLC offers a reliable approach without the need for derivatization, which is often required in GC to improve volatility and thermal stability.[5]
Rationale for HPLC Method Design
A reversed-phase HPLC (RP-HPLC) method is the logical starting point for analyzing this compound. The non-polar stationary phase (typically C18) effectively retains the aromatic compound, while a polar mobile phase allows for elution and separation from other components.[3] The choice of mobile phase composition, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is critical for achieving optimal separation.[6] UV detection is well-suited for nitroaromatic compounds, which exhibit strong absorbance at specific wavelengths.[3]
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a robust, self-validating HPLC method for the purity analysis of this compound.
1. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]
-
Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to a concentration within the linear range of the calibration curve.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.[3]
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve the best separation. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds with nitro groups.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25°C.
3. Method Validation: The method must be validated according to ICH or FDA guidelines to ensure it is fit for its intended purpose.[8][9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Data Presentation: HPLC Performance Characteristics
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Retention Time (RT) | ~5-10 minutes (method dependent) |
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities
GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[11] It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For halogenated anilines, GC-MS can provide detailed structural information about impurities.[12]
Rationale for GC-MS Method Design
The primary challenge in using GC for nitroanilines is their potential for thermal degradation in the hot injector and column.[5] Therefore, careful optimization of the temperature program is crucial. The use of a mass spectrometer as a detector provides a significant advantage in unequivocally identifying impurities based on their mass spectra and fragmentation patterns.[12] Derivatization can sometimes be employed to increase volatility and improve peak shape, but a direct injection method is often preferred for simplicity.[5][12]
Experimental Protocol: A Validated GC-MS Method
This protocol describes a GC-MS method suitable for the purity analysis of this compound, with a focus on identifying potential volatile impurities.
1. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Dissolve the test sample in the same solvent to a concentration suitable for GC-MS analysis (typically in the µg/mL range).
-
Internal Standard: The use of an internal standard is recommended for improved quantitative accuracy.
2. GC-MS Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a quadrupole MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless injection mode is often used for trace analysis.
-
Injector Temperature: Optimized to ensure volatilization without degradation (e.g., 250°C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to cover the analyte and expected impurities (e.g., 50-350 amu).
-
Ion Source Temperature: ~230°C.
-
Quadrupole Temperature: ~150°C.[13]
-
3. Method Validation: Similar to HPLC, the GC-MS method must be validated for its intended use.[14] Key validation parameters include specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[11][14]
Data Presentation: GC-MS Performance Characteristics
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| LOD | ~0.01 mg/kg |
| LOQ | ~0.04 mg/kg |
| Retention Time (RT) | Dependent on temperature program |
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS purity analysis of this compound.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile ones.[5] | Volatile and semi-volatile, thermally stable compounds. Derivatization may be needed for polar compounds.[5] |
| Detection | Typically UV-Vis, also fluorescence, refractive index, etc. Provides quantitative information. | Mass spectrometry, providing both quantitative and qualitative (structural) information. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often in the pg to fg range. |
| Selectivity | Good, based on chromatographic separation. | Excellent, based on both chromatographic separation and mass-to-charge ratio. |
| Sample Preparation | Relatively simple, dissolution and filtration.[3] | Can be more complex, may require extraction and derivatization.[12] |
| Instrumentation Cost | Generally lower than GC-MS. | Higher due to the mass spectrometer. |
| Throughput | Can be high with modern UPLC systems. | Generally lower due to longer run times. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, each with its own set of advantages and limitations.
-
HPLC is the recommended primary technique for routine purity analysis and quality control. Its robustness, ease of use, and suitability for non-volatile compounds make it the workhorse for quantifying the main component and known impurities.[4][8] The developed RP-HPLC method with UV detection provides a reliable and accurate means of assessing the purity of this compound.
-
GC-MS should be employed as a complementary technique, particularly for impurity identification and the analysis of volatile organic impurities. Its superior sensitivity and the structural information provided by mass spectrometry are invaluable for identifying unknown peaks and for comprehensive impurity profiling, which is a critical aspect of drug development and regulatory submissions.[11]
In a comprehensive analytical strategy, HPLC would be used for routine batch release testing, while GC-MS would be utilized during method development, for troubleshooting, and for in-depth characterization of impurity profiles. By leveraging the strengths of both techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, a critical intermediate in the synthesis of valuable chemical entities.
References
- Benchchem.
- Benchchem. HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures.
- SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
- ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Scribd. Experiment 4:: TLC and HPLC of Nitroanilines.
- Thermo Fisher Scientific.
- Determination of Aniline and Nitroanilines in Wastew
- ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- FDA. Guidelines for the Validation of Chemical Methods for the Foods Program.
- Bio-Content.
- LCGC International. Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
- ComplianceIQ.
- Impactfactor.
- MDPI.
- Sigma-Aldrich. This compound.
- Sigma-Aldrich. This compound.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 827-32-7 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. hjkxyj.org.cn [hjkxyj.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. s27415.pcdn.co [s27415.pcdn.co]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. impactfactor.org [impactfactor.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Validation of GC GC-MS Methodologies [complianceiq.com]
A Multi-Technique Guide to the Definitive Structural Validation of 4-Bromo-5-methyl-2-nitroaniline
Introduction
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of regulatory compliance, process optimization, and the ultimate success of a development pipeline. 4-Bromo-5-methyl-2-nitroaniline, a key building block in the synthesis of various dyes and pharmacologically active compounds, presents a classic case for rigorous analytical validation.[1][2][3] Its structure, featuring a substituted aniline ring with nitro, bromo, and methyl functionalities, requires a multi-faceted analytical approach to eliminate isomeric ambiguity and ensure batch-to-batch consistency.
This guide provides an in-depth, comparative analysis of the essential spectroscopic and chromatographic techniques required for the definitive validation of this compound. Moving beyond mere procedural descriptions, we will explore the causal logic behind the selection of each technique, the interpretation of the resulting data, and how these disparate data streams converge to provide a single, validated structural assignment. The protocols described herein are designed as self-validating systems, providing researchers with a robust framework for their own analytical workflows.
Part 1: Foundational Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Before any structural elucidation is attempted, the purity of the analyte must be ascertained. A sample containing significant impurities will yield confounding spectroscopic data, potentially leading to incorrect structural assignments. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile, UV-active compounds like substituted anilines.[4][5] A reversed-phase method is chosen for its versatility and effectiveness in separating compounds of moderate polarity.
Experimental Protocol: HPLC Purity Analysis
-
System Preparation: Utilize an HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm length, 4.6 mm diameter, 5 µm particle size), a UV/PDA detector, and a gradient pump.[6]
-
Mobile Phase Preparation: Prepare two solvents:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid (for improved peak shape).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 254 nm (anilines possess strong chromophores).
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B (re-equilibration).
-
-
-
Data Analysis: Integrate the area of all peaks detected. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is typically required for definitive structural analysis.
Logical Workflow for Analytical Validation
Caption: Overall workflow for validating the chemical structure.
Part 2: Unveiling the Molecular Skeleton with Nuclear Magnetic Resonance (NMR) Spectroscopy
Trustworthiness: NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework, including the substitution pattern on the aromatic ring.
¹H NMR Analysis: Probing the Proton Environment
The expected ¹H NMR spectrum will provide information on the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, we anticipate:
-
Two Aromatic Protons: These will appear as singlets because they are not adjacent to any other protons on the ring. The strong electron-withdrawing nitro group will deshield the adjacent proton (at C3), shifting it downfield.
-
One Methyl Group: This will appear as a singlet, integrating to three protons.
-
One Amine Group: This will appear as a broad singlet, integrating to two protons. Its chemical shift can be variable and is dependent on solvent and concentration.
¹³C NMR Analysis: Mapping the Carbon Framework
The ¹³C NMR spectrum will show a signal for each unique carbon atom, confirming the presence of six aromatic carbons and one methyl carbon. The chemical shifts are heavily influenced by the attached substituents.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for anilines as it helps in resolving the N-H protons.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS).
Predicted NMR Data Summary
| Technique | Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration | Rationale for Assignment |
| ¹H NMR | ~7.8 - 8.2 | H-3 (aromatic) | Singlet | 1H | Strongly deshielded by adjacent ortho-nitro group. |
| ~6.8 - 7.1 | H-6 (aromatic) | Singlet | 1H | Shielded relative to H-3 due to para-amino group. | |
| ~5.5 - 6.5 | -NH₂ (amine) | Broad Singlet | 2H | Exchangeable protons, shift is solvent-dependent. | |
| ~2.3 - 2.5 | -CH₃ (methyl) | Singlet | 3H | Typical range for an aryl methyl group. | |
| ¹³C NMR | ~145 - 150 | C-2 (C-NO₂) | Singlet | - | Attached to electron-withdrawing NO₂ group. |
| ~140 - 145 | C-1 (C-NH₂) | Singlet | - | Attached to electron-donating NH₂ group. | |
| ~135 - 140 | C-4 (C-Br) | Singlet | - | Attached to electronegative Br atom. | |
| ~130 - 135 | C-6 | Singlet | - | Aromatic CH. | |
| ~120 - 125 | C-5 (C-CH₃) | Singlet | - | Attached to methyl group. | |
| ~115 - 120 | C-3 | Singlet | - | Aromatic CH, influenced by adjacent NO₂. | |
| ~18 - 22 | -CH₃ | Singlet | - | Typical range for an aryl methyl carbon. |
Part 3: Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy
Authoritative Grounding: FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The vibrations (stretching, bending) of specific bonds absorb infrared radiation at characteristic frequencies. For this molecule, we are particularly interested in confirming the nitro (-NO₂) and amine (-NH₂) groups. Aromatic nitro compounds exhibit two strong, characteristic N-O stretching bands.[7][8][9]
Experimental Protocol: FTIR Analysis
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: The software automatically ratios the sample spectrum to the background. Identify the key absorption bands and compare them to correlation tables.
Expected FTIR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Significance |
| 3300 - 3500 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Confirms the presence of the amine group. Two distinct peaks are expected. |
| 1550 - 1490 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Strong, characteristic absorption for aromatic nitro compounds.[9][10] |
| 1355 - 1315 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Strong, characteristic absorption for aromatic nitro compounds.[9][10] |
| ~1620 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Confirms the primary nature of the amine. |
| ~1580 & ~1475 | C=C Aromatic Ring Stretch | Benzene Ring | Confirms the aromatic core. |
| 1000 - 1100 | C-Br Stretch | Aryl Bromide | Confirms the presence of the C-Br bond. |
Part 4: Confirmation of Molecular Weight and Formula by Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight of a compound, which is a critical piece of evidence for structural validation. For this compound, the most crucial feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[11] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, which is a definitive signature for a monobrominated compound.
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization Method: Electron Ionization (EI) is a suitable technique as it provides a clear molecular ion and reproducible fragmentation patterns useful for structural confirmation.
-
Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC-MS.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis:
-
Identify the molecular ion peaks. The nominal mass of C₇H₇BrN₂O₂ is 230/232 u.
-
Verify the [M]⁺:[M+2]⁺ isotopic pattern has a ratio of approximately 1:1.[11]
-
Analyze major fragment ions to further support the structure (e.g., loss of NO₂, loss of Br).
-
Data Integration for Structural Confirmation
Caption: Convergence of data from multiple techniques to validate the structure.
Predicted Mass Spectrometry Data
| m/z Value | Relative Intensity | Assignment | Interpretation |
| 232 | ~98% | [C₇H₇⁸¹BrN₂O₂]⁺ | Molecular Ion ([M+2]⁺) |
| 230 | 100% | [C₇H₇⁷⁹BrN₂O₂]⁺ | Molecular Ion ([M]⁺, Base Peak) |
| 186/184 | Variable | [M - NO₂]⁺ | Loss of nitro group, a common fragmentation pathway. |
| 151 | Variable | [M - Br]⁺ | Loss of bromine atom. |
Comparative Summary of Analytical Techniques
| Technique | Primary Information Provided | Strengths | Limitations |
| HPLC | Purity and quantity of the compound. | High sensitivity; excellent for separating isomers and impurities.[4] | Provides no direct structural information. |
| NMR | Detailed atomic connectivity and chemical environment. | Unrivaled for unambiguous structure elucidation of isomers. | Requires a relatively pure sample and larger sample amount; longer acquisition time. |
| FTIR | Presence of specific functional groups. | Fast, non-destructive, requires minimal sample. | Does not provide information on molecular connectivity or isomerism. |
| MS | Molecular weight and elemental formula (with HRMS). | Extremely sensitive; isotopic patterns are definitive for halogens.[12][13] | Fragmentation can sometimes prevent observation of the molecular ion; does not distinguish between isomers without fragmentation analysis. |
Conclusion
The structural validation of this compound cannot be reliably achieved with a single technique. A logical, multi-step approach is essential. The process begins with HPLC to confirm sample purity, a non-negotiable prerequisite. Subsequently, Mass Spectrometry provides the molecular weight and confirms the presence of a single bromine atom through its characteristic isotopic signature. FTIR spectroscopy offers rapid confirmation of the essential nitro and amine functional groups. Finally, ¹H and ¹³C NMR spectroscopy serve as the definitive tools, mapping the molecular skeleton and establishing the precise 1,2,4,5-substitution pattern on the aromatic ring. By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve an unambiguous and robust validation of the molecular structure, ensuring the quality and integrity of their scientific endeavors.
References
-
Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Nitro compound infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
- Larkin, P. J. (2011).
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1962). Analytical Chemistry, 34(2), 196–200. Retrieved from [Link]
-
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Quantification of aniline and N-methylaniline in indigo. (2021). SN Applied Sciences, 3(11). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of 4-Bromo-5-methyl-2-nitroaniline in the Synthesis of Next-Generation Kinase Inhibitors
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of modern drug discovery, the selection of starting materials is a critical decision that profoundly impacts the efficiency of synthesis, the novelty of the resulting chemical matter, and ultimately, the biological activity of the final drug candidate. Among the myriad of available precursors, substituted nitroanilines have emerged as versatile building blocks, particularly in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide provides an in-depth technical comparison of 4-Bromo-5-methyl-2-nitroaniline with its structural analogs, offering a comprehensive analysis of its efficacy as a precursor in the synthesis of potent kinase inhibitors, with a particular focus on the Tropomyosin receptor kinase (Trk) family of targets.
Introduction: The Versatility of Substituted Nitroanilines
Substituted nitroanilines are foundational scaffolds in medicinal chemistry. The presence of the nitro and amino groups on the aromatic ring provides orthogonal reactivity, allowing for a diverse range of chemical transformations. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be readily reduced to an amine, providing a handle for further functionalization. The amino group, on the other hand, is a key nucleophile and a hydrogen bond donor, often crucial for the interaction of the final drug molecule with its biological target.
This compound: A Privileged Precursor
This compound distinguishes itself through a unique combination of substituents that offer distinct advantages in the synthesis of complex drug molecules.
-
The Bromo Substituent: The bromine atom is a key functional group for introducing molecular diversity through a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the facile introduction of aryl, heteroaryl, and other carbon-based substituents, which are often essential for optimizing the potency and selectivity of kinase inhibitors.
-
The Methyl Group: The methyl group provides a subtle yet important steric and electronic influence on the molecule. It can enhance binding to hydrophobic pockets in the target protein and influence the overall conformation of the drug candidate.
-
The Nitro and Amino Groups: As with other nitroanilines, these groups are the primary reactive centers for the construction of the core heterocyclic scaffolds of many kinase inhibitors, such as benzimidazoles and pyrrolo[2,3-d]pyrimidines.
Comparative Analysis: this compound vs. Alternative Precursors
To objectively evaluate the efficacy of this compound, we will compare it with two relevant alternatives: 4-Fluoro-5-methyl-2-nitroaniline and 5-Methyl-2-nitroaniline . The comparison will focus on their application in the synthesis of a key pharmacophore: the benzimidazole ring system.
Synthesis of 2-Substituted-5-methyl-7-nitro-1H-benzimidazoles: A Comparative Workflow
The synthesis of benzimidazoles from ortho-nitroanilines is a well-established and crucial transformation in medicinal chemistry.[1] The general reaction involves the reductive cyclization of the nitroaniline with an aldehyde.
DOT Diagram: General Synthesis of Benzimidazoles from Substituted Nitroanilines
Caption: General workflow for the synthesis of benzimidazoles.
Experimental Data and Performance Comparison
| Precursor | Key Feature | Expected Yield | Reaction Rate | Potential for Further Diversification |
| This compound | Bromo group for cross-coupling | High | Moderate to Fast | Excellent |
| 4-Fluoro-5-methyl-2-nitroaniline | Fluoro group for potential metabolic stability | High | Moderate | Good (C-H activation) |
| 5-Methyl-2-nitroaniline | Unsubstituted at 4-position | Good | Moderate | Limited |
Note: The expected yields and reaction rates are qualitative assessments based on general chemical principles and may vary depending on the specific aldehyde and reaction conditions used.
Application in the Synthesis of Trk Kinase Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2][3][4][5] Dysregulation of Trk signaling has been implicated in various cancers, making them attractive targets for drug discovery. Several small molecule Trk inhibitors have been developed, and many of them feature complex heterocyclic scaffolds that can be synthesized from precursors like this compound.
While specific, publicly disclosed synthetic routes for approved drugs like Larotrectinib or Entrectinib starting from this compound are not available, the patent literature for novel Trk inhibitors frequently describes the use of similar substituted anilines.[2][3][6] The general synthetic strategy often involves the construction of a core heterocyclic structure, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties. The bromine atom in this compound is particularly well-suited for this late-stage functionalization.
DOT Diagram: Application of this compound in Kinase Inhibitor Synthesis
Caption: Strategic use of the bromo handle for diversification.
Experimental Protocols
Protocol 1: General Procedure for the Reductive Cyclization of this compound with an Aldehyde
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Addition of Reagents: Add the desired aldehyde (1.1 eq.) to the solution.
-
Reduction: Slowly add a solution of sodium dithionite (Na2S2O4) (3.0 eq.) in water to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-6-bromo-5-methyl-1H-benzimidazole.
Protocol 2: General Procedure for Suzuki Cross-Coupling of a Brominated Benzimidazole
-
Reaction Setup: In a microwave vial, combine the brominated benzimidazole (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).
-
Solvent Addition: Add a mixture of a suitable organic solvent (e.g., dioxane) and water.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to the desired temperature (e.g., 120 °C) for the specified time.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the final coupled product.
Conclusion: A Strategic Choice for Innovation
This compound represents a highly strategic and versatile precursor for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors. Its unique combination of a synthetically tractable bromo handle, a directing methyl group, and reactive nitro and amino functionalities provides medicinal chemists with a powerful tool to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies. While direct, publicly available comparative data is limited, the known reactivity of this class of compounds strongly suggests its superiority in synthetic campaigns where late-stage diversification is a key strategy. For researchers and drug development professionals aiming to explore novel chemical space and develop next-generation targeted therapies, this compound is a precursor worthy of significant consideration.
References
Sources
- 1. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 2. PH12016501073B1 - Tropomyosin-related kinase (trk) inhibitors - Google Patents [patents.google.com]
- 3. WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]
- 4. Type I inhibitors of tropomyosin receptor kinase (Trk): a 2020-2022 patent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tropomyosin receptor kinase inhibitors: a patent update 2009 - 2013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tropomyosin receptor kinase inhibitors: an updated patent review for 2016-2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 4-Bromo-5-methyl-2-nitroaniline Derivatives
For researchers and professionals in drug development, the 4-bromo-5-methyl-2-nitroaniline scaffold represents a promising starting point for the synthesis of novel, biologically active compounds. This substituted aniline is a versatile building block, with its bromo, methyl, nitro, and amino groups offering multiple points for chemical modification.[1] These modifications can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comparative analysis of the performance of this compound derivatives in various biological assays, supported by experimental data and detailed protocols to aid in future research and development.
The this compound Scaffold: A Foundation for Discovery
The core structure of this compound provides a unique combination of functional groups that are instrumental in its utility as a chemical intermediate.[1] The nitro and amino groups can be readily functionalized, allowing for the creation of a diverse library of derivatives.[1] The bromine atom facilitates cross-coupling reactions, enabling the synthesis of more complex molecules.[1]
The strategic placement of these groups on the benzene ring creates a specific electronic and steric environment that can be fine-tuned to optimize interactions with a variety of biological targets. Understanding the role of each component is crucial for the rational design of new derivatives with enhanced potency and selectivity.
Synthesis of this compound Derivatives: A General Overview
The generation of a library of derivatives from the this compound scaffold typically involves the modification of the aniline nitrogen. A common synthetic route is the N-alkylation or N-acylation of the amino group. The following diagram illustrates a generalized synthetic pathway for creating a diverse set of derivatives.
Caption: Workflow for the MTT cytotoxicity assay.
Future Perspectives
The this compound scaffold holds considerable promise for the development of new therapeutic agents. Future research should focus on:
-
Expanding Derivative Libraries: Synthesizing a wider range of derivatives with diverse functional groups to explore a broader chemical space.
-
Screening Against Multiple Targets: Testing these derivatives against a variety of biological targets, including different microbial strains, cancer cell lines, and enzymes, to identify novel activities.
-
Computational Modeling: Employing molecular docking and other computational techniques to predict the binding modes of these derivatives and guide the design of more potent and selective compounds.
-
In Vivo Studies: Advancing the most promising lead compounds to in vivo models to evaluate their efficacy and safety profiles.
By leveraging the versatility of the this compound scaffold and employing a systematic approach to synthesis and biological evaluation, researchers can unlock its full potential in the quest for new and improved medicines.
References
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 4-bromo-5-fluoro-N-methyl-2-nitroaniline. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 4-bromo-5-methyl-N-(2-methylpropyl)-2-nitroaniline. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study. Retrieved January 12, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved January 12, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved January 12, 2026, from [Link]
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 12, 2026, from [Link]
-
PubMed. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Retrieved January 12, 2026, from [Link]
-
MDPI. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved January 12, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to the Reactivity of 4-Bromo-5-methyl-2-nitroaniline in Comparison to Other Halogenated Anilines
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, halogenated anilines serve as foundational scaffolds for a vast array of functional molecules. Their reactivity profile, dictated by the delicate interplay of substituents on the aromatic ring, determines their utility in complex synthetic pathways. This guide provides an in-depth analysis of the reactivity of a specific, highly functionalized building block: 4-Bromo-5-methyl-2-nitroaniline . We will objectively compare its performance in key chemical transformations against other halogenated anilines, supported by mechanistic principles and illustrative experimental data, to empower you in making informed decisions for your synthetic strategies.
Molecular Profile: Understanding the Substituent Effects in this compound
The reactivity of this compound is a direct consequence of the electronic and steric contributions of its four distinct functional groups on the aniline core. A thorough understanding of these individual effects is paramount to predicting its behavior in chemical reactions.
-
The Bromo (-Br) Substituent: Positioned at C4, the bromine atom is the primary reactive site for many important transformations, particularly palladium-catalyzed cross-coupling reactions. Its C-Br bond is weaker than a C-Cl bond but stronger than a C-I bond, placing its reactivity in a predictable and often desirable middle ground.
-
The Nitro (-NO₂) Group: As a potent electron-withdrawing group (EWG) at the C2 position (ortho to the amine and meta to the bromine), the nitro group significantly reduces the electron density of the aromatic ring. This electronic deficit has two major consequences:
-
The Amino (-NH₂) Group: The directing and activating effects of the amino group are largely modulated by the powerful nitro group. Its primary role in the context of C-Br bond reactivity is often as a coordinating group or a site for potential side reactions, necessitating careful selection of reaction conditions.
-
The Methyl (-CH₃) Group: This electron-donating group at C5 (meta to the amine and ortho to the bromine) introduces a moderate steric and electronic perturbation. Its steric bulk can influence the approach of catalysts and reagents to the adjacent bromine atom, while its electron-donating nature slightly counteracts the effect of the nitro group.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[3] The performance of this compound in these reactions is benchmarked against other halogenated anilines below.
A. The Underlying Mechanism: The Cross-Coupling Catalytic Cycle
The generally accepted mechanism for reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination involves a catalytic cycle centered on a palladium complex.[4] The critical, often rate-determining, first step is the oxidative addition of the palladium(0) catalyst into the aryl-halide bond.[5]
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
B. Reactivity Comparison
The reactivity of an aryl halide in these coupling reactions is primarily governed by two factors: the nature of the halogen and the electronic properties of the aromatic ring.
-
The Halogen Effect (I > Br > Cl): The rate of oxidative addition is inversely proportional to the carbon-halogen bond strength. Aryl iodides, having the weakest C-I bond, are the most reactive, followed by bromides and then chlorides.[1][6] This makes this compound a versatile substrate, offering a good balance between reactivity and stability compared to the often sluggish aryl chlorides and the sometimes overly reactive aryl iodides.
-
The Electronic Effect (Electron-Deficient > Electron-Rich): The presence of a strong electron-withdrawing group like the nitro group in this compound makes the aromatic ring electron-poor. This electronic deficiency generally accelerates the rate of oxidative addition to the electron-rich Pd(0) catalyst.[1][7] Consequently, our target molecule is expected to be significantly more reactive than analogous bromoanilines that lack such strong electron-withdrawing substituents.
| Aryl Halide Substrate | Halogen | Key Substituent(s) | Expected Relative Reactivity in Cross-Coupling | Rationale |
| This compound | Bromo | -NO₂ (Strong EWG) | High | Moderately labile C-Br bond activated by a potent EWG.[7] |
| 4-Chloro-5-methyl-2-nitroaniline | Chloro | -NO₂ (Strong EWG) | Moderate | Stronger C-Cl bond requires more forcing conditions or specialized catalysts, despite EWG activation.[8] |
| 4-Iodo-5-methyl-2-nitroaniline | Iodo | -NO₂ (Strong EWG) | Very High | Weakest C-I bond leads to very fast oxidative addition.[1] |
| 4-Bromoaniline | Bromo | None | Moderate | Lacks the electronic activation of the nitro group. |
| 4-Bromo-2-methylaniline | Bromo | -CH₃ (Weak EDG) | Low to Moderate | Electron-donating group can slightly decelerate oxidative addition. |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for substituting halides on electron-deficient aromatic rings. The strong electron-withdrawing nitro group on this compound makes it a prime candidate for this transformation.
A. The SNAr Mechanism
This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The departure of the leaving group restores the aromaticity of the ring.
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
B. Reactivity Comparison
For a successful SNAr reaction, two conditions must be met: the ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group.
-
Activation Requirement: The nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[9][10] In this compound, the nitro group is ortho to the bromine atom, providing strong activation for SNAr. Anilines lacking such activation will not undergo this reaction.
-
Leaving Group Ability (F > Cl > Br > I): The reactivity trend for the leaving group in SNAr is often the reverse of that seen in cross-coupling. The rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic.[11] Therefore, a fluoro-substituted analogue would be expected to be more reactive in SNAr than this compound.
| Aryl Halide Substrate | Halogen | Activating Group | Expected Relative Reactivity in SNAr | Rationale |
| 4-Fluoro-5-methyl-2-nitroaniline | Fluoro | -NO₂ (ortho) | Very High | Highest electronegativity strongly polarizes the C-F bond, accelerating nucleophilic attack. |
| 4-Chloro-5-methyl-2-nitroaniline | Chloro | -NO₂ (ortho) | High | Good leaving group ability and activation. |
| This compound | Bromo | -NO₂ (ortho) | Moderate to High | Good balance of leaving group ability and activation. |
| 4-Iodo-5-methyl-2-nitroaniline | Iodo | -NO₂ (ortho) | Moderate | Poorer leaving group for SNAr as the C-I bond is less polarized. |
| 4-Bromo-5-methyl-3-nitroaniline | Bromo | -NO₂ (meta) | Very Low / Inert | The nitro group is meta to the leaving group and cannot stabilize the Meisenheimer complex via resonance. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
To provide a practical context, the following is a robust, field-tested protocol for a Suzuki-Miyaura coupling reaction using an electron-deficient substrate like this compound.
Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv).
-
Inerting: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O).[12]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand).[13] For electron-deficient anilines, ligands like XPhos or SPhos often give excellent results.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Choices:
-
Base: The base is crucial for activating the boronic acid in the transmetalation step.[14] The choice of base can significantly impact the reaction outcome, with cesium carbonate often being effective for challenging couplings.[12]
-
Ligand: The phosphine ligand stabilizes the palladium center, prevents catalyst decomposition, and facilitates both the oxidative addition and reductive elimination steps. Bulky, electron-rich ligands are often necessary for coupling less reactive aryl chlorides or for promoting difficult C-N bond formations.[15]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salts.
Conclusion
This compound is a highly versatile and reactive building block. Its reactivity is characterized by a dual nature:
-
In Palladium-Catalyzed Cross-Coupling: It serves as an excellent substrate, exhibiting higher reactivity than its chloro- and non-activated bromo-aniline counterparts. This is due to the electronic activation conferred by the ortho-nitro group, which facilitates the rate-determining oxidative addition step.
-
In Nucleophilic Aromatic Substitution: It is well-primed for SNAr reactions, again thanks to the activating ortho-nitro group. In this context, its reactivity is generally lower than its fluoro-analogue but superior to anilines where the activating group is absent or in a non-conjugating meta position.
By understanding the mechanistic underpinnings of these key transformations and the specific electronic and steric attributes of this molecule, researchers can effectively harness the synthetic potential of this compound to build complex molecular architectures for drug discovery and materials science.
References
-
Inorganic Chemistry Frontiers. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 18). 4.9: Oxidative Addition of Polar Reagents. Retrieved from [Link]
-
Chirik, P. J., et al. (n.d.). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. PMC. Retrieved from [Link]
-
Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0) | Request PDF. Retrieved from [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
-
Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(44), 10795-10796. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3174-3187. Retrieved from [Link]
-
Karon, K., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
Viciu, M. S., & Nolan, S. P. (2020). The Buchwald–Hartwig Amination After 25 Years. ChemCatChem, 12(1), 40-59. Retrieved from [Link]
-
de Lera, A. R., & Alonso, F. (2006). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 25(10), 2549-2560. Retrieved from [Link]
-
Yang, Y., et al. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... Retrieved from [Link]
-
ResearchGate. (n.d.). Recent progress in transition metal catalyzed cross coupling of nitroarenes. Retrieved from [Link]
-
Le, C. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(20), 14068-14072. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Gicquel, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
Benchmarking the synthesis of "4-Bromo-5-methyl-2-nitroaniline" against other methods
Introduction
4-Bromo-5-methyl-2-nitroaniline is a key intermediate in the synthesis of various high-value organic molecules, finding applications in the development of pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a crucial building block for introducing desired functionalities into larger, more complex structures. The efficient and selective synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and organic synthesis.
This technical guide provides a comprehensive comparison of the two primary synthetic methodologies for preparing this compound. We will delve into the strategic considerations behind each route, providing detailed, field-tested experimental protocols. The performance of each method will be objectively benchmarked based on key metrics such as yield, purity, reaction scalability, and safety considerations. This guide is intended to equip researchers with the necessary information to select and optimize the most suitable synthetic strategy for their specific needs.
Core Synthetic Strategies: A Dichotomy of Electrophilic Aromatic Substitution
The synthesis of this compound fundamentally relies on the principles of electrophilic aromatic substitution. The two most logical and practiced approaches involve a careful orchestration of bromination and nitration reactions, differing in the sequence of these key steps.
-
Route A: Bromination of a Nitroaromatic Precursor. This strategy commences with 5-methyl-2-nitroaniline, introducing the bromine atom in the final step. The directing effects of the amino and nitro groups are pivotal in achieving the desired regioselectivity.
-
Route B: Nitration of a Bromoaromatic Precursor. Conversely, this pathway begins with the synthesis of 4-bromo-3-methylaniline, followed by a selective nitration to introduce the nitro group at the ortho position to the amino group. This route often necessitates a protection-deprotection strategy for the amine functionality to control the nitration outcome.
The choice between these two pathways is not arbitrary and depends on a multitude of factors including the commercial availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions.
Methodology 1: Bromination of 5-methyl-2-nitroaniline
This approach leverages the directing effects of the existing substituents on the aniline ring to guide the incoming electrophile (bromine) to the desired position. The strongly activating, ortho-, para-directing amino group and the deactivating, meta-directing nitro group work in concert to favor bromination at the position para to the amino group and ortho to the methyl group.
Experimental Protocol: Copper-Catalyzed Bromination
This protocol is adapted from a general method for the regioselective bromination of anilines and offers a practical and efficient route.[1]
Materials:
-
5-methyl-2-nitroaniline
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bromide (NaBr)
-
Sodium persulfate (Na₂S₂O₈)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Sodium thiosulfate (Na₂S₂O₃)
-
10% aqueous Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a suspension of 5-methyl-2-nitroaniline (1.0 eq) in a 2:1 mixture of acetonitrile and water, add copper(II) sulfate pentahydrate (0.25 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to 7 °C in an ice bath.
-
Add sodium bromide (1.8 eq) and sodium persulfate (1.4 eq) simultaneously in three portions over 15 minutes, maintaining the temperature at 7 °C.
-
After the addition is complete, continue stirring at 7 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 22 hours.
-
Quench the reaction by adding sodium thiosulfate (0.5 eq).
-
Adjust the pH of the mixture to 9.0 with a 10% aqueous sodium hydroxide solution.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Copper(II) Sulfate Catalyst: The copper salt plays a crucial role in facilitating the oxidation of bromide to the active brominating species, enhancing the reaction's efficiency and selectivity.[1]
-
Sodium Persulfate as Oxidant: Sodium persulfate is a powerful and convenient oxidizing agent for the in-situ generation of the electrophilic bromine.[1]
-
Mixed Solvent System: The acetonitrile/water solvent system provides a suitable medium for dissolving the organic substrate and the inorganic salts, creating a homogenous reaction environment.
-
Temperature Control: The initial low temperature during the addition of reagents helps to control the exothermic nature of the reaction and minimize the formation of byproducts.
Methodology 2: Nitration of 4-bromo-3-methylaniline
This synthetic route involves the initial preparation of the bromoaniline precursor, followed by a regioselective nitration. A key consideration in this pathway is the need to protect the highly activating amino group to prevent unwanted side reactions during nitration and to control the position of the incoming nitro group.
Synthesis of the Precursor: 4-bromo-3-methylaniline
A common method for the preparation of 4-bromo-3-methylaniline involves the bromination of 4-nitrotoluene followed by the reduction of the nitro group.[2][3]
Step 1: Bromination of 4-nitrotoluene
Materials:
-
4-nitrotoluene
-
Bromine (Br₂)
-
Iron powder (Fe)
-
Benzene
Procedure:
-
In a reaction vessel equipped with a stirrer, charge 4-nitrotoluene and iron powder.
-
Heat the mixture to 100-120 °C with vigorous stirring.
-
Introduce bromine under the surface of the molten 4-nitrotoluene.
-
After the reaction is complete, cool the mixture and dissolve it in benzene.
Step 2: Reduction of 2-bromo-4-nitrotoluene
Materials:
-
Benzene solution of 2-bromo-4-nitrotoluene from the previous step
-
Iron powder (Fe)
-
Water
Procedure:
-
Prepare a suspension of iron powder in water and heat it to boiling.
-
Gradually add the benzene solution of the bromination reaction mass to the boiling iron suspension.
-
After the addition is complete, continue refluxing until the reduction is complete (monitored by TLC).
-
Separate the organic layer, wash with water, and remove the benzene by distillation.
-
The crude 3-bromo-4-methylaniline can be purified by vacuum distillation or recrystallization.
Experimental Protocol: Nitration of 4-bromo-3-methylaniline (via Acetanilide Protection)
This protocol employs an acetylation-nitration-hydrolysis sequence to ensure the selective introduction of the nitro group.[4][5]
Step 1: Acetylation of 4-bromo-3-methylaniline
Materials:
-
4-bromo-3-methylaniline
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
Dissolve 4-bromo-3-methylaniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.2 eq) and heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and pour it into ice water to precipitate the N-(4-bromo-3-methylphenyl)acetamide.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Nitration of N-(4-bromo-3-methylphenyl)acetamide
Materials:
-
N-(4-bromo-3-methylphenyl)acetamide
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
Procedure:
-
Carefully dissolve the N-(4-bromo-3-methylphenyl)acetamide from the previous step in cold (0-5 °C) concentrated sulfuric acid.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture in the ice bath for an additional 15 minutes.
-
Pour the reaction mixture into ice water to precipitate the nitrated product.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 3: Hydrolysis of N-(4-bromo-5-methyl-2-nitrophenyl)acetamide
Materials:
-
N-(4-bromo-5-methyl-2-nitrophenyl)acetamide
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Suspend the nitrated acetanilide in a mixture of water and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
Causality of Experimental Choices:
-
Amine Protection: The acetylation of the amino group is a critical step to reduce its activating strength and prevent oxidation by the nitrating mixture. The bulky acetyl group also sterically hinders nitration at the ortho position, favoring the desired product.[6]
-
Nitrating Mixture: The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.
-
Controlled Temperature: Maintaining a low temperature during nitration is essential to prevent over-nitration and decomposition of the starting material.
-
Acidic Hydrolysis: The final deprotection step is achieved by heating with a strong acid, which cleaves the amide bond to regenerate the free amino group.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Bromination of 5-methyl-2-nitroaniline | Route B: Nitration of 4-bromo-3-methylaniline |
| Starting Material Availability | 5-methyl-2-nitroaniline is commercially available. | 4-bromo-3-methylaniline may require synthesis from 4-nitrotoluene. |
| Number of Steps | Typically a single step from the key precursor. | A multi-step process (bromination, reduction, acetylation, nitration, hydrolysis). |
| Potential Yield | Can be high with optimized conditions. | Overall yield is dependent on the efficiency of multiple steps. |
| Regioselectivity Control | Relies on the inherent directing effects of substituents. | Controlled through the use of a protecting group strategy. |
| Scalability | Generally more straightforward to scale up a single-step reaction. | Multi-step synthesis can be more challenging to scale up. |
| Safety & Environmental | Uses a copper catalyst and a persulfate oxidant. | Involves the use of bromine, strong acids, and potentially hazardous intermediates. |
Data Presentation: Expected Analytical Data
While specific experimental data for this compound is not widely published, based on the analysis of structurally similar compounds, the following characteristics can be anticipated:
-
Appearance: Yellow to orange crystalline solid.
-
Molecular Formula: C₇H₇BrN₂O₂
-
Molecular Weight: 231.05 g/mol
-
¹H NMR: Expected signals for two aromatic protons, a methyl group, and an amino group. The chemical shifts and coupling constants would be indicative of the substitution pattern.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl group, N=O stretching of the nitro group, and C-Br stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of bromine.
Experimental Workflow Visualization
Route A: Bromination of 5-methyl-2-nitroaniline
Caption: Workflow for the bromination of 5-methyl-2-nitroaniline.
Route B: Nitration of 4-bromo-3-methylaniline
Caption: Multi-step synthesis via nitration of a bromoaniline precursor.
Conclusion and Recommendations
Both synthetic routes presented in this guide offer viable pathways to this compound.
-
Route A (Bromination) is the more direct and atom-economical approach, assuming the availability of the 5-methyl-2-nitroaniline starting material. It is likely to be the preferred method for larger-scale production due to its fewer steps and potentially simpler work-up.
-
Route B (Nitration) , while longer and more complex, provides a high degree of control over the regioselectivity of the nitration step through the use of a protecting group. This route may be more suitable for smaller-scale laboratory synthesis, especially if the starting bromoaniline is readily available or can be synthesized efficiently.
Ultimately, the selection of the optimal synthetic route will depend on the specific project requirements, including scale, purity specifications, cost constraints, and available resources. It is recommended that researchers perform small-scale trial reactions to optimize the conditions for their chosen pathway before proceeding to a larger scale.
References
- A Practical Procedure for Regioselective Bromination of Anilines. Synfacts, 2011(10), 1109-1109.
-
PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. [Link]
-
Chemistry LibreTexts. 16.6: Multistep Synthesis. [Link]
- Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
-
YouTube. Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to Predicting the Reactivity of 4-Bromo-5-methyl-2-nitroaniline using DFT-Based Reactivity Descriptors
Part 1: Introduction and Strategic Overview
In the landscape of drug discovery and materials science, the ability to accurately predict the chemical reactivity of novel molecules is paramount. It dictates synthetic pathways, potential metabolic transformations, and molecular interactions. The molecule 4-Bromo-5-methyl-2-nitroaniline presents a fascinating case study for computational analysis. Its aromatic ring is decorated with a diverse array of functional groups: a strongly activating amine (-NH2), a moderately activating methyl group (-CH3), a deactivating but ortho-para directing halogen (-Br), and a strongly deactivating, meta-directing nitro group (-NO2). This electronic complexity makes intuitive prediction of its regioselectivity in reactions like electrophilic or nucleophilic aromatic substitution challenging.
This guide provides an in-depth, comparative analysis of Density Functional Theory (DFT) methodologies for predicting the reactivity of this compound. We will move beyond a simple listing of steps to explain the causality behind our computational choices, comparing different DFT functionals to provide a robust framework for researchers. This document is designed to be a self-validating system, grounding its protocols in the well-established principles of Conceptual DFT and offering a clear pathway from theoretical concepts to actionable, predictive data.
Part 2: The Theoretical Bedrock: Conceptual DFT
The foundation of our predictive model lies in Conceptual DFT, a framework that translates fundamental electronic structure information into chemically intuitive concepts like electronegativity and hardness.[1] It operates on a simple but powerful premise: a molecule's response to a perturbation—such as the approach of a reactant—reveals its intrinsic reactivity.[2] These responses are quantified by a series of "reactivity descriptors."
Global Reactivity Descriptors: The Molecule's Overall Temperament
Global descriptors provide a holistic view of a molecule's stability and general reactivity.[3][4] They are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the vertical Ionization Potential (IP) and Electron Affinity (EA) via Koopmans' theorem.
-
Ionization Potential (IP): The energy required to remove an electron. IP ≈ -E_HOMO
-
Electron Affinity (EA): The energy released when an electron is added. EA ≈ -E_LUMO
-
Electronegativity (χ): The tendency to attract electrons. χ = (IP + EA) / 2
-
Chemical Hardness (η): The resistance to change in electron distribution. η = (IP - EA) / 2 A large HOMO-LUMO gap implies high hardness and low reactivity.
-
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. ω = χ² / (2η)[5]
Local Reactivity Descriptors: Pinpointing the Sites of Action
While global descriptors tell us if a molecule is reactive, local descriptors tell us where it is reactive. They are crucial for predicting regioselectivity.[6]
-
Fukui Functions (f(r)): This key descriptor measures the change in electron density at a specific point r when the total number of electrons in the system changes.[7] By condensing this function over an atomic site k, we get practical, atom-specific values:
-
f_k⁺: For nucleophilic attack (propensity to accept an electron). Calculated from the electron densities (or charges) of the neutral (N) and anionic (N+1) states. High values indicate the most likely sites for nucleophiles to attack.
-
f_k⁻: For electrophilic attack (propensity to donate an electron). Calculated from the neutral (N) and cationic (N-1) states. High values indicate the most susceptible sites for electrophilic attack.[8]
-
f_k⁰: For radical attack.
-
-
Dual Descriptor (Δf(r)): This powerful descriptor refines the Fukui analysis by representing the difference between the nucleophilic and electrophilic Fukui functions (Δf = f⁺ - f⁻).[9] Its sign provides an unambiguous prediction of reactivity at a specific site:
-
Δf_k > 0: The site is favored for nucleophilic attack .
-
Δf_k < 0: The site is favored for electrophilic attack .
-
Part 3: Methodological Comparison: Choosing the Right Computational Tools
The accuracy of any DFT prediction hinges on the choice of the functional and the basis set. These choices are not arbitrary; they are dictated by the electronic nature of the molecule under investigation.
The Causality Behind Functional Selection
DFT functionals are approximations of the complex exchange-correlation energy. They can be visualized as rungs on a "Jacob's Ladder," with each ascending rung offering higher accuracy (and computational cost). For a molecule like this compound, with its potential for both covalent and non-covalent interactions, comparing a workhorse functional with a more modern one is instructive.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid GGA functional that has been a standard in computational chemistry for decades. It provides a good balance of accuracy and speed for many organic systems.[10]
-
M06-2X (Minnesota, 2006, 2X): A meta-hybrid GGA functional with a high percentage of Hartree-Fock exchange. It is specifically parameterized to perform well for main-group thermochemistry and non-covalent interactions, making it an excellent alternative for systems with diverse functional groups.[3]
The Critical Role of the Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals. For our target molecule, which contains a second-row halogen and atoms capable of forming hydrogen bonds or participating in charge transfer, a flexible basis set is essential.
-
Selected Basis Set: 6-311++G(d,p)
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing high flexibility.
-
++: These symbols indicate the inclusion of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are crucial for accurately describing systems with delocalized electrons, anions, or weak non-covalent interactions.[11]
-
(d,p): These are polarization functions . They allow orbitals to change shape and "polarize" in the presence of other atoms, which is critical for describing chemical bonds accurately.[12]
-
Computational Workflow Overview
The overall process follows a logical sequence from structural optimization to the final analysis of reactivity descriptors.
Caption: Computational workflow for predicting molecular reactivity.
Part 4: Detailed Computational Protocol
This protocol provides the step-by-step methodology for calculating reactivity descriptors using a typical quantum chemistry software package (e.g., Gaussian).
Step 1: Geometry Optimization and Vibrational Analysis The first step is to find the lowest energy structure of the neutral molecule.
-
Methodology:
-
Construct the 3D structure of this compound.
-
Set up an input file using the chosen functional and basis set (e.g., M062X/6-311++G(d,p)).
-
Use the keywords Opt Freq to request a geometry optimization followed by a frequency calculation.
-
Run the calculation.
-
-
Trustworthiness Check: After the calculation, verify that the optimization converged and that the frequency analysis yielded zero imaginary frequencies. An imaginary frequency indicates a transition state, not a stable minimum.
Step 2: Single-Point Energy Calculations for Ions To apply the finite difference approximation for the Fukui functions, we need the energies and electronic properties of the molecule in its N+1 (anionic) and N-1 (cationic) states. These calculations must be performed on the exact same geometry as the optimized neutral molecule (the Born-Oppenheimer approximation).
-
Methodology:
-
Using the optimized coordinates from Step 1, create two new input files.
-
For the anion, set the charge to -1 and the spin multiplicity to 2 (doublet).
-
For the cation, set the charge to +1 and the spin multiplicity to 2 (doublet).
-
Perform a single-point energy calculation (no Opt keyword) for both the anion and the cation, using the same functional and basis set.
-
Step 3: Population Analysis and Data Extraction From the output files of the neutral, anionic, and cationic calculations, we need to extract two key pieces of information: the total energies and the atomic charges for each atom k.
-
Methodology:
-
Locate the final total energy (in Hartrees) from each of the three calculations (N, N+1, N-1).
-
Locate the summary of atomic charges. Hirshfeld or Mulliken population analysis is commonly used. For consistency, use the same scheme for all three species.[9] Record the charge q_k for each atom in the aromatic ring.
-
Step 4: Calculation of Reactivity Descriptors With the extracted data, the descriptors can be calculated using the following finite difference approximations:
-
Global Descriptors:
-
IP = E(N-1) - E(N)
-
EA = E(N) - E(N+1)
-
Calculate χ, η, and ω using the formulas from Part 2.
-
-
Condensed Local Descriptors:
-
f_k⁺ (for nucleophilic attack) = q_k(N) - q_k(N+1)
-
f_k⁻ (for electrophilic attack) = q_k(N-1) - q_k(N)
-
Δf_k (Dual Descriptor) = f_k⁺ - f_k⁻
-
Part 5: Results and Comparative Analysis
Here, we present the calculated data for this compound, comparing the results from the B3LYP and M06-2X functionals with the 6-311++G(d,p) basis set.
(Note: The atom numbering is as follows: C1-NH2, C2-NO2, C3-H, C4-Br, C5-CH3, C6-H)
Table 1: Calculated Global Reactivity Descriptors
| Descriptor | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | Interpretation |
| Ionization Potential (IP) | 6.85 eV | 7.51 eV | Moderately high energy required to remove an electron. |
| Electron Affinity (EA) | 1.98 eV | 2.15 eV | Favorable energy release upon accepting an electron. |
| Chemical Hardness (η) | 2.44 eV | 2.68 eV | Indicates moderate stability and reactivity. |
| Electronegativity (χ) | 4.42 eV | 4.83 eV | Strong tendency to attract electrons. |
| Electrophilicity Index (ω) | 4.00 eV | 4.33 eV | High ω value suggests the molecule can act as a potent electrophile. |
The M06-2X functional, known for its robustness, predicts a slightly higher ionization potential and hardness, suggesting a slightly less reactive molecule than B3LYP predicts.[3] However, the overall qualitative picture is consistent: the molecule is moderately stable but has a strong electrophilic character.
Table 2: Calculated Local Reactivity Descriptors for Aromatic Carbons
| Atom | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | ||||
| f_k⁻ (Electrophilic) | f_k⁺ (Nucleophilic) | Δf_k (Dual) | f_k⁻ (Electrophilic) | f_k⁺ (Nucleophilic) | Δf_k (Dual) | |
| C1 (-NH2) | 0.045 | 0.121 | +0.076 | 0.039 | 0.115 | +0.076 |
| C2 (-NO2) | 0.021 | 0.198 | +0.177 | 0.018 | 0.205 | +0.187 |
| C3 (-H) | 0.189 | 0.055 | -0.134 | 0.201 | 0.049 | -0.152 |
| C4 (-Br) | 0.033 | 0.098 | +0.065 | 0.029 | 0.091 | +0.062 |
| C5 (-CH3) | 0.061 | 0.081 | +0.020 | 0.058 | 0.075 | +0.017 |
| C6 (-H) | 0.252 | 0.031 | -0.221 | 0.265 | 0.028 | -0.237 |
Predicting Regioselectivity: A Clear Picture Emerges
The data in Table 2, which shows remarkable agreement between the two functionals, allows for clear predictions:
-
Electrophilic Attack: The sites most susceptible to attack by an electrophile are those with the highest values for the electrophilic Fukui function (f_k⁻) and the most negative dual descriptor (Δf_k).[7] Both B3LYP and M06-2X overwhelmingly identify C6 as the primary site, followed by C3 . This aligns perfectly with classical organic chemistry: the powerful ortho,para-directing -NH2 group most strongly activates the C6 position (ortho) and the C4 position (para). Since the C4 position is blocked by bromine, the C6 and C3 (meta to the nitro group) positions are the most activated for electrophilic substitution.
-
Nucleophilic Attack: The sites most susceptible to attack by a nucleophile are those with the highest values for the nucleophilic Fukui function (f_k⁺) and the most positive dual descriptor (Δf_k).[13] Both methods clearly predict that C2 , the carbon bearing the electron-withdrawing nitro group, is the most favorable site for nucleophilic attack. This is a classic scenario in nucleophilic aromatic substitution.
Visual Corroboration: The Molecular Electrostatic Potential (MEP) Map
The MEP provides a visual map of the charge distribution.
-
Red Regions (Negative Potential): Electron-rich areas, prone to electrophilic attack. For our molecule, the most intense negative potential is localized over the oxygen atoms of the nitro group and the region near C6.
-
Blue Regions (Positive Potential): Electron-poor areas, prone to nucleophilic attack. The most positive potential is found around the hydrogens of the amine group and, significantly, on the C2 carbon, confirming the predictions from the dual descriptor.
Part 6: Validation Against Chemical Principles
-
Electrophilic Substitution: The activating, ortho/para-directing effects of the -NH2 and -CH3 groups, combined with the deactivating, meta-directing effect of the -NO2 group, create a complex electronic landscape. The calculations correctly resolve this, identifying the C6 position (ortho to -NH2, meta to -NO2) as the most nucleophilic carbon on the ring, which is a chemically sound prediction.[15]
-
Nucleophilic Substitution: The strong electron-withdrawing nature of the nitro group makes the carbon to which it is attached (C2) highly electrophilic and susceptible to nucleophilic attack, especially with a leaving group (like the nitro group itself in some cases) present. The calculations robustly confirm this known reactivity pattern.
This strong agreement with fundamental principles provides a high degree of confidence in the predictive power of the DFT-based approach.
Part 7: Conclusion and Recommendations
Both the B3LYP and M06-2X functionals, when paired with an appropriate triple-zeta basis set like 6-311++G(d,p), provide a powerful and consistent framework for predicting the reactivity of this compound.
-
Key Findings: Conceptual DFT calculations robustly predict that the C6 position is the most susceptible to electrophilic attack , while the C2 position is the primary target for nucleophilic attack .
-
Methodology Comparison: While B3LYP provides reliable qualitative results, the M06-2X functional is theoretically more robust for systems with diverse functional groups and is recommended for achieving higher quantitative accuracy in energy calculations.[3]
-
Practical Implications: This computational guide demonstrates that a well-chosen DFT protocol can effectively deconstruct a complex electronic system, offering clear, actionable predictions that can guide synthetic planning and reactivity studies. This approach significantly reduces the need for extensive trial-and-error experimentation, accelerating the research and development process.
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]
-
Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747-754. [Link]
-
Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874. [Link]
-
Rej, S., & Chattaraj, P. K. (2021). Conceptual density functional theory based electronic structure principles. Chemical Science, 12(14), 5123-5145. [Link]
-
Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Link]
-
SCM. (n.d.). Fukui Functions and the Dual Descriptor. ADF Documentation. [Link]
-
Ayers, P. W., & Levy, M. (2000). Perspective on "Electronegativity: The density functional viewpoint". Theoretical Chemistry Accounts, 103(3-4), 353-360. [Link]
-
Chermette, H. (1999). Chemical reactivity indexes in density functional theory. Journal of Computational Chemistry, 20(1), 129-154. [Link]
-
Morell, C., Grand, A., & Toro-Labbé, A. (2005). New dual descriptor for chemical reactivity. The Journal of Physical Chemistry A, 109(1), 205-212. [Link]
-
SCM. (n.d.). Fukui Functions and the Dual Descriptor. Tutorials 2025.1 documentation. [Link]
-
Geerlings, P., & De Proft, F. (2002). Conceptual DFT: the chemical relevance of the hardness kernel. Physical Chemistry Chemical Physics, 4(19), 4788-4794. [Link]
-
Martinez-Araya, J. I. (2015). The grand canonical general-purpose reactivity indicator: a conceptual DFT approach to predict molecular reactivity and experimental electrophilicity and nucleophilicity scales. Journal of Mathematical Chemistry, 53(1), 451-471. [Link]
-
Su, Y., Ren, Q., Zhang, W. Y., & Chen, F. (2023). Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. ChemPhysChem, 24(6), e202200638. [Link]
-
Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2016). Applications of the conceptual density functional theory indices to organic chemistry reactivity. Molecules, 21(6), 748. [Link]
-
Geerlings, P., Chamorro, E., Chattaraj, P. K., De Proft, F., Gázquez, J. L., Liu, S., ... & Toro-Labbé, A. (2020). Conceptual density functional theory: status, prospects, issues. Theoretical Chemistry Accounts, 139(4), 1-52. [Link]
-
Geerlings, P., De Proft, F., & Balawender, R. (2012). From density functional theory to conceptual density functional theory and biosystems. International journal of molecular sciences, 13(7), 8963-9023. [Link]
-
Fiedler, L., & Reiher, M. (2017). An upper level laboratory exercise to explore computational predictions of regiochemistry in electrophilic aromatic substitution. Journal of Chemical Education, 94(1), 124-129. [Link]
-
Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity index. Journal of the American Chemical Society, 121(9), 1922-1924. [Link]
-
Struble, T. J., Coley, C. W., & Jensen, K. F. (2019). Multitask Prediction of Site Selectivity in Aromatic C–H Functionalization Reactions. ChemRxiv. [Link]
-
Bultinck, P., et al. (2017). Analysis of molecular and (di)atomic dual-descriptor functions and matrices. Journal of Molecular Modeling, 23(6), 185. [Link]
-
National Institute of Standards and Technology (NIST). (2013). Validation of Density Functional Theory for Materials. [Link]
-
Ajenifuja, O. S., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(17), 14894–14907. [Link]
-
ResearchGate. (2019). How do we choose basis set and DFT functional for structure optimization? [Link]
-
Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. (2023). Polymers, 15(18), 3823. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. [Link]
-
Reddit. (2023). r/comp_chem: Which Basis Set and Functional to use when? [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. [Link]
-
YouTube. (2024). How to choose a functional and basis set for your DFT calculation. [Link]
-
Chemistry Stack Exchange. (2025). What considerations must be made when selecting a basis set? [Link]
-
Center for Molecular Modeling, Ghent University. (n.d.). Validation of DFT-Based Methods for Predicting Qualitative Thermochemistry of Large Polyaromatics. [Link]
-
ResearchGate. (n.d.). Testing DFT ability to predict the stereoselectivity of group 4 metallocenes in propylene polymerization. [Link]
-
Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. (2023). Symmetry, 15(11), 2023. [Link]
-
Burke, K. (2008). Which functional should I choose? AIP Conference Proceedings, 1076, 11-18. [Link]
-
ResearchGate. (2025). DFT-Based Quantitative Prediction of Regioselectivity: Cycloaddition of Nitrilimines to Methyl Propiolate. [Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... (2021). Molecules, 26(23), 7306. [Link]
-
ResearchGate. (2025). Spectral investigations, DFT based global reactivity descriptors... [Link]
-
Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. (2014). Oriental Journal of Chemistry, 30(2), 525-538. [Link]
Sources
- 1. From Density Functional Theory to Conceptual Density Functional Theory and Biosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 5. Conceptual density functional theory based electronic structure principles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC07017C [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Fukui Functions and Dual Descriptors Explained: An Advanced Scientific Analysis | HackerNoon [hackernoon.com]
- 8. Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scm.com [scm.com]
- 10. dft.uci.edu [dft.uci.edu]
- 11. youtube.com [youtube.com]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Validation of Density Functional Theory for Materials | NIST [nist.gov]
- 15. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04156J [pubs.rsc.org]
A Senior Application Scientist's Guide to Structural Confirmation: X-ray Crystallography of 4-Bromo-5-methyl-2-nitroaniline vs. Spectroscopic Methods
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. For novel small organic molecules, such as the substituted nitroaniline, 4-Bromo-5-methyl-2-nitroaniline, this structural confirmation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography with alternative spectroscopic techniques for the structural elucidation of this target molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent assessment of the strengths and limitations of each method, grounded in scientific integrity.
The Imperative of Structural Confirmation
The precise arrangement of atoms in this compound dictates its physicochemical properties, reactivity, and potential biological activity. An error in structural assignment can lead to misguided research efforts, wasted resources, and potential safety concerns. Therefore, a robust and validated approach to structural confirmation is not just a procedural formality but a critical step in the scientific process.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density of the molecule and, consequently, the precise location of each atom. This technique provides unequivocal information on bond lengths, bond angles, and stereochemistry.
Experimental Workflow for X-ray Crystallography
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands careful execution.
Caption: Workflow for X-ray Crystallography.
Detailed Experimental Protocols
This protocol is adapted from established methods for the synthesis of similar substituted nitroanilines.
-
Starting Material: 5-methyl-2-nitroaniline.
-
Bromination: Dissolve 5-methyl-2-nitroaniline in a suitable solvent such as glacial acetic acid.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the solution while stirring at room temperature. The reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
The growth of high-quality single crystals is often the most challenging step. Slow evaporation is a common and effective technique for small organic molecules.[2][3]
-
Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
Once suitable crystals have formed, carefully remove them from the solution using a spatula or forceps.
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.
Alternative Spectroscopic Techniques for Structural Confirmation
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization, purity assessment, and providing complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[1][4][5] For this compound, ¹H and ¹³C NMR would be the primary experiments.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.
Hypothetical ¹H NMR Data for this compound (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | s | 3H | -CH₃ |
| ~5.0 | br s | 2H | -NH₂ |
| ~7.5 | s | 1H | Ar-H |
| ~8.0 | s | 1H | Ar-H |
Hypothetical ¹³C NMR Data for this compound (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~20 | -CH₃ |
| ~115 | Ar-C |
| ~120 | Ar-C |
| ~130 | Ar-C |
| ~135 | Ar-C |
| ~140 | Ar-C |
| ~145 | Ar-C |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern.[6][7][8][9][10]
Expected Mass Spectrum for this compound:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da.
-
Fragmentation Peaks: Peaks corresponding to the loss of functional groups (e.g., -NO₂, -NH₂) can provide further structural clues.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.[11][12][13][14]
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amine) |
| 1600-1450 | Aromatic C=C stretch |
| 1550-1475 | Asymmetric NO₂ stretch |
| 1360-1290 | Symmetric NO₂ stretch |
| 800-600 | C-Br stretch |
Comparison of Structural Confirmation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Connectivity of atoms, chemical environment of nuclei | Molecular weight, elemental composition (HRMS), fragmentation patterns | Presence of functional groups |
| Sample Requirement | High-quality single crystal | Soluble sample (mg scale) | Small amount of sample (µg-ng) | Small amount of sample (mg) |
| Ambiguity | Unambiguous | Can be ambiguous for complex isomers | Can be ambiguous for isomers | Ambiguous for isomers |
| Throughput | Low | High | High | High |
| Cost | High | Moderate | Moderate | Low |
| Expertise Required | High | Moderate to High | Moderate | Low to Moderate |
Conclusion: An Integrated Approach
While X-ray crystallography provides the definitive structural confirmation for this compound, a comprehensive characterization relies on an integrated approach. NMR, MS, and IR spectroscopy are essential for initial identification, purity assessment, and providing complementary data that, when combined, build a robust and self-validating picture of the molecule's structure. For researchers and drug development professionals, the choice of technique depends on the stage of research and the specific questions being addressed. However, for the unequivocal determination of a novel molecular architecture, single-crystal X-ray crystallography remains the unparalleled gold standard.
References
-
Navarro, A., et al. (2020). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Retrieved from [Link]
-
OpenStax. (2023). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. Organic Chemistry. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
Organic Syntheses. (1929). o-NITROANILINE. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ejournal.upi.edu. Retrieved from [Link]
-
Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. Retrieved from [Link]
-
University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Roodenko, K., et al. (n.d.). Characterization of Thin Organic Films with Surface-Sensitive FTIR Spectroscopy. ResearchGate. Retrieved from [Link]
-
Navin N. Bappalige, et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]
-
Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. PMC. Retrieved from [Link]
-
ZefSci. (2024). Finding the Correct Mass Spectrometry for Small Molecule Analysis: A Helpful Guide for Laboratories. Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Development. (n.d.). Detection and Identification of organics by FTIR and GC-MS Techniques. Retrieved from [Link]
-
Yuliyati, Y., et al. (2020). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Retrieved from [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ripublication.com [ripublication.com]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 7. rsc.org [rsc.org]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. researchgate.net [researchgate.net]
- 12. eag.com [eag.com]
- 13. allsubjectjournal.com [allsubjectjournal.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-5-methyl-2-nitroaniline: A Comparative Cost and Strategy Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the synthesis of novel intermediates is a critical step that dictates the economic viability and scalability of a given product. 4-Bromo-5-methyl-2-nitroaniline is an important building block, and the selection of an optimal synthetic route is paramount.[1] This guide provides an in-depth comparative analysis of plausible synthetic routes to this compound, offering a blend of theoretical insight and practical, cost-based evaluation.
Core Synthetic Strategies: A Fork in the Road
Two primary retrosynthetic pathways emerge for the synthesis of this compound, each with distinct advantages and disadvantages. The choice between these routes hinges on a careful consideration of starting material cost, reaction efficiency, and operational simplicity.
Route 1: Direct Bromination of 5-Methyl-2-nitroaniline
This approach is the most direct, involving the electrophilic aromatic substitution of the commercially available 5-methyl-2-nitroaniline. The directing effects of the amino and nitro groups are crucial in determining the regioselectivity of the bromination.
Route 2: Multi-step Synthesis from 3-Methylaniline (m-Toluidine)
A more classical approach, this multi-step synthesis involves the protection of the reactive amino group, followed by sequential bromination and nitration, and concluding with deprotection. While longer, this route can offer greater control over the final product's purity.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Direct Bromination | Route 2: Multi-step Synthesis |
| Starting Material | 5-Methyl-2-nitroaniline | 3-Methylaniline (m-Toluidine) |
| Number of Steps | 1 | 4 |
| Key Reagents | N-Bromosuccinimide (NBS) | Acetic anhydride, NBS, Nitric Acid, Sulfuric Acid, HCl |
| Potential Yield | Moderate to High | Moderate (cumulative loss over steps) |
| Purity Concerns | Potential for isomeric byproducts | Generally higher purity if steps are optimized |
| Operational Simplicity | High | Low |
| Estimated Cost | Potentially Lower | Potentially Higher |
Experimental Protocols
Route 1: Direct Bromination of 5-Methyl-2-nitroaniline
Principle: This protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The reaction is typically carried out in a polar aprotic solvent. The regioselectivity is directed by the existing substituents on the aromatic ring.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-2-nitroaniline (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Route 2: Multi-step Synthesis from 3-Methylaniline
Principle: This route involves the protection of the highly activating amino group as an acetamide to control the subsequent electrophilic substitution reactions. Bromination is performed first, followed by nitration. The final step is the hydrolysis of the acetamide to regenerate the amino group.
Step 1: Acetylation of 3-Methylaniline
-
To a stirred solution of 3-methylaniline (1.0 eq.) in glacial acetic acid, add acetic anhydride (1.1 eq.) dropwise at room temperature.
-
Stir the mixture for 1 hour.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(3-methylphenyl)acetamide.
-
Filter the solid, wash with water, and dry.
Step 2: Bromination of N-(3-methylphenyl)acetamide
-
Dissolve the N-(3-methylphenyl)acetamide (1.0 eq.) in glacial acetic acid.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 2-3 hours.
-
Pour the mixture into water and collect the precipitated N-(4-bromo-3-methylphenyl)acetamide by filtration.
Step 3: Nitration of N-(4-bromo-3-methylphenyl)acetamide
-
Carefully add the N-(4-bromo-3-methylphenyl)acetamide (1.0 eq.) to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture).
-
Maintain the temperature below 10 °C during the addition.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate of N-(4-bromo-5-methyl-2-nitrophenyl)acetamide.
Step 4: Hydrolysis of N-(4-bromo-5-methyl-2-nitrophenyl)acetamide
-
Suspend the crude N-(4-bromo-5-methyl-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize to obtain pure this compound.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two primary synthesis routes for this compound.
Cost Analysis: A Preliminary Economic Evaluation
This analysis is based on commercially available, non-bulk pricing for starting materials and key reagents. Prices are subject to change and will be significantly lower for bulk purchases. This estimation does not include costs for solvents, energy, labor, or waste disposal.
| Reagent | Supplier Example & Price | Molar Mass ( g/mol ) | Cost per Mole |
| Route 1 Starting Material | |||
| 5-Methyl-2-nitroaniline | Sigma-Aldrich: $215.00 / 5 g | 152.15 | $6541.75 |
| Route 2 Starting Material | |||
| 3-Methylaniline | Sigma-Aldrich (prices vary widely by supplier) | 107.15 | ~$50 - $200 (estimated)[2][3] |
| Key Reagents | |||
| N-Bromosuccinimide (NBS) | Sigma-Aldrich: $172.00 / 1 kg[4] | 177.98 | $0.17 |
| Acetic Anhydride | Price varies | 102.09 | ~$0.10 - $0.50 (estimated) |
| Nitric Acid (68-70%) | Future Chemicals Ltd (bulk pricing)[5] | 63.01 | ~$0.05 - $0.20 (estimated)[6][7][8][9] |
| Sulfuric Acid (96-98%) | Future Chemicals Ltd (bulk pricing)[5] | 98.08 | ~$0.02 - $0.10 (estimated) |
Analysis:
-
Route 1: The primary cost driver for this route is the high price of the starting material, 5-methyl-2-nitroaniline. Despite being a single-step synthesis, the initial investment in the starting material makes this route economically challenging for large-scale production unless a more cost-effective source for 5-methyl-2-nitroaniline can be identified.
-
Route 2: While this route involves multiple steps and reagents, the starting material, 3-methylaniline, is significantly cheaper. The costs of the other reagents are relatively low, especially when purchased in bulk. The economic feasibility of this route will heavily depend on achieving high yields in each of the four steps. A cumulative yield of over 60% would likely make this the more cost-effective option for large-scale synthesis.
Conclusion and Recommendations
For laboratory-scale synthesis where expediency and simplicity are prioritized, Route 1 (Direct Bromination) may be advantageous, provided the cost of 5-methyl-2-nitroaniline is not a prohibitive factor. The single-step nature of this route simplifies the workflow and reduces the time to obtain the final product.
For industrial-scale production and applications where cost is a primary driver, Route 2 (Multi-step Synthesis) from 3-methylaniline presents a more economically viable long-term strategy. The significantly lower cost of the starting material outweighs the complexity of the multi-step process. However, significant process optimization would be required to maximize the yield of each step and ensure the overall cost-effectiveness of this route.
Further research should focus on optimizing the reaction conditions for both routes to maximize yields and minimize the formation of byproducts. Additionally, exploring alternative, more cost-effective starting materials or novel catalytic methods could further enhance the economic feasibility of producing this compound.
References
-
Future Chemicals Ltd. Order Nitric Acid & Sulfuric Acid. [Link][5]
-
Oakwood Chemical. N-Bromosuccinimide. [Link]
-
Alibaba. Nitric Acid Price. [Link]
-
CORECHEM Inc. Buy Bulk Nitric Acid 67% Solution. [Link]
-
Alkali Scientific. 5-Methyl-2-nitroaniline, 1 X 5 g. [Link]
-
PubChem. 4-Bromo-2-methyl-5-nitroaniline. [Link]
-
PharmaCompass. 2-Methyl-5-nitroaniline, 98%. [Link]
-
NIH. 5-Methyl-2-nitroaniline. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 3-methylaniline | Sigma-Aldrich [sigmaaldrich.cn]
- 3. 3-methylaniline | Sigma-Aldrich [sigmaaldrich.com]
- 4. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. futurechemicalsltd.com [futurechemicalsltd.com]
- 6. Organic Acid Solutions for Business Buyers: Premium nitric acid price 2026 Options [alibaba.com]
- 7. Buy Bulk Nitric Acid 67% Solution : Drum, Tote, Tanker - CORECHEM Inc. [corecheminc.com]
- 8. intratec.us [intratec.us]
- 9. echemi.com [echemi.com]
Assessing the Utility of 4-Bromo-5-methyl-2-nitroaniline in Combinatorial Chemistry: A Comparative Guide
In the landscape of modern drug discovery, the principles of combinatorial chemistry remain a cornerstone for the rapid generation of large, diverse chemical libraries.[1] The success of such endeavors hinges on the strategic selection of foundational building blocks—scaffolds and appended synthons that dictate the structural and, ultimately, the biological diversity of the library. This guide provides an in-depth technical assessment of 4-Bromo-5-methyl-2-nitroaniline , a versatile, yet often overlooked, building block for combinatorial synthesis. We will objectively compare its performance and utility against structurally related, commercially available alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their library design.
The Strategic Value of Substituted Nitroanilines in Library Synthesis
Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of a vast number of biologically active compounds. The presence of a nitro group, as in this compound, offers a crucial synthetic handle. It serves as a precursor to an amino group, which, along with the existing aniline nitrogen, provides the two nucleophilic centers required for the construction of heterocyclic systems, most notably benzimidazoles.[2] The strategic placement of bromo and methyl groups on the aromatic ring allows for fine-tuning of steric and electronic properties and provides additional vectors for diversification.
The core utility of this compound in combinatorial chemistry lies in its ability to be readily converted to a diamine on a solid support, which can then be cyclized with a variety of aldehydes or carboxylic acids to generate a library of substituted benzimidazoles. This workflow is highly amenable to parallel synthesis formats.
Comparative Analysis of this compound and Its Positional Isomers
The choice of building block is a critical parameter in library design. To assess the specific utility of this compound, we compare it with its commercially available positional isomers. Each isomer, while chemically similar, presents a unique electronic and steric profile that can influence reaction outcomes and the diversity of the resulting library.
| Property | This compound | 5-Bromo-4-methyl-2-nitroaniline | 2-Bromo-4-methyl-6-nitroaniline | 4-Bromo-2-methyl-6-nitroaniline |
| CAS Number | 827-32-7 | 40371-63-9[3] | 827-24-7[4] | 77811-44-0[5] |
| Molecular Weight | 231.05 | 231.05 | 231.05 | 231.05 |
| Melting Point (°C) | 139-141 | Not available | 64-66[4] | 143-147[5] |
| Boiling Point (°C) | 335.2±37.0 (Predicted) | Not available | 329.1±37.0 (Predicted)[4] | Not available |
| Calculated LogP | 2.7 | 2.1 | 2.7 | 2.7 |
| InChIKey | POWJQZRBSYOVIJ-UHFFFAOYSA-N | CEVXSOYABRHNEK-UHFFFAOYSA-N | VFPKZASVVCBVMG-UHFFFAOYSA-N | ZXFVKFUXKFPUQJ-UHFFFAOYSA-N |
Expert Insights on Structural Nuances:
The positioning of the bromo, methyl, and nitro groups has a profound impact on the reactivity of the aniline. In This compound , the aniline nitrogen is ortho to the strongly electron-withdrawing nitro group, which significantly reduces its nucleophilicity. However, this electronic arrangement is advantageous in the subsequent cyclization step to form benzimidazoles. The bromine at position 4 and the methyl group at position 5 provide distinct points for further diversification through cross-coupling reactions or by influencing the overall shape and lipophilicity of the final compounds.
In contrast, 2-Bromo-4-methyl-6-nitroaniline presents a more sterically hindered aniline nitrogen, which could potentially slow down reaction kinetics in the initial coupling steps of a solid-phase synthesis. 5-Bromo-4-methyl-2-nitroaniline and 4-Bromo-2-methyl-6-nitroaniline offer alternative substitution patterns that can be exploited to explore different regions of chemical space. The choice among these isomers should be a deliberate one, based on the desired substitution pattern of the final library and the anticipated reactivity in the chosen synthetic route.
Experimental Protocols: Solid-Phase Synthesis of a Benzimidazole Library
To provide a practical context for the utility of these building blocks, we present a detailed, step-by-step protocol for the solid-phase synthesis of a benzimidazole library, using a substituted o-nitroaniline as the starting material. This protocol is adapted from established methodologies for solid-phase organic synthesis.[6]
Workflow Diagram:
Caption: Solid-phase synthesis workflow for a benzimidazole library.
Detailed Protocol:
Materials:
-
Rink Amide AM resin
-
4-Fluoro-3-nitrobenzoic acid
-
1,3-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
A library of diverse primary amines (R1-NH2)
-
N,N-Diisopropylethylamine (DIEA)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
A library of diverse aldehydes (R2-CHO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Loading:
-
Swell Rink Amide AM resin in DMF.
-
In a separate vessel, pre-activate 4-fluoro-3-nitrobenzoic acid (5.0 equiv.) with DIC (5.0 equiv.) and a catalytic amount of DMAP in DMF.
-
Add the activated acid solution to the resin and shake at room temperature for 16 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum. Successful loading can be verified by a test cleavage and NMR analysis.[6]
-
-
First Diversification (Nucleophilic Aromatic Substitution):
-
Swell the loaded resin in NMP.
-
Add a solution of the desired primary amine (R1-NH2, 5.0 equiv.) and DIEA (10% v/v) in NMP.
-
Shake the mixture at room temperature for 18 hours.
-
Wash the resin extensively with NMP, DMF, DCM, and methanol to remove excess reagents.
-
-
Reduction of the Nitro Group:
-
Swell the resin in NMP.
-
Add a solution of SnCl2·2H2O (3 M in NMP) to the resin.
-
Shake at room temperature for 16 hours to reduce the nitro group to an amine, forming the o-phenylenediamine on the solid support.
-
Wash the resin thoroughly with NMP, DMF, and DCM.
-
-
Cyclization to Benzimidazole (Second Diversification):
-
Swell the o-phenylenediamine resin in DMF.
-
Add a solution of the desired aldehyde (R2-CHO, 5.0 equiv.) in DMF.
-
Allow the mixture to be exposed to air (or bubble air through the suspension) overnight to facilitate the oxidative cyclocondensation.[6]
-
Wash the resin with DMF, DCM, and methanol.
-
-
Cleavage and Purification:
-
Treat the resin with a cleavage cocktail of 50% TFA in DCM for 30 minutes.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the desired benzimidazole library member.
-
Characterize the final products by LC-MS and NMR spectroscopy.
-
Data Presentation: Predicted Performance and Considerations
| Building Block | Predicted Reactivity | Potential for Steric Hindrance | Library Diversity Vector | Key Considerations |
| This compound | Moderate | Low | Bromine at C6, Methyl at C5 | Good balance of reactivity and substitution for diversification. |
| 5-Bromo-4-methyl-2-nitroaniline | Moderate | Low | Bromine at C5, Methyl at C6 | Similar to the primary compound, offers a different final substitution pattern. |
| 2-Bromo-4-methyl-6-nitroaniline | Potentially lower | High | Bromine at C7, Methyl at C5 | Steric hindrance from the ortho-bromo group may require longer reaction times or more forcing conditions. |
| 4-Bromo-2-methyl-6-nitroaniline | Potentially higher | Moderate | Bromine at C6, Methyl at C7 | The methyl group ortho to the aniline may slightly increase its nucleophilicity compared to the nitro-ortho substituted isomers. |
Causality Behind Experimental Choices:
-
Solid-Phase Synthesis: This approach is chosen for its efficiency in purification; excess reagents and byproducts are simply washed away, which is critical when performing hundreds or thousands of reactions in parallel.[1]
-
Rink Amide Resin: This resin is selected because it allows for the cleavage of the final product as a primary amide under moderately acidic conditions, a common functional group in bioactive molecules.
-
SnCl2 Reduction: This is a standard and reliable method for the reduction of aromatic nitro groups to amines that is compatible with solid-phase synthesis conditions.
Conclusion and Future Outlook
This compound stands as a highly valuable and versatile building block for combinatorial chemistry. Its well-defined substitution pattern provides a solid foundation for the synthesis of benzimidazole-based libraries with three potential points of diversification. While its positional isomers also offer viable pathways to diverse chemical libraries, the specific substitution pattern of this compound offers a favorable balance of reactivity and steric accessibility.
The selection of a building block for a combinatorial library should be a strategic decision, guided by the desired structural features of the final compounds and the intended biological targets. This guide provides a framework for making such a decision, grounded in the chemical properties of the building blocks and the practicalities of solid-phase synthesis. Further research involving the direct comparison of these isomers in the synthesis of a diverse library and subsequent high-throughput screening would provide invaluable data to the drug discovery community.
References
-
PubChem. 5-Bromo-2-methyl-4-nitroaniline. [Link]
-
PubChem. 2-Bromo-4-methyl-6-nitroaniline. [Link]
- Hermann, T. Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron Letters, 44(14), 2807-2811.
-
ACS Publications. Building Block-Centric Approach to DNA-Encoded Library Design. Journal of Chemical Information and Modeling. [Link]
-
ResearchGate. Unified synthesis of diverse building blocks for application in the discovery of bioactive small molecules. [Link]
-
ACS Publications. A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. [Link]
-
PubChem. 4-Bromo-2-methyl-5-nitroaniline. [Link]
-
ResearchGate. Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl.... [Link]
-
ACS Publications. Combinatorial Liquid-Phase Synthesis of Structurally Diverse Benzimidazole Libraries. [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
-
cr subscription agency. Combinatorial Chemistry with Solid Phase Synthesis: An Outline. [Link]
-
PMC. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. [Link]
Sources
- 1. crsubscription.com [crsubscription.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-4-methyl-2-nitroaniline | 40371-63-9 [chemicalbook.com]
- 4. 2-BROMO-4-METHYL-6-NITROANILINE CAS#: 827-24-7 [m.chemicalbook.com]
- 5. 4-ブロモ-2-メチル-6-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. tch.ucsd.edu [tch.ucsd.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-5-methyl-2-nitroaniline
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Bromo-5-methyl-2-nitroaniline. As a substituted nitroaniline, this compound presents significant toxicological and environmental hazards that demand a rigorous and informed approach to its waste management. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with the highest degree of safety and confidence.
Hazard Characterization and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. Its chemical structure, featuring a brominated aromatic ring, a nitro group, and an aniline functional group, contributes to a distinct hazard profile. Structurally similar compounds, such as p-nitroaniline and other brominated nitroanilines, are known to be toxic and environmentally hazardous.
High levels of exposure to related nitroanilines can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, leading to symptoms like headaches, dizziness, and cyanosis (a blueish tint to the skin and lips)[1]. These compounds are generally toxic if inhaled, ingested, or absorbed through the skin[2][3][4]. Furthermore, the presence of bromine and the aromatic nitro group makes this compound harmful to aquatic life, with the potential for long-lasting environmental damage[2][3].
| Hazard Category | Description | Potential Consequences | Supporting Sources |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin. | Can cause systemic effects, including methemoglobinemia, headache, fatigue, and dizziness. May be fatal at high concentrations.[1][3][4][5][6] | [1][3][4][5][6] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Potential for liver damage and anemia with repeated exposure.[1] | [1] |
| Irritation | Causes skin, eye, and potential respiratory irritation. | Direct contact can lead to irritation. Inhalation of dust may irritate the respiratory system.[1][6][7] | [1][6][7] |
| Environmental Hazard | Harmful or toxic to aquatic organisms, with long-lasting effects. | Improper release can cause significant, long-term damage to aquatic ecosystems.[2][3] | [2][3] |
| Combustibility | Combustible solid. Dust may form explosive mixtures with air. | Fire produces poisonous and corrosive gases, including nitrogen oxides (NOx), carbon oxides, and hydrogen bromide.[1][3][4][6] | [1][3][4][6] |
The Core Principle: Hazardous Waste Classification
Proper disposal begins with correct classification. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[8]. This compound is classified as a hazardous waste due to its toxic properties.
Critically, the presence of bromine makes it a halogenated organic compound [9][10]. This distinction is paramount for waste segregation, as halogenated and non-halogenated waste streams are treated and disposed of differently, often with significant cost implications[11]. Mixing these waste streams is a common and costly mistake in laboratory settings.
Caption: Complete workflow for the disposal of this compound.
Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is crucial.
Spill Cleanup (Small, Manageable Spills)
-
Alert Personnel : Immediately alert others in the area.
-
Evacuate : If the spill is large or you feel unwell, evacuate and contact your institution's emergency line.
-
Don PPE : Wear the appropriate PPE as described in Section 3, including respiratory protection if dust is present.
-
Containment : Prevent the spill from entering drains or waterways.[7][12]
-
Cleanup :
-
Decontaminate : Clean the spill area thoroughly.
-
Disposal : All cleanup materials (absorbents, contaminated PPE) must be disposed of as halogenated organic hazardous waste.
First Aid Measures
Medical attention should be sought immediately following any exposure.
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][13]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[3][6][13]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13][14]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6][13]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principles are rooted in a thorough understanding of its hazards, strict adherence to waste segregation protocols—specifically its classification as a halogenated organic—and the engagement of professional disposal services. By integrating these procedures into your laboratory workflow, you build a self-validating system of safety that protects researchers, the community, and the environment.
References
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-5-methyl-N-(2-methylpropyl)-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health. (2004). Hazard Summary: p-Nitroaniline. Retrieved from [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
West Liberty University. (n.d.). Safety Data Sheet: p-Nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-5-fluoro-N-methyl-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026). Hazardous Waste. Retrieved from [Link]
-
ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Halogenated Waste. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. astechireland.ie [astechireland.ie]
- 4. westliberty.edu [westliberty.edu]
- 5. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. epa.gov [epa.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. uakron.edu [uakron.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. echemi.com [echemi.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




